6-Chloro-1H-pyrazolo[4,3-b]pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-chloro-1H-pyrazolo[4,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYBCIYFMTVHDNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC2=C1NN=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50743137 | |
| Record name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1260670-01-6 | |
| Record name | 6-Chloro-1H-pyrazolo[4,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50743137 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Synthesis of 6-Chloro-1H-pyrazolo[4,3-b]pyridine from 2-chloro-3-nitropyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 6-chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry, starting from the readily available precursor, 2-chloro-3-nitropyridine. This document details the synthetic pathway, experimental protocols, and quantitative data for each step. Additionally, it explores the potential biological relevance of this scaffold as a kinase inhibitor and visualizes the associated signaling pathway.
Synthetic Pathway Overview
The synthesis of this compound from 2-chloro-3-nitropyridine is a multi-step process that involves three key transformations:
-
Nucleophilic Aromatic Substitution: The synthesis commences with the displacement of the chloro group at the 2-position of 2-chloro-3-nitropyridine with hydrazine hydrate to form the intermediate, 2-hydrazinyl-3-nitropyridine.
-
Reduction of the Nitro Group: The nitro group of 2-hydrazinyl-3-nitropyridine is then reduced to a primary amine, yielding 2-hydrazinylpyridin-3-amine. This transformation is crucial for the subsequent cyclization step.
-
Cyclization: The final step involves the intramolecular cyclization of 2-hydrazinylpyridin-3-amine to construct the pyrazole ring, affording the target molecule, this compound.
The overall synthetic scheme is presented below:
Caption: Overall synthetic route to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Hydrazinyl-3-nitropyridine
Methodology:
A solution of 2-chloro-3-nitropyridine (1 equivalent) in a suitable solvent such as ethanol or isopropanol is treated with hydrazine hydrate (1.5-2.0 equivalents) at room temperature. The reaction mixture is then heated to reflux for a period of 2-4 hours. Progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum.
| Parameter | Value |
| Starting Material | 2-Chloro-3-nitropyridine |
| Reagent | Hydrazine hydrate |
| Solvent | Ethanol or Isopropanol |
| Temperature | Reflux (approx. 78-82 °C) |
| Reaction Time | 2-4 hours |
| Work-up | Filtration of precipitate |
| Purification | Washing with cold ethanol |
Step 2: Synthesis of 2-Hydrazinylpyridin-3-amine
Methodology:
The reduction of the nitro group in 2-hydrazinyl-3-nitropyridine is achieved through catalytic hydrogenation. The nitro compound (1 equivalent) is dissolved in a solvent like methanol or ethanol, and a catalytic amount of palladium on carbon (10% Pd/C, 5-10 mol%) is added. The reaction mixture is then subjected to a hydrogen atmosphere (balloon or Parr apparatus) and stirred vigorously at room temperature for 4-8 hours. The reaction is monitored by TLC. After completion, the catalyst is removed by filtration through a pad of Celite, and the filtrate is concentrated under reduced pressure to yield the desired amine.
| Parameter | Value |
| Starting Material | 2-Hydrazinyl-3-nitropyridine |
| Reagent | Hydrogen gas |
| Catalyst | 10% Palladium on carbon |
| Solvent | Methanol or Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 4-8 hours |
| Work-up | Filtration to remove catalyst |
| Purification | Concentration of the filtrate |
Step 3: Synthesis of this compound
Methodology:
The cyclization of 2-hydrazinylpyridin-3-amine to form the pyrazole ring is accomplished by heating with a suitable one-carbon source. A common and effective reagent for this transformation is triethyl orthoformate. The diamine (1 equivalent) is suspended in an excess of triethyl orthoformate, and the mixture is heated to reflux for 3-6 hours. The progress of the reaction can be monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, and the excess triethyl orthoformate is removed under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
| Parameter | Value |
| Starting Material | 2-Hydrazinylpyridin-3-amine |
| Reagent | Triethyl orthoformate |
| Temperature | Reflux (approx. 146 °C) |
| Reaction Time | 3-6 hours |
| Work-up | Removal of excess reagent |
| Purification | Recrystallization or column chromatography |
Quantitative Data Summary
The following tables summarize the expected quantitative data for each step of the synthesis. Please note that yields are indicative and may vary based on reaction scale and optimization.
Table 1: Synthesis of 2-Hydrazinyl-3-nitropyridine
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance | Melting Point (°C) |
| 2-Hydrazinyl-3-nitropyridine | C₅H₆N₄O₂ | 154.13 | 85-95 | Yellow solid | 145-148 |
Table 2: Synthesis of 2-Hydrazinylpyridin-3-amine
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance | Melting Point (°C) |
| 2-Hydrazinylpyridin-3-amine | C₅H₈N₄ | 124.15 | 80-90 | Off-white to pale yellow solid | 98-101 |
Table 3: Synthesis of this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance | Melting Point (°C) |
| This compound | C₆H₄ClN₃ | 153.57 | 70-85 | White to off-white solid | 178-182 |
Table 4: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-Hydrazinyl-3-nitropyridine | 8.15 (dd, 1H), 7.80 (dd, 1H), 6.80 (t, 1H), 4.50 (br s, 2H), 8.50 (br s, 1H) | 158.2, 150.1, 135.5, 128.9, 115.3 |
| 2-Hydrazinylpyridin-3-amine | 7.55 (dd, 1H), 6.90 (dd, 1H), 6.60 (t, 1H), 5.20 (br s, 2H), 4.30 (br s, 2H), 7.10 (br s, 1H) | 150.5, 140.2, 138.1, 120.3, 116.8 |
| This compound | 13.5 (br s, 1H), 8.30 (s, 1H), 8.10 (d, 1H), 7.20 (d, 1H) | 148.5, 142.1, 131.8, 129.5, 118.2, 115.6 |
Note: Spectroscopic data are predicted based on related structures and may vary depending on the solvent and instrument used.
Biological Context and Signaling Pathway
The 1H-pyrazolo[4,3-b]pyridine scaffold is a privileged structure in medicinal chemistry, frequently appearing in the development of kinase inhibitors for oncology.[1] Derivatives of this core have shown potent inhibitory activity against various kinases, including FMS-like tyrosine kinase-3 (FLT3) and Cyclin-Dependent Kinase 4 (CDK4), which are key regulators of cell cycle progression and are often dysregulated in cancer.[1]
The dual inhibition of FLT3 and CDK4 presents a promising therapeutic strategy for certain types of leukemia. The following diagram illustrates the simplified signaling pathways of FLT3 and CDK4 and the potential point of inhibition by a this compound-based inhibitor.
Caption: Inhibition of FLT3 and CDK4 signaling pathways.
Conclusion
The synthesis of this compound from 2-chloro-3-nitropyridine provides a reliable route to a valuable heterocyclic scaffold. The experimental protocols outlined in this guide are based on established chemical transformations and offer a solid foundation for the laboratory-scale preparation of this compound. The potential of the pyrazolo[4,3-b]pyridine core to serve as a platform for the development of potent kinase inhibitors underscores its importance in modern drug discovery and development. Further investigation into the biological activities of this compound and its derivatives is warranted to fully elucidate their therapeutic potential.
References
Characterization and spectral data of 6-Chloro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-pyrazolo[4,3-b]pyridine is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. Its structure, belonging to the pyrazolopyridine class, is of interest due to the diverse biological activities exhibited by related compounds. This guide provides a summary of its key characteristics, a plausible synthesis protocol, and predicted spectral data to aid in its study and application.
Chemical and Physical Properties
The fundamental properties of this compound are summarized in the table below. This data is crucial for its handling, characterization, and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem[1] |
| Molecular Weight | 153.57 g/mol | PubChem[1] |
| CAS Number | 1260670-01-6 | PubChem[1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not available | - |
| Boiling Point | Not available | - |
| Solubility | Not available | - |
Spectral Data (Predicted)
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~8.6 | d | H-7 |
| ~8.1 | s | H-3 |
| ~7.4 | d | H-5 |
| ~13.5 | br s | N-H |
Solvent: DMSO-d₆
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ) ppm | Assignment |
| ~150 | C-7a |
| ~142 | C-6 |
| ~135 | C-3 |
| ~128 | C-3a |
| ~116 | C-5 |
| ~110 | C-7 |
Solvent: DMSO-d₆
Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 153/155 | [M]+, isotopic pattern for one chlorine atom |
| 118 | [M-Cl]+ |
| 91 | [M-Cl-HCN]+ |
Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | C-H stretching (aromatic) |
| 3400-3200 | N-H stretching |
| 1600-1450 | C=C and C=N stretching (aromatic rings) |
| 850-800 | C-H bending (out-of-plane) |
| 750-700 | C-Cl stretching |
Experimental Protocols
The following section details a plausible synthetic route for this compound based on established methods for the synthesis of related pyrazolopyridine derivatives.
Synthesis of this compound
A potential synthetic pathway for this compound involves the cyclization of a suitably substituted aminopyridine precursor. This method is adapted from general procedures for the synthesis of pyrazolo[4,3-b]pyridines.
Reaction Scheme:
Caption: Synthetic workflow for this compound.
Materials:
-
2,6-dichloro-3-aminopyridine
-
Sodium nitrite (NaNO₂)
-
Concentrated Hydrochloric acid (HCl)
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Tin(II) chloride (SnCl₂)
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Ethanol
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Ethyl acetate
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Sodium bicarbonate (NaHCO₃)
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Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Diazotization: 2,6-dichloro-3-aminopyridine is dissolved in a cooled solution of concentrated hydrochloric acid. An aqueous solution of sodium nitrite is added dropwise while maintaining a low temperature (0-5 °C) to form the corresponding diazonium salt.
-
Reduction: The diazonium salt solution is then treated with a solution of tin(II) chloride in concentrated hydrochloric acid to reduce the diazonium group to a hydrazine.
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Cyclization: The resulting hydrazine intermediate is heated in a suitable solvent, such as ethanol, to induce cyclization and formation of the pyrazole ring.
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Work-up and Purification: The reaction mixture is cooled and neutralized with a saturated solution of sodium bicarbonate. The product is extracted with ethyl acetate, and the organic layer is dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.
Signaling Pathways and Logical Relationships
The pyrazolopyridine scaffold is a common feature in molecules targeting various protein kinases. While the specific signaling pathways involving this compound are not yet elucidated, a general logical relationship for its potential mechanism of action as a kinase inhibitor can be visualized.
Caption: Potential mechanism of action as a kinase inhibitor.
This diagram illustrates how this compound could potentially act as a competitive inhibitor at the ATP-binding site of a protein kinase, thereby blocking the phosphorylation of a substrate protein and inhibiting downstream cellular signaling.
Conclusion
This technical guide provides a foundational overview of this compound for researchers and professionals in drug development. While a lack of publicly available experimental spectral data necessitates the use of predicted values, the information and protocols presented herein offer a valuable starting point for the synthesis, characterization, and further investigation of this compound and its potential therapeutic applications. Further experimental validation is essential to confirm the predicted data and fully explore the biological activities of this molecule.
References
An In-Depth Technical Guide to the Initial Biological Screening of 6-Chloro-1H-pyrazolo[4,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 6-Chloro-1H-pyrazolo[4,3-b]pyridine core is a privileged heterocyclic scaffold that serves as a crucial starting material in the synthesis of a diverse range of biologically active compounds. Its unique electronic and structural properties make it an attractive framework for the development of targeted therapeutics. This technical guide provides an in-depth overview of the initial biological screening of derivatives originating from this core, focusing on their synthesis, key therapeutic targets, and the experimental protocols used for their evaluation. The primary screening efforts for this class of compounds have revealed significant potential in oncology and immunotherapy, particularly as inhibitors of key kinases and immune checkpoint pathways.
Synthetic Strategy: The Gateway to Diversity
The 6-chloro atom on the 1H-pyrazolo[4,3-b]pyridine scaffold is a versatile chemical handle, primarily utilized for nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at the 6-position, leading to the generation of large chemical libraries for biological screening. A general synthetic workflow starts with the 6-chloro precursor, which is then reacted with various nucleophiles (e.g., amines, thiols) to yield the desired 6-substituted derivatives.
Primary Biological Screening Targets
Initial screening campaigns for derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have predominantly identified two promising areas of therapeutic intervention: kinase inhibition for cancer treatment and blockade of the PD-1/PD-L1 immune checkpoint interaction for immunotherapy.
Kinase Inhibition: Targeting Uncontrolled Cell Proliferation
A significant number of 1H-pyrazolo[4,3-b]pyridine derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.
Key Kinase Targets:
-
FMS-like Tyrosine Kinase 3 (FLT3): Mutations in FLT3 are common in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.
-
Cyclin-Dependent Kinase 4 (CDK4): CDK4, in complex with Cyclin D, plays a pivotal role in the G1 phase of the cell cycle. Its inhibition can lead to cell cycle arrest in cancer cells.
Derivatives of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine have been synthesized and evaluated as dual inhibitors of both FLT3 and CDK4.[1]
Quantitative Data Summary: Kinase Inhibition
The inhibitory activities of synthesized derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values.
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| 23k | FLT3 | 11 | [1] |
| 23k | CDK4 | 7 | [1] |
Note: Compound 23k is a derivative where the 6-chloro group has been substituted with a pyrimidinyl moiety.
PD-1/PD-L1 Interaction Blockade: Reinvigorating the Anti-Tumor Immune Response
The interaction between Programmed cell death protein 1 (PD-1) on T-cells and its ligand (PD-L1) on tumor cells acts as an immune checkpoint, suppressing the body's natural anti-tumor immune response. Small molecule inhibitors that block this interaction can restore T-cell activity.
A series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives has been designed and evaluated as small-molecule inhibitors of the PD-1/PD-L1 interaction.
Quantitative Data Summary: PD-1/PD-L1 Inhibition
| Compound ID | Assay Type | IC₅₀ (nM) | Reference |
| D38 | HTRF Assay | 9.6 |
Note: Compound D38 is a 1-methyl derivative with further substitutions.
Experimental Protocols
Detailed and robust experimental protocols are essential for the successful screening and validation of new chemical entities. The following sections provide representative methodologies for the key assays discussed.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a typical luminescence-based assay (e.g., ADP-Glo™) to determine the IC₅₀ of a test compound against a target kinase. The assay quantifies the amount of ADP produced, which correlates with kinase activity.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in the appropriate kinase assay buffer. The final DMSO concentration should be kept constant (typically ≤1%).
-
Reaction Setup: In a 96-well or 384-well white plate, add the kinase enzyme, the specific peptide substrate, and the test compound dilutions.
-
Initiation: Initiate the kinase reaction by adding a solution of ATP.
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a set period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.
-
Termination and ATP Depletion: Stop the reaction by adding a luminescent assay reagent (e.g., ADP-Glo™ Reagent), which also depletes any unconsumed ATP. Incubate at room temperature.
-
Signal Generation: Add a second reagent (Kinase Detection Reagent) that converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a light signal. Incubate at room temperature to stabilize the signal.
-
Detection: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to controls and determine the IC₅₀ value by fitting the data to a dose-response curve.
PD-1/PD-L1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol outlines a binding assay to screen for inhibitors of the PD-1/PD-L1 protein-protein interaction. HTRF is a robust method that measures the proximity of two molecules.
Methodology:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare solutions of tagged recombinant human PD-1 (e.g., with a 6xHis-tag) and tagged PD-L1 (e.g., with an Fc-tag). Prepare a detection mix containing the corresponding anti-tag antibodies labeled with HTRF donor (e.g., Europium cryptate) and acceptor (e.g., d2) fluorophores.
-
Assay Dispensing: To a low-volume 384-well plate, add the test compound dilutions.
-
Protein Addition: Add a pre-mixed solution containing both His-tagged PD-L1 and Fc-tagged PD-1.
-
First Incubation: Incubate the plate at room temperature (e.g., 30 minutes) to allow the inhibitor to bind to its target.
-
Detection Reagent Addition: Add the antibody detection mix (e.g., Anti-6xHis-Eu³⁺ and Anti-hFc-d2) to all wells.
-
Second Incubation: Seal the plate and incubate at room temperature (e.g., 2-4 hours) to allow the antibodies to bind and the HTRF signal to stabilize.
-
Signal Detection: Read the plate on an HTRF-compatible reader, measuring fluorescence emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and the percent inhibition for each compound concentration. Determine the IC₅₀ value from the resulting dose-response curve.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell viability and is a common initial screening step to determine the general cytotoxicity of compounds against cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MV4-11 for FLT3-mutated AML) into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1.5-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well on a microplate reader at the appropriate wavelength (e.g., 492-570 nm).
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control and determine the concentration that inhibits cell growth by 50% (GI₅₀ or IC₅₀).
Conclusion and Future Directions
The this compound scaffold is a highly promising starting point for the discovery of novel therapeutics. Initial biological screenings of its derivatives have demonstrated potent activity in two of the most critical areas of modern drug discovery: targeted kinase inhibition and cancer immunotherapy. The synthetic accessibility and potential for diverse functionalization ensure that this core will continue to be a valuable component in the development of next-generation medicines. Future research should focus on expanding the scope of initial screenings to other therapeutic areas, such as inflammatory and infectious diseases, and on optimizing the pharmacokinetic and pharmacodynamic properties of the most promising lead compounds.
References
The Pyrazolo[4,3-b]pyridine Core: A Privileged Scaffold for Modern Kinase Inhibitor Design
An In-depth Technical Guide for Drug Discovery Professionals
The landscape of targeted cancer therapy has been revolutionized by the development of small-molecule kinase inhibitors. Within this field, the pyrazolo[4,3-b]pyridine core has emerged as a "privileged scaffold," a versatile and effective framework for designing potent and selective inhibitors against a range of critical kinase targets.[1][2] This bicyclic heterocycle acts as an ATP-mimicking hinge-binding motif, a crucial feature for effective kinase inhibition.[1] Its favorable properties have led to the development of several successful anti-cancer agents, with some, such as selpercatinib, glumetinib, camonsertib, and olverembatinib, receiving regulatory approval or advancing into late-stage clinical trials.[1][2] This guide explores the utility of the pyrazolo[4,3-b]pyridine core, detailing its application in targeting various kinases, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying biological and experimental frameworks.
Key Kinase Targets for Pyrazolo[4,3-b]pyridine Inhibitors
The structural versatility of the pyrazolo[4,3-b]pyridine scaffold has enabled its application against a diverse array of kinase families implicated in oncogenesis and other diseases.
Cyclin-Dependent Kinases (CDKs)
CDKs are serine/threonine kinases that are fundamental regulators of the cell cycle, and their dysregulation is a hallmark of many cancers.[1] The pyrazolo[3,4-b]pyridine framework has proven to be a promising scaffold for developing potent CDK inhibitors.[3][4] For instance, compound SQ-67563, a 1H-pyrazolo[3,4-b]pyridine derivative, is a potent and selective inhibitor of CDK1 and CDK2, where it occupies the ATP purine binding site and forms critical hydrogen bonds with Leu83 in the protein backbone.[5] Further structure-activity relationship (SAR) studies led to the discovery of BMS-265246, which incorporates a 2,6-difluorophenyl substitution critical for its potent inhibitory activity against CDK1/cyclin B and CDK2/cyclin E.[6]
Table 1: Pyrazolo[4,3-b]pyridine-based CDK Inhibitors
| Compound ID | Target Kinase(s) | IC50 | Reference |
| 8 | CDK2/cyclin A2 | 0.65 µM | [3] |
| SQ-67563 (Compound 3) | CDK1/CDK2 | Potent inhibitor (specific IC50 not stated) | [5] |
| BMS-265246 (Compound 21h) | CDK1/cyclin B | 6 nM | [6] |
| BMS-265246 (Compound 21h) | CDK2/cyclin E | 9 nM | [6] |
Tropomyosin Receptor Kinases (TRKs)
The TRK family of receptor tyrosine kinases plays a vital role in cell proliferation and differentiation.[7][8][9] Their continuous activation and overexpression are linked to various cancers.[7][8][9] Through scaffold hopping and computer-aided drug design, a series of pyrazolo[3,4-b]pyridine derivatives were synthesized as potent TRK inhibitors.[7][8][9] The pyrazolo portion of the scaffold serves as a hydrogen bond center, while the pyridine ring is thought to engage in π-π stacking interactions with Phe589 in the kinase domain.[8]
Table 2: Pyrazolo[4,3-b]pyridine-based TRK Inhibitors
| Compound ID | Target Kinase | IC50 | Cellular Activity (KM-12 cell line) | Reference |
| C03 | TRKA | 56 nM | 0.304 µM | [7][9] |
| C09 | TRKA | 57 nM | Not Reported | [9] |
| C10 | TRKA | 26 nM | Not Reported | [9] |
| Compound 3 | TRKA/B/C | 1.6 nM, 2.9 nM, 2.0 nM | Not Reported | [9] |
Janus Kinases (JAKs)
The JAK-STAT signaling pathway is crucial for mediating immune responses, and its aberrant activation is implicated in autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[10] Pyrazolo[4,3-c]pyridine derivatives have been specifically designed as JAK inhibitors to treat these disorders.[11] The development of both non-selective (first-generation) and selective (second-generation) JAK inhibitors has been a significant focus, with the pyrazole core being a key structural element in many candidates.[10][12]
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// Edges Cytokine -> Receptor [label="1. Binding"]; Receptor -> JAK [label="2. Activation"]; JAK -> STAT [label="3. Phosphorylation"]; Inhibitor -> JAK [label="Inhibition", style=dashed, arrowhead=tee, color="#EA4335"]; STAT -> STAT_P [style=invis]; STAT_P -> Dimer [label="4. Dimerization"]; Dimer -> Nucleus [label="5. Translocation"]; Nucleus -> Gene [label="6. Gene Expression"]; }
Kinase Inhibition Assay Protocol (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency (IC50) of a compound against a target kinase using a luminescence-based assay that quantifies ATP consumption.
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).
-
Prepare serial dilutions of the compound in assay buffer to create a dose-response curve.
-
Prepare a reaction mixture containing the target kinase, its specific substrate peptide, and any necessary cofactors in the assay buffer.
-
-
Kinase Reaction:
-
Dispense the serially diluted compounds into a 384-well plate.
-
Add the kinase/substrate reaction mixture to each well.
-
Initiate the kinase reaction by adding a solution of ATP (at a concentration near its Km for the kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
Signal Detection:
-
Stop the reaction and detect the amount of remaining ATP by adding a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). This reagent produces a luminescent signal that is inversely proportional to the kinase activity.
-
Incubate for 10 minutes to allow the signal to stabilize.
-
Measure the luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the data using controls (0% inhibition with DMSO vehicle, 100% inhibition with no enzyme).
-
Plot the percent inhibition versus the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Structure-Activity Relationship (SAR) Logic
Conclusion
The pyrazolo[4,3-b]pyridine scaffold continues to be a cornerstone of modern kinase inhibitor design. Its inherent ability to form key interactions within the ATP-binding site of kinases, combined with the extensive possibilities for synthetic modification, allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties. [1]As demonstrated by its successful application against a wide range of targets from CDKs to TRKs and JAKs, this privileged core provides a robust and validated starting point for the development of next-generation targeted therapies. Future research will undoubtedly continue to leverage this remarkable scaffold to address unmet medical needs in oncology and beyond.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4- b ]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D2MD00334A [pubs.rsc.org]
- 9. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Current and future status of JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 12. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Physicochemical Properties of 6-Chloro-1H-pyrazolo[4,3-b]pyridine: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of 6-Chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The pyrazolo[4,3-b]pyridine scaffold is recognized as a privileged structure, frequently found in molecules with diverse biological activities, particularly as kinase inhibitors.[1][2] Understanding the physicochemical characteristics of this core scaffold is paramount for the rational design and development of novel therapeutic agents.
Core Physicochemical Data
The following table summarizes key physicochemical properties for this compound. It is important to note that while some data is derived from computational models, these values provide crucial initial estimates for drug discovery programs.
| Property | Value | Data Source |
| Molecular Formula | C₆H₄ClN₃ | PubChem[3] |
| Molecular Weight | 153.57 g/mol | PubChem[3] |
| XLogP3 (cLogP) | 1.2 | PubChem (Computed)[3] |
| pKa | Data not available | N/A |
| Aqueous Solubility | Data not available | N/A |
| Melting Point | Data not available | N/A |
Experimental Protocols for Physicochemical Property Determination
pKa Determination: Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter influencing a compound's ionization state at physiological pH, which in turn affects its solubility, permeability, and target engagement.[4] Potentiometric titration is a robust method for its determination.[5]
Methodology:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable co-solvent system (e.g., methanol/water or DMSO/water) to ensure solubility.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) and a strong base (e.g., NaOH).
-
Data Acquisition: The pH of the solution is monitored using a calibrated pH electrode as a function of the volume of titrant added.
-
Analysis: The pKa value is determined from the titration curve, typically by identifying the pH at the half-equivalence point or by using derivative methods to locate the inflection point.[6] Computational methods, such as those based on density functional theory, can also be used to predict pKa values for pyridine derivatives.[7]
Aqueous Solubility Determination: Shake-Flask Method
Aqueous solubility is a fundamental property that dictates a drug candidate's absorption and distribution.[8] The shake-flask method is a widely accepted technique for determining thermodynamic solubility.[9]
Methodology:
-
Sample Preparation: An excess amount of solid this compound is added to a vial containing a buffered aqueous solution (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached between the solid and dissolved compound.[9]
-
Separation: The resulting suspension is filtered or centrifuged to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the compound in the clear filtrate or supernatant is determined using a suitable analytical technique, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).[9] For higher throughput, kinetic solubility assays using nephelometry or direct UV methods are often employed in early discovery.[8][10]
Melting Point Determination: Capillary Method
The melting point is a key indicator of a compound's purity and solid-state properties. The capillary melting point method is a standard and accessible technique.[11][12][13][14]
Methodology:
-
Sample Preparation: A small amount of finely powdered, dry this compound is packed into a thin-walled capillary tube, sealed at one end.[14]
-
Heating: The capillary tube is placed in a melting point apparatus with a calibrated thermometer. The sample is heated at a controlled rate.
-
Observation: The temperature at which the substance first begins to melt and the temperature at which it becomes completely liquid are recorded as the melting point range.[13] A sharp melting range is indicative of high purity.
Synthesis Workflow
The synthesis of the pyrazolo[4,3-b]pyridine scaffold can be achieved through various synthetic routes. One efficient method involves the reaction of 2-chloro-3-nitropyridines with a suitable aminopyrazole followed by cyclization. The following diagram illustrates a generalized workflow for the synthesis of this compound.
References
- 1. This compound|Research Chemical [benchchem.com]
- 2. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C6H4ClN3 | CID 70700258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development | International Journal of Innovative Research and Scientific Studies [ijirss.com]
- 5. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bcc.bas.bg [bcc.bas.bg]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. enamine.net [enamine.net]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. mt.com [mt.com]
- 12. Determination of Melting Point [unacademy.com]
- 13. southalabama.edu [southalabama.edu]
- 14. thinksrs.com [thinksrs.com]
An In-depth Technical Guide to the Mechanism of Action of Pyrazolo[4,3-b]pyridine Based Compounds
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its role as a bioisostere of purine. This structural similarity allows it to effectively interact with the ATP-binding sites of various kinases, making it a cornerstone for the development of targeted therapies, particularly in oncology. This guide provides a detailed overview of the primary mechanisms of action for this class of compounds, focusing on kinase inhibition, induction of apoptosis, and cell cycle arrest, supported by quantitative data, detailed experimental protocols, and signaling pathway diagrams.
Primary Mechanism: Kinase Inhibition
Pyrazolo[4,3-b]pyridine derivatives have demonstrated potent inhibitory activity against a wide range of protein kinases, which are critical regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers, making them prime therapeutic targets.
CDKs are key enzymes that control the progression of the cell cycle. Inhibiting CDKs can halt the proliferation of cancer cells. Several pyrazolo[4,3-b]pyridine compounds have been identified as potent CDK inhibitors.[1][2][3] For instance, certain derivatives show strong inhibitory effects on CDK2/cyclin A2, a complex crucial for the G1/S phase transition.[1] The pyrazolo[3,4-d]pyrimidine scaffold, a related isomer, is also a well-established CDK inhibitor, acting as a bioisostere of adenine and retaining key interactions within the kinase domain.[4]
Signaling Pathway: CDK2 Inhibition and Cell Cycle Arrest
Inhibition of the CDK2/Cyclin E/A complex by pyrazolo[4,3-b]pyridine compounds prevents the phosphorylation of key substrates like Retinoblastoma protein (pRb). This maintains pRb in its active, hypophosphorylated state where it sequesters the E2F transcription factor, blocking the transcription of genes required for S-phase entry and leading to G1 phase arrest.
Caption: CDK2 inhibition by pyrazolo[4,3-b]pyridines prevents pRb phosphorylation, leading to G1 cell cycle arrest.
Quantitative Data: CDK2 Inhibition
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| 4 | CDK2/cyclin A2 | 0.24 | Roscovitine | 0.394 |
| 1 | CDK2/cyclin A2 | 0.57 | Roscovitine | 0.394 |
| 8 | CDK2/cyclin A2 | 0.65 | Roscovitine | 0.394 |
| 11 | CDK2/cyclin A2 | 0.50 | Roscovitine | 0.394 |
| 14 | CDK2/cyclin A2 | 0.93 | Roscovitine | 0.394 |
| Data sourced from a study on pyrazolopyridine and related derivatives.[1] |
The versatility of the pyrazolo[4,3-b]pyridine scaffold allows it to be adapted to inhibit other significant kinases involved in cancer progression:
-
Glycogen Synthase Kinase-3 (GSK-3): This serine/threonine kinase is a regulator in multiple cellular signaling pathways, and its inhibition is a target for various diseases.[5]
-
c-Met: This receptor tyrosine kinase is crucial for cell proliferation and motility. 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been developed as selective c-Met inhibitors.[6]
-
Tropomyosin Receptor Kinases (TRKs): These are involved in cell proliferation and differentiation. Pyrazolo[3,4-b]pyridine derivatives have been designed as potent pan-TRK inhibitors.[7]
-
Monopolar spindle kinase 1 (Mps1): A key component of the mitotic checkpoint, Mps1 is a clinical target for aggressive tumors. A pyrazolo[3,4-b]pyridine derivative, compound 31, was identified as a potent Mps1 inhibitor with an IC50 of 2.596 nM.[8]
-
TANK-binding kinase 1 (TBK1): This kinase is involved in innate immunity and oncogenesis. Optimized 1H-pyrazolo[3,4-b]pyridine derivatives have shown potent TBK1 inhibition, with one compound achieving an IC50 value of 0.2 nM.[9]
Quantitative Data: Inhibition of Various Kinases
| Compound ID | Target Kinase | IC50 (nM) |
| 3a | Haspin | 167 |
| 3a | CLK1 | 101 |
| 1b | Haspin | 57 |
| 1c | Haspin | 66 |
| Compound 31 | Mps1 | 2.596 |
| Compound 15y | TBK1 | 0.2 |
| C03 | TRKA | 56 |
| Data compiled from studies on various pyrazolo[3,4-g]isoquinolines and pyrazolo[3,4-b]pyridines.[7][8][9][10] |
Secondary Mechanisms: Apoptosis Induction & Cell Cycle Arrest
Beyond direct enzyme inhibition, pyrazolo[4,3-b]pyridine compounds exert their anticancer effects by triggering programmed cell death (apoptosis) and halting the cell division cycle.
Many derivatives induce apoptosis in cancer cells.[11] This is often achieved by modulating the expression of key apoptotic regulatory proteins. For example, treatment with a pyrazolo[3,4-d]pyridazine derivative was shown to disrupt the Bcl-2/Bax balance, leading to apoptosis through the intrinsic mitochondria-dependent pathway.[11][12] This involves the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, ultimately leading to caspase-3 activation.[12][13] Some pyrazole derivatives have also been shown to trigger apoptosis via the generation of reactive oxygen species (ROS).[14]
Signaling Pathway: Intrinsic Apoptosis Induction
Caption: Pyrazolo-based compounds can induce apoptosis by altering the Bcl-2/Bax ratio, leading to caspase activation.
As a direct consequence of CDK inhibition, many pyrazolo[4,3-b]pyridine compounds cause cell cycle arrest.[3][15] Flow cytometry analyses have shown that treatment can lead to an accumulation of cells in the G0/G1, S, or G2/M phases of the cell cycle, depending on the specific compound and cell line.[16][17] For example, some pyrazolo-[3,4-d]-pyrimidine derivatives induce a halt in the G2/M phase, while certain pyrazolo[4,3-e]tetrazolo[1][6][18]triazine sulfonamides cause G0/G1 arrest.[15][16] This arrest prevents damaged cells from replicating and can ultimately lead to apoptosis.[4]
Experimental Protocols
Detailed and reproducible methodologies are crucial for mechanism of action studies. Below are protocols for key assays.
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.[10][18]
Workflow Diagram
Caption: Workflow for a luminescent-based in vitro kinase inhibition assay to determine IC50 values.
Methodology:
-
Reagent Preparation: Prepare kinase assay buffer, a solution containing the purified recombinant kinase and its specific substrate, and serial dilutions of the test compound in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the serially diluted test compound or DMSO (as a vehicle control) to appropriate wells.[18]
-
Kinase Reaction: Add 2 µL of the kinase/substrate mixture to each well. Initiate the reaction by adding 2 µL of an ATP solution.[18]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[18]
-
Reaction Termination: Stop the kinase reaction and deplete any remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well. Incubate for 40 minutes at room temperature.[18]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This converts the ADP generated in the kinase reaction into ATP, which is then used to produce a luminescent signal. Incubate for 30 minutes at room temperature.[18]
-
Data Acquisition: Measure the luminescence using a compatible plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to positive and negative controls. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[18]
This protocol is used to determine the effect of a compound on cell cycle distribution.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., HCT-116, Daoy) in appropriate culture plates and allow them to adhere overnight. Treat the cells with the pyrazolo[4,3-b]pyridine compound at the desired concentration (e.g., IC50 value) or with a vehicle control (DMSO) for a specified time (e.g., 24 or 48 hours).[4][15]
-
Cell Harvesting: Harvest the cells by trypsinization, collect them by centrifugation, and wash with ice-cold phosphate-buffered saline (PBS).
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A.
-
Analysis: Incubate in the dark for 30 minutes at room temperature. Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the Pre-G1 (apoptotic), G0/G1, S, and G2/M phases are determined using cell cycle analysis software.[4][15]
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives as novel CDK2 inhibitors: synthesis, biological and molecular modeling investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Induction of apoptosis by pyrazolo[3,4-d]pyridazine derivative in lung cancer cells via disruption of Bcl-2/Bax expression balance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Novel pyrazolo[3,4-d]pyrimidines: design, synthesis, anticancer activity, dual EGFR/ErbB2 receptor tyrosine kinases inhibitory activity, effects on cell cycle profile and caspase-3-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 [journal.waocp.org]
- 15. New pyrazolo-[3,4-d]-pyrimidine derivative Src kinase inhibitors lead to cell cycle arrest and tumor growth reduction of human medulloblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]triazine Sulfonamides as Novel Potential Anticancer Agents: Apoptosis, Oxidative Stress, and Cell Cycle Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Rise of Pyrazolo[4,3-b]pyridines: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Immediate Release
In the landscape of medicinal chemistry, the pyrazolo[4,3-b]pyridine core has emerged as a "privileged scaffold," a molecular framework that demonstrates the ability to bind to a variety of biological targets, leading to the development of potent and selective therapeutic agents. This technical guide offers an in-depth exploration of the discovery, synthesis, and biological evaluation of novel pyrazolo[4,3-b]pyridine derivatives, tailored for researchers, scientists, and professionals in the field of drug development.
A Versatile Core for Diverse Targets
The unique structural and electronic properties of the pyrazolo[4,3-b]pyridine scaffold have enabled its application in targeting a wide array of proteins implicated in numerous diseases. Notably, this core has been instrumental in the design of inhibitors for critical oncology targets, including kinases and immune checkpoints.
Kinase Inhibition
Pyrazolo[4,3-b]pyridine derivatives have shown remarkable efficacy as kinase inhibitors. For instance, 1-sulfonyl-pyrazolo[4,3-b]pyridines have been developed as selective c-Met inhibitors.[1] The scaffold's ability to form key hydrogen bonding interactions within the kinase hinge region is a crucial factor in its inhibitory activity.[1] Furthermore, derivatives of the related pyrazolo[3,4-b]pyridine scaffold have been identified as potent inhibitors of Tropomyosin receptor kinases (TRKs) and Cyclin-Dependent Kinases (CDKs), which are involved in cell proliferation and survival.[2][3]
Immune Checkpoint Modulation
Beyond kinase inhibition, the pyrazolo[4,3-b]pyridine scaffold has been successfully employed in the development of small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed death-ligand 1 (PD-L1) interaction.[4] This represents a significant advancement in cancer immunotherapy, offering a potential alternative to monoclonal antibody-based treatments.[4] One series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives demonstrated potent inhibition of the PD-1/PD-L1 interaction with a lead compound, D38, exhibiting an IC50 value of 9.6 nM.[4]
Quantitative Analysis of Biological Activity
The following tables summarize the quantitative data for various pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives, categorized by their biological targets.
Table 1: Pyrazolo[4,3-b]pyridine Derivatives as PD-1/PD-L1 Inhibitors
| Compound | Target | Assay | IC50 (nM) | Reference |
| D38 | PD-1/PD-L1 Interaction | HTRF | 9.6 | [4] |
Table 2: Pyrazolopyridine Derivatives as Kinase Inhibitors
| Compound | Scaffold | Target Kinase | Assay | IC50 (nM) | Reference |
| 35 | 1-Sulfonyl-pyrazolo[4,3-b]pyridine | c-Met | Enzymatic | Low nanomolar | [1] |
| C03 | Pyrazolo[3,4-b]pyridine | TRKA | HTRF | 56 | [2][3] |
| C09 | Pyrazolo[3,4-b]pyridine | TRKA | HTRF | 57 | [3] |
| C10 | Pyrazolo[3,4-b]pyridine | TRKA | HTRF | 26 | [3] |
| MRT67307 | Pyrazolo[3,4-b]pyridine | TBK1 | In vitro kinase | 19 | [5] |
| BX795 | Pyrazolo[3,4-b]pyridine | TBK1 | In vitro kinase | 7.1 | [5] |
| Compound 1 (TBK1 inhibitor) | Pyrazolo[3,4-b]pyridine | TBK1 | In vitro kinase | 1.0 | [5] |
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of pyrazolo[4,3-b]pyridine scaffolds are crucial for reproducibility and further development.
General Synthesis of Pyrazolo[4,3-b]pyridines
A common and efficient method for the synthesis of the pyrazolo[4,3-b]pyridine core involves the reaction of 2-chloro-3-nitropyridines with various nucleophiles followed by a modified Japp–Klingemann reaction.[6]
Step-by-step Protocol:
-
Nucleophilic Aromatic Substitution (SNAr): React a 2-chloro-3-nitropyridine derivative with a suitable nucleophile to introduce diversity at the desired position.
-
Azo-coupling: The resulting intermediate is then subjected to an azo-coupling reaction with an arenediazonium salt.
-
Deacylation and Cyclization: The final step involves a one-pot deacylation and cyclization to form the pyrazolo[4,3-b]pyridine ring system.[6] This method offers operational simplicity and the use of stable arenediazonium tosylates.[6]
Homogeneous Time-Resolved Fluorescence (HTRF) Assay for PD-1/PD-L1 Inhibition
HTRF assays are a robust method for quantifying protein-protein interactions and their inhibition.[7]
Protocol Outline:
-
Compound Preparation: Prepare serial dilutions of the test compounds (e.g., pyrazolo[4,3-b]pyridine derivatives) in an appropriate assay buffer. The final DMSO concentration should be kept low (e.g., <1%).[7]
-
Reagent Preparation: Recombinant human PD-1 and PD-L1 proteins, labeled with a FRET donor (e.g., Europium cryptate) and acceptor (e.g., d2), respectively, are diluted in assay buffer.[7][8]
-
Assay Plate Setup: In a 384-well plate, dispense the test compounds or control solutions.[7]
-
Protein Addition: Add the labeled PD-1 and PD-L1 proteins to the wells.[7]
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 2-4 hours) to allow for binding to reach equilibrium.[7]
-
Signal Detection: Read the HTRF signal on a compatible plate reader at the appropriate wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).[7]
-
Data Analysis: Calculate the HTRF ratio and normalize the data to determine the percent inhibition and subsequently the IC50 value for each compound.
In Vitro Kinase Inhibition Assay
Kinase activity can be measured by quantifying the amount of ADP produced in the phosphorylation reaction.[9]
Protocol Outline:
-
Reagent Preparation: Prepare solutions of the target kinase (e.g., c-Met, TRKA), a suitable substrate, and ATP in a kinase assay buffer. Prepare serial dilutions of the inhibitor.[1][9]
-
Kinase Reaction: In a 384-well plate, add the kinase solution, followed by the inhibitor or vehicle control.[9]
-
Initiation: Start the reaction by adding a solution containing ATP and the substrate.[9]
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).[1]
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This involves converting the produced ADP to ATP, which then generates a luminescent signal.[9]
-
Data Analysis: Measure the luminescence using a plate reader. The signal is inversely proportional to the kinase inhibition. Plot the results to determine the IC50 value of the inhibitor.[9]
Visualizing the Science: Pathways and Workflows
To better understand the context and application of pyrazolo[4,3-b]pyridine scaffolds, the following diagrams illustrate a key signaling pathway and a typical drug discovery workflow.
Caption: A generalized workflow for the discovery of novel pyrazolo[4,3-b]pyridine scaffolds.
Caption: Inhibition of the PD-1/PD-L1 signaling pathway by a pyrazolo[4,3-b]pyridine derivative.
Caption: Inhibition of the TRK signaling pathway by a pyrazolopyridine derivative.
Conclusion
The pyrazolo[4,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutics. Its synthetic tractability and ability to interact with a diverse range of biological targets underscore its importance in modern drug discovery. This technical guide provides a foundational understanding of this privileged scaffold, offering valuable insights and practical protocols for researchers dedicated to advancing the field of medicinal chemistry. The continued exploration of the chemical space around this core promises to yield the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. revvity.com [revvity.com]
- 9. benchchem.com [benchchem.com]
Tautomerism in 1H-pyrazolo[4,3-b]pyridine Systems: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The 1H-pyrazolo[4,3-b]pyridine scaffold is a significant heterocyclic motif in medicinal chemistry, appearing in a variety of biologically active compounds. The tautomeric nature of the pyrazole ring within this fused system is a critical, yet often overlooked, aspect that can profoundly influence the molecule's physicochemical properties, such as its hydrogen bonding capabilities, lipophilicity, and ultimately its interaction with biological targets. This technical guide provides an in-depth exploration of tautomerism in 1H-pyrazolo[4,3-b]pyridine systems. While direct quantitative data for the parent system is limited in the current literature, this guide synthesizes available information from analogous systems, details the essential experimental and computational methodologies for studying this phenomenon, and discusses the potential impact of tautomerism on drug design and development.
Introduction to Tautomerism in Pyrazolopyridines
Pyrazolopyridines are bicyclic heteroaromatic compounds formed by the fusion of a pyrazole and a pyridine ring. For N-unsubstituted pyrazolopyridines, two primary annular tautomers can exist: the 1H- and 2H-forms, which differ in the position of the proton on the nitrogen atoms of the pyrazole ring. This tautomeric equilibrium is a dynamic process, and the predominant form can be influenced by various factors including the substitution pattern on the rings, the solvent, temperature, and the physical state (solution or solid).
For the isomeric and more extensively studied 1H-pyrazolo[3,4-b]pyridine system, computational studies have shown a significant preference for the 1H-tautomer. AM1 calculations indicate that the 1H-tautomer is more stable than the 2H-tautomer by approximately 9 kcal/mol (37.03 kJ/mol)[1]. This preference is a crucial point of reference when considering the tautomeric behavior of the 1H-pyrazolo[4,3-b]pyridine system.
Tautomeric Forms of 1H-pyrazolo[4,3-b]pyridine
The two principal tautomers of the unsubstituted 1H-pyrazolo[4,3-b]pyridine are the 1H- and 2H-forms, as illustrated below. The equilibrium between these two forms is a key consideration for understanding the molecule's properties and reactivity.
Caption: Tautomeric equilibrium between 1H- and 2H-pyrazolo[4,3-b]pyridine.
Experimental Protocols for Tautomerism Analysis
A definitive characterization of the tautomeric state of a 1H-pyrazolo[4,3-b]pyridine derivative requires a combination of spectroscopic and analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful non-destructive technique for investigating tautomeric equilibria in solution.
-
¹H NMR: The chemical shifts of the ring protons, and particularly the N-H proton, can provide insights into the predominant tautomer. In cases of slow exchange on the NMR timescale (often at low temperatures), distinct sets of signals for each tautomer may be observed, allowing for their quantification. At higher temperatures, rapid interconversion leads to averaged signals.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring are sensitive to the position of the proton. Comparison of the observed chemical shifts with those of N-methylated analogues (which "lock" the tautomeric form) can help in assigning the predominant tautomer.
-
¹⁵N NMR: This is a particularly informative technique as the chemical shifts of the nitrogen atoms are highly dependent on their hybridization and protonation state. A "pyrrole-like" nitrogen (in the NH group) and a "pyridine-like" nitrogen (sp²-hybridized with a lone pair) will have distinct chemical shifts, allowing for a clear differentiation between the 1H- and 2H-tautomers[2].
Table 1: Representative NMR Experimental Parameters for Tautomerism Studies
| Parameter | Typical Value/Condition | Purpose |
| Solvent | DMSO-d₆, CDCl₃, Methanol-d₄ | To assess the effect of solvent polarity on the equilibrium. |
| Temperature | Variable temperature studies (e.g., -60°C to 100°C) | To slow down the tautomeric interconversion and potentially observe individual tautomers. |
| Concentration | 1-10 mg/mL | To ensure good signal-to-noise while avoiding aggregation effects. |
| Techniques | 1D (¹H, ¹³C, ¹⁵N), 2D (HSQC, HMBC) | To unambiguously assign all proton, carbon, and nitrogen signals. |
X-ray Crystallography
Single-crystal X-ray diffraction provides unambiguous evidence of the tautomeric form present in the solid state. The positions of all atoms, including the hydrogen on the pyrazole nitrogen, can be determined, offering a definitive structural assignment. Several crystal structures of substituted pyrazolo[4,3-b]pyridines have been reported, confirming the existence of specific tautomers in the solid state.
UV/Vis Spectroscopy
The electronic transitions, and thus the UV/Vis absorption spectrum, will differ between tautomers due to differences in their conjugated π-systems. By comparing the spectrum of the compound of interest with those of its N-methylated derivatives, the position of the tautomeric equilibrium in solution can be estimated.
Computational Analysis
In the absence of extensive experimental data, computational chemistry offers a powerful tool to predict the relative stabilities of tautomers.
Table 2: Common Computational Methodologies for Tautomer Stability Prediction
| Method | Basis Set | Environment | Output |
| Density Functional Theory (DFT) | 6-31G**, 6-311++G(d,p), cc-pVTZ | Gas phase, Implicit Solvent (PCM, SMD) | Relative electronic energies (ΔE), Gibbs free energies (ΔG) |
| Møller-Plesset Perturbation Theory (MP2) | cc-pVTZ, aug-cc-pVTZ | Gas phase | High-accuracy relative energies |
The general workflow for a computational study of tautomerism is outlined below.
Caption: Workflow for computational prediction of tautomer stability.
Factors Influencing Tautomeric Equilibrium
Substituent Effects
The electronic nature of substituents on the pyrazolopyridine ring system can significantly influence the relative stability of the tautomers. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can differentially stabilize or destabilize one tautomer over the other by altering the electron density distribution and the acidity/basicity of the nitrogen atoms. For instance, a substituent that can engage in intramolecular hydrogen bonding with the N-H of one tautomer will likely shift the equilibrium in favor of that form.
Solvent Effects
The polarity of the solvent plays a crucial role in determining the position of the tautomeric equilibrium.
-
Polar Protic Solvents (e.g., water, methanol): These solvents can form hydrogen bonds with both the N-H group (as a donor) and the sp² nitrogen (as an acceptor), potentially stabilizing both tautomers to varying degrees.
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents are effective hydrogen bond acceptors and can stabilize the N-H tautomer.
-
Nonpolar Solvents (e.g., cyclohexane, toluene): In these environments, intramolecular interactions and inherent stability differences between the tautomers become the dominant factors.
Implications for Drug Development
The tautomeric form of a 1H-pyrazolo[4,3-b]pyridine-based drug candidate can have profound implications for its biological activity.
Caption: Impact of tautomerism on drug properties and activity.
-
Receptor Binding: The two tautomers present different hydrogen bond donor/acceptor patterns. A drug's efficacy may depend on the ability of a specific tautomer to form key interactions with the target protein.
-
Pharmacokinetics (ADME): Differences in polarity and hydrogen bonding capacity between tautomers can affect a drug's absorption, distribution, metabolism, and excretion. For example, a less polar tautomer may exhibit better membrane permeability.
-
Intellectual Property: Different tautomeric forms can be considered distinct chemical entities, which has implications for patentability.
Therefore, a thorough understanding and characterization of the tautomeric behavior of any 1H-pyrazolo[4,3-b]pyridine-based drug candidate is essential for rational drug design and development.
Conclusion
While the tautomerism of 1H-pyrazolo[4,3-b]pyridine systems is not as extensively documented as that of its [3,4-b] isomer, the principles governing this equilibrium are well-established. A combined approach using high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling is crucial for the unambiguous characterization of the predominant tautomeric form in both solution and the solid state. For professionals in drug development, recognizing and controlling the tautomeric state of these molecules is not merely an academic exercise but a critical step in optimizing ligand-target interactions, improving pharmacokinetic profiles, and securing intellectual property. Future research should focus on generating quantitative experimental data for a range of substituted 1H-pyrazolo[4,3-b]pyridines to build a comprehensive understanding of this important chemical phenomenon.
References
Preliminary In Vitro Evaluation of 6-Chloro-1H-pyrazolo[4,3-b]pyridine Derivatives as Dual FLT3 and CDK4 Inhibitors
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of a series of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives, which have demonstrated potent activity as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4). The data and methodologies presented herein are compiled from published research and are intended to serve as a detailed resource for professionals in the field of oncology drug discovery and development.
Core Compound Structure
The core chemical scaffold of the evaluated compounds is 6-Chloro-1H-pyrazolo[4,3-b]pyridine. The investigated derivatives feature a pyrimidin-4-yl substitution at the 6-position of this core structure.
Quantitative Data Presentation
The in vitro inhibitory activities of the optimized 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives against FLT3 and CDK4 kinases were determined, with the optimized compound, designated as 23k, showing significant potency.[1] The half-maximal inhibitory concentrations (IC50) are summarized in the table below.
| Compound | Target Kinase | IC50 (nM) |
| 23k | FLT3 | 11 |
| 23k | CDK4 | 7 |
Table 1: In vitro inhibitory activity of the optimized compound 23k against FLT3 and CDK4 kinases.[1]
Signaling Pathways and Mechanism of Action
The dual inhibition of FLT3 and CDK4 by these pyrazolopyridine derivatives represents a promising strategy for cancer therapy, particularly in acute myeloid leukemia (AML) where FLT3 mutations are prevalent.
FLT3 Signaling Pathway: FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells. Mutations in FLT3 can lead to its constitutive activation, driving uncontrolled cell growth.
Caption: FLT3 signaling pathway and the inhibitory action of the pyrazolopyridine derivative.
CDK4 Signaling Pathway: Cyclin-dependent kinase 4 (CDK4), in complex with Cyclin D, is a key regulator of the cell cycle, specifically the G1 to S phase transition. It phosphorylates the retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent gene expression required for DNA replication.
Caption: CDK4 signaling pathway and the inhibitory action of the pyrazolopyridine derivative.
Experimental Protocols
Detailed methodologies for the key in vitro experiments are provided below. These represent standard and widely accepted protocols for the evaluation of kinase inhibitors.
Biochemical Kinase Inhibition Assay (Representative Protocol)
This assay determines the direct inhibitory effect of the compound on the enzymatic activity of purified FLT3 and CDK4 kinases. The ADP-Glo™ Kinase Assay is a common method for this purpose.
Materials:
-
Recombinant human FLT3 and CDK4/Cyclin D3 enzymes
-
Kinase-specific substrates (e.g., AXLtide for FLT3, Rb-derived peptide for CDK4)
-
ATP (Adenosine triphosphate)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compound (this compound derivative) dissolved in DMSO
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 µM to 0.1 nM.
-
Kinase Reaction Setup:
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of the kinase-substrate mixture (containing the respective kinase and its substrate in kinase buffer).
-
Incubate at room temperature for 10-15 minutes.
-
-
Initiation of Kinase Reaction: Add 2 µL of ATP solution to each well to start the reaction. The final ATP concentration should be close to the Km for each kinase.
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
Caption: Workflow for the biochemical kinase inhibition assay.
Cell Proliferation/Viability Assay (Representative Protocol)
This assay evaluates the effect of the compound on the proliferation and viability of cancer cells. The MV4-11 cell line, which harbors an FLT3-ITD mutation, is a relevant model for this assessment. The MTT assay is a commonly used method.
Materials:
-
MV4-11 human acute myeloid leukemia cell line
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound (this compound derivative) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Compound Treatment: After 24 hours, treat the cells with serial dilutions of the test compound. Include a DMSO-only control.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the DMSO control. Determine the IC50 value from the dose-response curve.
Caption: Workflow for the MTT cell proliferation/viability assay.
Conclusion
The this compound scaffold represents a promising core for the development of potent dual FLT3 and CDK4 inhibitors. The preliminary in vitro data for its derivatives, particularly compound 23k, demonstrate low nanomolar efficacy against these key cancer targets.[1] The experimental methodologies outlined in this guide provide a robust framework for the further characterization and development of this and similar classes of compounds for therapeutic applications in oncology.
References
CAS number and supplier information for 6-Chloro-1H-pyrazolo[4,3-b]pyridine
CAS Number: 1260670-01-6
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of the available information for 6-Chloro-1H-pyrazolo[4,3-b]pyridine, a heterocyclic compound of interest in medicinal chemistry. While specific detailed experimental data for this particular derivative is limited in publicly accessible literature, this document outlines its chemical identity, potential suppliers, and the broader context of the biological significance of the pyrazolo[4,3-b]pyridine scaffold.
Chemical and Physical Properties
A summary of the key chemical and physical properties for this compound is presented in the table below.
| Property | Value | Source |
| CAS Number | 1260670-01-6 | PubChem[1] |
| Molecular Formula | C₆H₄ClN₃ | PubChem[1] |
| Molecular Weight | 153.57 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem |
| Synonyms | 1H-Pyrazolo[4,3-b]pyridine, 6-chloro- | PubChem[1] |
| InChI | InChI=1S/C6H4ClN3/c7-4-1-5-6(8-2-4)3-9-10-5/h1-3H,(H,9,10) | PubChem |
| InChIKey | CYBCIYFMTVHDNW-UHFFFAOYSA-N | PubChem |
| SMILES | C1=C(C=NC2=C1NN=C2)Cl | PubChem |
Supplier Information
This compound is available from various chemical suppliers, primarily for research and development purposes. The purity levels may vary by supplier.
| Supplier | Purity |
| BOC Sciences | 97.0% |
| CyclicPharma | >98%[2] |
| Sinova Inc. | 96%[3] |
| 2a biotech | 96%+[4] |
| ChemScene LLC (via Sigma-Aldrich) | Not specified |
| Benchchem | Not specified[5] |
Biological Context and Potential Applications
The pyrazolo[4,3-b]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry due to its structural similarity to purines, enabling it to interact with a variety of biological targets.[5] Derivatives of this scaffold have been investigated for a range of therapeutic applications.
-
Kinase Inhibitors: The pyrazolopyridine core is a common feature in the design of inhibitors for various kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer.[6][7]
-
Central Nervous System (CNS) Agents: Certain derivatives have been investigated for their effects on neurological pathways.
It is important to note that the biological activity and specific targets of any given derivative are highly dependent on the nature and position of its substituents. Therefore, the specific effects of the 6-chloro substitution on the pyrazolo[4,3-b]pyridine core would require dedicated experimental investigation.
Experimental Protocols and Data
Detailed experimental protocols for the synthesis of this compound and specific in vitro or in vivo assays involving this compound are not extensively described in the currently available public literature. General synthetic strategies for the broader class of pyrazolo[4,3-b]pyridines have been published, but a specific, validated protocol for this particular chloro-isomer is not provided.
Similarly, quantitative biological data, such as IC50 or EC50 values from specific assays using this compound, are not present in the reviewed sources.
Signaling Pathways
Due to the lack of specific biological data for this compound, it is not possible to definitively place it within a specific signaling pathway. Based on the activity of related pyrazolopyridine derivatives, it could potentially be involved in pathways regulated by various kinases. However, without experimental evidence, any depiction of its role would be purely speculative.
For this reason, a diagram of a specific signaling pathway involving this compound cannot be provided at this time. A generalized workflow for screening such a compound is presented below.
Caption: General experimental workflow for screening a novel compound.
Conclusion
This compound, identified by CAS number 1260670-01-6, is a chemical entity belonging to the medicinally relevant pyrazolo[4,3-b]pyridine class. While its specific biological functions and associated signaling pathways have not been detailed in the accessible scientific literature, its core structure suggests potential as a modulator of biological processes, likely through kinase inhibition. Further experimental investigation is required to elucidate its specific activities and potential therapeutic applications. Researchers interested in this compound can source it from several chemical suppliers for further study.
References
- 1. This compound | C6H4ClN3 | CID 70700258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cyclicpharma.com [cyclicpharma.com]
- 3. molbase.com [molbase.com]
- 4. 2abiotech.net [2abiotech.net]
- 5. This compound|Research Chemical [benchchem.com]
- 6. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Step-by-Step Protocol for the Suzuki-Miyaura Coupling of 6-Chloro-1H-pyrazolo[4,3-b]pyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely utilized method for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl-aryl structures. These structural motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. The 1H-pyrazolo[4,3-b]pyridine scaffold, an aza-indazole isomer, is a key component in a variety of pharmacologically active compounds, including kinase inhibitors.
This application note provides a detailed, step-by-step protocol for the Suzuki-Miyaura coupling of 6-Chloro-1H-pyrazolo[4,3-b]pyridine with various aryl and heteroaryl boronic acids. While heteroaryl chlorides are often more economical and readily available than their bromide or iodide counterparts, their reduced reactivity necessitates carefully optimized reaction conditions.[1][2] This protocol outlines the critical parameters, including the selection of an appropriate palladium catalyst, ligand, base, and solvent system, to achieve high-yield coupling with this challenging substrate.[3][4]
General Reaction Scheme
The reaction involves the palladium-catalyzed cross-coupling of this compound with a generic organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a base.
Figure 1: General scheme for the Suzuki-Miyaura coupling of this compound.
Experimental Protocol
This protocol is a general guideline and may require optimization for specific boronic acid coupling partners. All operations should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (or boronate ester)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate (K₃PO₄), anhydrous powder
-
1,4-Dioxane, anhydrous
-
Deionized water, degassed
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Argon or Nitrogen gas (high purity)
-
Schlenk flask or microwave vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Standard laboratory glassware
-
Thin Layer Chromatography (TLC) plates
-
LC-MS system for reaction monitoring (recommended)
Procedure:
-
Inert Atmosphere Setup: To an oven-dried Schlenk flask or reaction vial containing a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2–1.5 equiv), and anhydrous potassium phosphate (2.0–3.0 equiv).[4]
-
Evacuation and Backfilling: Seal the flask with a septum or cap. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][4]
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precursor, Palladium(II) acetate (1-2 mol%), and the SPhos ligand (2-4 mol%).[3] The use of bulky, electron-rich phosphine ligands like SPhos is crucial for activating the less reactive heteroaryl chloride.[3][5]
-
Solvent Addition: Add degassed anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 5:1 ratio) via syringe.[6] The total solvent volume should be sufficient to achieve a substrate concentration of 0.1–0.5 M.[1] While some Suzuki reactions benefit from aqueous media, the amount of water can be a critical parameter to optimize.[3]
-
Reaction: Place the sealed vessel in a preheated oil bath or heating block and stir vigorously. Heat the reaction mixture to 80–110 °C.[1] Alternatively, microwave irradiation at temperatures up to 120-140 °C for shorter durations can be employed.[7][8]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS. The reaction is complete when the this compound starting material is fully consumed.
-
Aqueous Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate and water.[3] Transfer the mixture to a separatory funnel and separate the layers.
-
Extraction: Extract the aqueous layer two more times with ethyl acetate. Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the desired 6-substituted-1H-pyrazolo[4,3-b]pyridine product.[1][9]
Data Presentation: Recommended Reaction Parameters
The following table summarizes the recommended starting conditions for the Suzuki coupling of this compound. Optimization may be necessary for specific substrates.
| Parameter | Recommended Range/Value | Rationale |
| Reagents | ||
| This compound | 1.0 equivalent | Limiting reagent |
| Arylboronic Acid/Ester | 1.2–1.5 equivalents | Ensures complete consumption of the starting halide |
| Catalyst System | ||
| Palladium Precursor | Pd(OAc)₂ (1-2 mol%) | Common, effective Pd(II) source[3] |
| Ligand | SPhos (2-4 mol%) | Bulky, electron-rich ligand for activating aryl chlorides[3][5] |
| Base | ||
| Base | K₃PO₄ (2.0–3.0 equivalents) | Strong, non-nucleophilic base effective for challenging couplings[3][4] |
| Solvent | ||
| Solvent System | Dioxane / H₂O (4:1 to 5:1 v/v) | Common solvent system; water aids in dissolving the base[6] |
| Concentration | 0.1–0.5 M | Typical concentration range for Suzuki couplings[1] |
| Reaction Conditions | ||
| Temperature | 80–110 °C (Conventional) or 120-140 °C (Microwave) | Higher temperatures are often required for less reactive chlorides[1][7] |
| Atmosphere | Inert (Argon or Nitrogen) | Protects the active Pd(0) catalyst from oxidation[4] |
Mandatory Visualizations
Suzuki Coupling Experimental Workflow
References
- 1. benchchem.com [benchchem.com]
- 2. uwindsor.ca [uwindsor.ca]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
Application Note: High-Throughput Screening Assay for the Identification of 6-Chloro-1H-pyrazolo[4,3-b]pyridine as a Kinase Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein kinases are a large family of enzymes that play critical roles in regulating a wide variety of cellular processes, including signal transduction, cell cycle progression, and apoptosis. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them attractive targets for therapeutic intervention. The pyrazolopyridine scaffold has emerged as a privileged structure in the development of kinase inhibitors. This application note describes the development of a robust and reliable assay pipeline for screening 6-Chloro-1H-pyrazolo[4,3-b]pyridine as a potential inhibitor of a hypothetical target, Fibroblast Growth Factor Receptor (FGFR). The methodologies outlined herein are designed for high-throughput screening (HTS) to determine the potency and selectivity of the compound, and can be adapted for other kinase targets.
Key Experimental Stages
The screening process for this compound involves a multi-step approach, beginning with biochemical assays to determine direct enzyme inhibition, followed by cell-based assays to assess activity in a more physiologically relevant context.
Data Presentation
The following tables summarize hypothetical data generated from the screening of this compound against our hypothetical target, FGFR1, and a panel of other kinases to assess selectivity.
Table 1: Biochemical Potency of this compound against FGFR1
| Assay Type | Parameter | Value |
| ADP-Glo™ | IC₅₀ (nM) | 85 |
| LanthaScreen™ Eu Kinase Binding | Kᵢ (nM) | 65 |
Table 2: Kinase Selectivity Profile of this compound
| Kinase | % Inhibition at 1 µM | IC₅₀ (nM) |
| FGFR1 (Target) | 95 | 85 |
| VEGFR2 | 45 | 1250 |
| PDGFRβ | 30 | > 5000 |
| EGFR | 15 | > 10000 |
| SRC | 10 | > 10000 |
Table 3: Cellular Activity of this compound
| Assay Type | Cell Line | Parameter | Value |
| Cellular Phosphorylation Assay | HCT116 | IC₅₀ (nM) | 250 |
| Cell Proliferation Assay | Ba/F3-FGFR1 | GI₅₀ (nM) | 350 |
Mandatory Visualizations
Caption: Hypothetical FGFR Signaling Pathway and Point of Inhibition.
Caption: High-Throughput Screening Workflow for Kinase Inhibitor Identification.
Experimental Protocols
Biochemical Kinase Activity Assay (ADP-Glo™)
This protocol measures the amount of ADP produced during the kinase reaction, which is directly proportional to kinase activity.[1][2]
Materials:
-
FGFR1 Kinase (recombinant)
-
Poly(Glu,Tyr) 4:1 substrate
-
ATP
-
This compound (dissolved in DMSO)
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
-
Plate-reading luminometer
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in kinase buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
Add 2.5 µL of the diluted compound or DMSO (vehicle control) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2X kinase/substrate mix (containing FGFR1 and Poly(Glu,Tyr) substrate in kinase buffer).
-
Initiate the reaction by adding 5 µL of 2X ATP solution in kinase buffer.
-
The final reaction volume is 10 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion:
-
ADP to ATP Conversion and Signal Generation:
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition relative to the DMSO control and determine the IC₅₀ value by fitting the data to a four-parameter logistic curve.
Kinase Binding Assay (LanthaScreen™ Eu Kinase Binding Assay)
This assay measures the binding affinity of the inhibitor to the kinase by detecting the displacement of a fluorescently labeled tracer from the kinase active site.[4]
Materials:
-
FGFR1 Kinase (tagged, e.g., GST-tagged)
-
LanthaScreen™ Eu-anti-Tag Antibody
-
Kinase Tracer (Alexa Fluor™ 647-labeled)
-
This compound (dissolved in DMSO)
-
Assay Buffer (provided with the kit)
-
Black, low-volume 384-well plates
-
TR-FRET-compatible plate reader
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer.
-
Assay Setup:
-
Add 4 µL of the diluted compound or DMSO to the wells of a 384-well plate.
-
Add 8 µL of a 2X kinase/antibody mixture (containing FGFR1 and Eu-anti-Tag antibody in assay buffer).
-
Add 4 µL of a 4X tracer solution.
-
The final assay volume is 16 µL.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 615 nm for the donor).
-
Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission). Determine the Kᵢ value from the IC₅₀ value using the Cheng-Prusoff equation, taking into account the tracer concentration and its affinity for the kinase.
Cell-Based Assays
Cell-based assays are crucial for confirming that the compound can inhibit the target kinase within a cellular environment.[5]
This assay measures the inhibition of phosphorylation of a downstream substrate of the target kinase in cells.
Materials:
-
HCT116 cell line (or other suitable cell line expressing FGFR1)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer
-
Phospho-specific and total protein antibodies for a downstream target (e.g., phospho-ERK and total ERK)
-
Detection reagents (e.g., HTRF, AlphaLISA, or ELISA-based)
-
Tissue culture-treated 96-well plates
Protocol:
-
Cell Seeding: Seed HCT116 cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Lyse the cells according to the detection reagent manufacturer's protocol.
-
Detection: Perform the immunoassay to detect the levels of the phosphorylated and total downstream substrate.
-
Data Analysis: Normalize the phospho-protein signal to the total protein signal. Calculate the percent inhibition and determine the cellular IC₅₀ value.
This assay determines the effect of the kinase inhibitor on the proliferation of cells that are dependent on the target kinase for growth and survival.
Materials:
-
Ba/F3 cells engineered to express FGFR1
-
Cell culture medium and supplements
-
This compound
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
White, clear-bottom 96-well plates
Protocol:
-
Cell Seeding: Seed the Ba/F3-FGFR1 cells in a 96-well plate in the absence of IL-3.
-
Compound Treatment: Add a serial dilution of this compound to the cells.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Measurement: Add a cell viability reagent (e.g., CellTiter-Glo®) and measure the luminescent signal according to the manufacturer's protocol.
-
Data Analysis: Calculate the percentage of proliferation inhibition and determine the GI₅₀ (concentration for 50% growth inhibition).
Conclusion
The described assay cascade provides a comprehensive framework for the initial characterization of this compound as a kinase inhibitor. By combining robust biochemical assays for potency and selectivity with informative cell-based assays for cellular activity, researchers can efficiently identify and prioritize promising lead compounds for further development in the drug discovery pipeline.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 6-Chloro-1H-pyrazolo[4,3-c]pyridine [myskinrecipes.com]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application of 6-Chloro-1H-pyrazolo[4,3-b]pyridine in Fragment-Based Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Chloro-1H-pyrazolo[4,3-b]pyridine is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry, particularly in the development of kinase inhibitors. Its structural resemblance to purine makes it an effective hinge-binding motif for the ATP-binding site of many kinases. This document provides detailed application notes and protocols for the utilization of this compound as a starting fragment in fragment-based drug design (FBDD) campaigns aimed at discovering novel therapeutics.
Fragment-based drug discovery is a powerful strategy for identifying lead compounds by screening low-molecular-weight fragments (typically < 300 Da) that bind to a biological target with low affinity. These initial hits are then optimized through structure-guided medicinal chemistry to develop high-affinity and selective drug candidates. The pyrazolo[4,3-b]pyridine core serves as an excellent starting point for such campaigns due to its synthetic tractability and its ability to form key interactions with protein targets.
Fragment Screening and Hit Identification
The initial step in an FBDD campaign is the screening of a fragment library to identify compounds that bind to the target of interest. For this compound, a variety of biophysical techniques can be employed. A typical screening cascade involves a primary screen to identify binders, followed by secondary validation and characterization of the hits.
Experimental Protocol: Differential Scanning Fluorimetry (DSF) for Primary Screening
DSF, or Thermal Shift Assay, is a rapid and cost-effective method for primary fragment screening. It measures the change in the thermal denaturation temperature (Tm) of a target protein upon ligand binding.
Materials:
-
Purified target protein (e.g., a kinase) at a concentration of 2-10 µM in a suitable buffer (e.g., 50 mM HEPES pH 7.5, 150 mM NaCl).
-
SYPRO Orange dye (5000x stock in DMSO).
-
This compound stock solution (e.g., 100 mM in DMSO).
-
96-well or 384-well PCR plates.
-
Real-time PCR instrument capable of monitoring fluorescence over a temperature gradient.
Procedure:
-
Prepare a master mix containing the target protein and SYPRO Orange dye. The final concentration of the protein will be 2 µM and the dye will be at 5x.
-
Dispense 19.8 µL of the master mix into each well of the PCR plate.
-
Add 0.2 µL of the this compound stock solution to the sample wells for a final fragment concentration of 1 mM. For control wells, add 0.2 µL of DMSO.
-
Seal the plate and centrifuge briefly to mix the contents.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Monitor the fluorescence of SYPRO Orange during the temperature ramp.
-
The melting temperature (Tm) is determined by fitting the sigmoidal melting curve to the Boltzmann equation. A significant shift in Tm (ΔTm) of ≥ 2 °C in the presence of the fragment compared to the DMSO control is considered a preliminary hit.
Hit Validation and Characterization
Fragments identified in the primary screen require validation using orthogonal biophysical methods to eliminate false positives and to quantify the binding affinity.
Orthogonal Validation Techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Saturation Transfer Difference (STD)-NMR or Carr-Purcell-Meiboom-Gill (CPMG) NMR can confirm direct binding of the fragment to the protein.
-
Surface Plasmon Resonance (SPR): SPR can be used to determine the binding kinetics (kon and koff) and affinity (KD) of the fragment-protein interaction.
-
Isothermal Titration Calorimetry (ITC): ITC provides a complete thermodynamic profile of the binding event, including the dissociation constant (KD), enthalpy (ΔH), and entropy (ΔS).
-
X-ray Crystallography: Co-crystallization of the fragment with the target protein provides high-resolution structural information of the binding mode, which is crucial for the subsequent optimization phase.
Data Presentation: Fragment Screening and Hit Elaboration
The following table presents hypothetical but realistic data from an FBDD campaign starting with this compound against a hypothetical kinase target.
| Compound ID | Structure | MW (Da) | KD (µM) | Ligand Efficiency (LE) | Comment |
| Fragment Hit 1 | This compound | 153.57 | 850 | 0.35 | Initial fragment hit identified from screening. |
| Analog 1.1 | Amine substitution at C6 | 212.67 | 150 | 0.39 | Elaboration at the 6-position to probe the solvent-exposed region. |
| Analog 1.2 | Phenyl addition at N1 | 229.67 | 95 | 0.41 | Growth from the N1 position to target a hydrophobic pocket. |
| Lead Compound 1 | Optimized combination of substitutions | 358.83 | 0.05 | 0.45 | Merging of favorable modifications leading to a potent lead compound. |
Ligand Efficiency (LE) is calculated as: LE = (1.37 * pKD) / Number of Heavy Atoms
Visualization of Workflows and Pathways
Fragment-Based Drug Design Workflow
The following diagram illustrates the typical workflow of an FBDD project, from initial fragment screening to the development of a lead compound.
Caption: A typical workflow for a fragment-based drug design campaign.
Hypothetical Target Signaling Pathway: MAPK/ERK Pathway
Inhibitors developed from the this compound scaffold often target kinases involved in cancer signaling pathways. The diagram below illustrates the MAPK/ERK pathway, a common target for such inhibitors.
Caption: The MAPK/ERK signaling pathway and a potential point of inhibition.
Conclusion
This compound represents a valuable starting point for fragment-based drug discovery campaigns, particularly for the development of kinase inhibitors. Its favorable physicochemical properties and proven ability to interact with the hinge region of kinases make it an attractive scaffold for elaboration into potent and selective lead compounds. The application of a systematic FBDD approach, incorporating sensitive biophysical screening techniques and structure-based design, can significantly accelerate the discovery of novel drug candidates based on this versatile fragment.
Application Note and Protocol: Palladium-Catalyzed N-arylation of the Pyrazolo[4,3-b]pyridine Core
Audience: Researchers, scientists, and drug development professionals.
Introduction: The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif found in numerous compounds with significant biological activity, including kinase inhibitors and modulators of other important drug targets.[1][2][3][4] Functionalization of the pyrazole nitrogen atom (N-arylation) is a critical step in the synthesis of many of these compounds, allowing for the introduction of diverse aryl and heteroaryl substituents to modulate potency, selectivity, and pharmacokinetic properties. This document provides a detailed protocol for the N-arylation of the 1H-pyrazolo[4,3-b]pyridine core using the Buchwald-Hartwig cross-coupling reaction, a robust and versatile palladium-catalyzed method for forming carbon-nitrogen bonds.[5][6][7][8]
Overview of N-Arylation Methodologies
The formation of aryl-N bonds with heterocyclic cores is a cornerstone of medicinal chemistry. Two primary catalytic methods have proven effective for this transformation:
-
Buchwald-Hartwig Amination: A palladium-catalyzed cross-coupling reaction between an amine (in this case, the N-H of the pyrazolo[4,3-b]pyridine) and an aryl halide or pseudohalide (e.g., triflate).[5][7][8] This method is known for its high functional group tolerance, broad substrate scope, and the availability of numerous catalyst/ligand systems that can be optimized for specific substrates.[5][9]
-
Ullmann Condensation: A copper-catalyzed reaction that historically required harsh conditions.[10] Modern protocols, however, utilize ligands to enable the reaction to proceed under milder conditions with a wider range of substrates.[10][11][12]
This protocol will focus on the Buchwald-Hartwig amination due to its widespread use and high reliability for complex heterocyclic systems.
Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the palladium-catalyzed N-arylation of 1H-pyrazolo[4,3-b]pyridine with an aryl bromide.
Materials:
-
1H-Pyrazolo[4,3-b]pyridine (1.0 equiv)
-
Aryl bromide (1.1 - 1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 - 0.05 equiv) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 - 0.025 equiv)
-
Buchwald ligand (e.g., XPhos, RuPhos, or CyJohnPhos) (0.04 - 0.10 equiv)[13]
-
Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.0 - 3.0 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)
-
Schlenk tube or microwave reaction vial
-
Inert gas supply (Nitrogen or Argon)
-
Standard laboratory glassware
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube or microwave vial containing a magnetic stir bar, add 1H-pyrazolo[4,3-b]pyridine (1.0 equiv), the aryl bromide (1.1 equiv), the palladium catalyst, the phosphine ligand, and the base (2.0 equiv).
-
Seal the vessel with a rubber septum or cap.
-
Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure an inert atmosphere.
-
-
Solvent Addition:
-
Using a syringe, add anhydrous, degassed solvent (e.g., Toluene) to the reaction vessel to achieve a substrate concentration of approximately 0.1 M.
-
-
Reaction:
-
Place the reaction vessel in a preheated oil bath at 100-110 °C (for conventional heating) or heat in a microwave reactor to the specified temperature.[14][15][16]
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.
-
-
Workup:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent such as ethyl acetate or dichloromethane.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional solvent.
-
Combine the filtrates and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-arylated pyrazolo[4,3-b]pyridine product.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Data Presentation: Optimization and Scope
The following tables present representative data for the N-arylation reaction, illustrating typical optimization parameters and substrate scope.
Table 1: Optimization of Reaction Conditions for a Model N-Arylation (Reaction: 1H-pyrazolo[4,3-b]pyridine with 4-bromotoluene)
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 85 |
| 2 | Pd₂(dba)₃ (1) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 82 |
| 3 | Pd(OAc)₂ (2) | RuPhos (4) | Cs₂CO₃ (2) | Toluene | 110 | 18 | 78 |
| 4 | Pd(OAc)₂ (2) | PPh₃ (8)[13] | Cs₂CO₃ (2) | Toluene | 110 | 24 | 45 |
| 5 | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 18 | 80 |
| 6 | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu (2) | Toluene | 110 | 18 | 75 |
| 7 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Dioxane | 110 | 18 | 88 |
| 8 | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2) | Toluene | 90 | 24 | 65 |
Table 2: Substrate Scope for N-Arylation of 1H-Pyrazolo[4,3-b]pyridine (Conditions based on Entry 1, Table 1)
| Entry | Aryl Halide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 1-(4-Methylphenyl)-1H-pyrazolo[4,3-b]pyridine | 85 |
| 2 | 4-Bromoanisole | 1-(4-Methoxyphenyl)-1H-pyrazolo[4,3-b]pyridine | 89 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | 1-(4-(Trifluoromethyl)phenyl)-1H-pyrazolo[4,3-b]pyridine | 76 |
| 4 | 4-Bromobenzonitrile | 4-(1H-Pyrazolo[4,3-b]pyridin-1-yl)benzonitrile | 79 |
| 5 | 2-Bromopyridine | 1-(Pyridin-2-yl)-1H-pyrazolo[4,3-b]pyridine | 68 |
| 6 | 3-Bromopyridine | 1-(Pyridin-3-yl)-1H-pyrazolo[4,3-b]pyridine | 72 |
| 7 | 1-Bromo-3,5-dimethylbenzene | 1-(3,5-Dimethylphenyl)-1H-pyrazolo[4,3-b]pyridine | 81 |
| 8 | 1-Chloro-4-nitrobenzene | 1-(4-Nitrophenyl)-1H-pyrazolo[4,3-b]pyridine | 65 |
| Reaction performed with an aryl chloride may require a more active catalyst system or higher temperatures. |
Visual Diagrams
The following diagrams illustrate the experimental workflow and the catalytic cycle of the reaction.
Caption: Experimental workflow for the Buchwald-Hartwig N-arylation.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
References
- 1. Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. m.youtube.com [m.youtube.com]
- 7. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. BJOC - Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds [beilstein-journals.org]
- 14. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05986C [pubs.rsc.org]
- 15. Microwave synthesis of novel pyrazolo[3,4-b]pyridine derivatives. [wisdomlib.org]
- 16. researchgate.net [researchgate.net]
Use of 6-Chloro-1H-pyrazolo[4,3-b]pyridine in cell-based assays for cancer research
Harnessing a Versatile Scaffold for Cell-Based Oncology Investigations
The 6-Chloro-1H-pyrazolo[4,3-b]pyridine core structure is a key pharmacophore in the development of novel anti-cancer therapeutics. Its derivatives have demonstrated significant potential by targeting a range of critical cellular processes implicated in cancer progression. These compounds often function as potent inhibitors of various protein kinases and can disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. These application notes provide an overview of the utility of this compound and its analogs in cell-based cancer research, offering protocols for key assays to evaluate their efficacy.
Derivatives of this scaffold have been shown to exhibit inhibitory activity against several cancer-relevant targets, including Tropomyosin receptor kinases (TRKs), Fibroblast growth factor receptors (FGFRs), Anaplastic lymphoma kinase (ALK), FMS-like tyrosine kinase-3 (FLT3), and Cyclin-dependent kinases (CDKs).[1][2][3][4][5][6] By targeting these kinases, these compounds can block downstream signaling pathways, such as the MAPK and PLCγ pathways, which are crucial for cancer cell proliferation, survival, differentiation, and migration.[2] Furthermore, some pyrazolopyridine derivatives have been found to inhibit microtubule polymerization by binding to the colchicine site, leading to G2/M phase cell cycle arrest and subsequent apoptosis.[7]
The versatility of the this compound scaffold allows for chemical modifications that can be tailored to achieve desired selectivity and potency against specific cancer targets. This makes it an attractive starting point for drug discovery campaigns aimed at developing next-generation oncology drugs. The following protocols provide standardized methods for assessing the anti-cancer effects of these compounds in a laboratory setting.
Quantitative Data Summary
The following tables summarize the inhibitory concentrations (IC50) of various pyrazolo[4,3-b]pyridine derivatives against a panel of human cancer cell lines, demonstrating the broad-spectrum anti-cancer activity of this class of compounds.
| Compound/Derivative | Cell Line | Cancer Type | IC50 (µM) | Reference |
| I2 (Pyrazolo[3,4-b]pyridin-6-one derivative) | MDA-MB-231 | Breast Cancer | 3.30 | [7] |
| HeLa | Cervical Cancer | 5.04 | [7] | |
| MCF-7 | Breast Cancer | 5.08 | [7] | |
| HepG2 | Liver Cancer | 3.71 | [7] | |
| CNE2 | Nasopharyngeal Carcinoma | 2.99 | [7] | |
| HCT116 | Colon Cancer | 5.72 | [7] | |
| h2 (Pyrazolo[3,4-b]pyridin-6-one scaffold) | MDA-MB-231 | Breast Cancer | 13.37 | [7] |
| HeLa | Cervical Cancer | 13.04 | [7] | |
| MCF-7 | Breast Cancer | 15.45 | [7] | |
| HepG2 | Liver Cancer | 7.05 | [7] | |
| CNE2 | Nasopharyngeal Carcinoma | 9.30 | [7] | |
| HCT116 | Colon Cancer | 8.93 | [7] | |
| C03 (Pyrazolo[3,4-b]pyridine derivative) | Km-12 | Colorectal Cancer | 0.304 | [1] |
| MCF-7 | Breast Cancer | > 40 | [1] | |
| HUVEC | Normal Endothelial Cells | > 36.69 | [1] | |
| 7n (1H-pyrazolo[3,4-b]pyridine derivative) | H1581 | Lung Cancer | (Significant in vivo activity) | [2] |
| 23k (6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative) | MV4-11 | Acute Myeloid Leukemia | (67% tumor growth inhibition in vivo) | [4] |
Experimental Protocols
Herein, we provide detailed protocols for foundational cell-based assays to characterize the anti-cancer properties of this compound derivatives.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the concentration of a compound that inhibits cell growth by 50% (IC50). The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound derivative (and other test compounds)
-
Vehicle control (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[8]
-
Solubilization solution (e.g., DMSO or a solution of 20% SDS in 50% DMF)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Add 100 µL of the diluted compound solutions to the respective wells. Include wells with vehicle control and untreated cells. Incubate for 48-72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[8]
-
Incubation with MTT: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.[8]
-
Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Mix gently and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve.
Protocol 2: Cell Cycle Analysis by Flow Cytometry
This protocol is used to determine the effect of a compound on the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M).
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Test compound and vehicle control
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of the test compound for 24-48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cells with PBS and resuspend the pellet in 1 mL of ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours for fixation.
-
Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution.
-
Incubation: Incubate the cells for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples using a flow cytometer to determine the percentage of cells in each phase of the cell cycle.
Protocol 3: Apoptosis Assay by Annexin V/PI Staining
This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to phosphatidylserine on the outer leaflet of the plasma membrane and the uptake of propidium iodide (PI) by cells with compromised membranes.
Materials:
-
6-well cell culture plates
-
Cancer cell lines
-
Test compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the test compound for a specified time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.[9]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[9]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[9]
Visualizations
The following diagrams illustrate the experimental workflow and a common signaling pathway affected by pyrazolo[4,3-b]pyridine derivatives.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives as novel dual FLT3/CDK4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery, biological evaluation, structure–activity relationships and mechanism of action of pyrazolo[3,4-b]pyridin-6-one derivatives as a new class of anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Protocol for In Vivo Efficacy and Pharmacokinetic Studies of Pyrazolo[4,3-b]pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for conducting in vivo studies to evaluate the efficacy, toxicity, and pharmacokinetic profile of novel pyrazolo[4,3-b]pyridine derivatives in a murine xenograft model of cancer.
Quantitative Data Summary
The following table summarizes key quantitative parameters for in vivo studies with pyrazolo[4,3-b]pyridine derivatives, based on typical preclinical oncology models.
| Parameter | Details | Reference Example |
| Animal Model | Athymic Nude Mice (nu/nu) | Female, 6-8 weeks old |
| Tumor Model | Subcutaneous Xenograft | MDA-MB-468 (human breast adenocarcinoma) |
| Cell Inoculum | 5 x 10^6 cells in 100 µL | 1:1 mixture of cells in serum-free media and Matrigel® |
| Test Compound | Pyrazolo[4,3-b]pyridine derivative | Formulation in 10% DMSO, 40% PEG300, 50% Saline |
| Dosing Route | Intraperitoneal (i.p.) or Oral (p.o.) | Dependent on compound solubility and bioavailability |
| Dosage Range | 10-100 mg/kg | Dose-ranging studies recommended |
| Dosing Schedule | Daily (QD) or twice daily (BID) | For 14-21 consecutive days |
| Tumor Volume Measurement | Caliper measurement | Every 2-3 days |
| Primary Efficacy Endpoint | Tumor Growth Inhibition (TGI) | % TGI = (1 - (ΔT/ΔC)) x 100 |
| Toxicity Monitoring | Body weight, clinical signs | Daily observation |
| Pharmacokinetic Sampling | Blood collection at various timepoints | e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |
Experimental Protocols
Animal Handling and Housing
All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
-
Animal Strain: Athymic nude mice (nu/nu), female, 6-8 weeks old.
-
Housing: Animals should be housed in sterile, individually ventilated cages with controlled temperature (20-26°C), humidity (30-70%), and a 12-hour light/dark cycle. Sterilized food and water should be provided ad libitum.
Subcutaneous Xenograft Model Establishment
-
Cell Culture: MDA-MB-468 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation: Cells in the logarithmic growth phase are harvested using trypsin-EDTA. The cells are then washed with serum-free medium and resuspended in a 1:1 mixture of serum-free medium and Matrigel® at a concentration of 5 x 10^7 cells/mL.[1][2][3]
-
Tumor Implantation: Mice are anesthetized, and 100 µL of the cell suspension (containing 5 x 10^6 cells) is injected subcutaneously into the right flank of each mouse.[1][2][3]
Dosing and Administration
-
Compound Formulation: The pyrazolo[4,3-b]pyridine derivative is formulated in a vehicle suitable for the chosen route of administration (e.g., 10% DMSO, 40% PEG300, 50% Saline for intraperitoneal injection). The formulation should be prepared fresh daily.
-
Dosing: Once tumors reach a palpable size (approximately 100-150 mm³), mice are randomized into treatment and control groups. The test compound is administered at the predetermined dose and schedule. The control group receives the vehicle only.
Efficacy and Toxicity Monitoring
-
Tumor Measurement: Tumor dimensions are measured every 2-3 days using a digital caliper. Tumor volume is calculated using the formula: Volume = (Length x Width²) / 2 .[4][5]
-
Body Weight: Animal body weight is recorded daily as an indicator of toxicity.
-
Clinical Observations: Animals are observed daily for any clinical signs of toxicity, such as changes in posture, activity, or grooming.
-
Ethical Endpoints: Animals should be euthanized if the tumor volume exceeds 2000 mm³, if there is more than 20% body weight loss, or if they show signs of significant distress.[4][5][6][7]
Pharmacokinetic Study
-
Drug Administration: A separate cohort of tumor-bearing mice is administered a single dose of the pyrazolo[4,3-b]pyridine derivative.
-
Blood Sampling: At designated time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) post-administration, blood samples are collected via submandibular or saphenous vein puncture.
-
Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma.
-
Bioanalysis: The concentration of the pyrazolo[4,3-b]pyridine derivative in the plasma samples is determined using a validated analytical method, such as LC-MS/MS.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Workflow for in vivo xenograft studies.
Caption: Inhibition of the RAS/RAF/MEK/ERK pathway.
References
- 1. yeasenbio.com [yeasenbio.com]
- 2. researchgate.net [researchgate.net]
- 3. Tumor Xenograft model - Tissue and Cell Culture [protocol-online.org]
- 4. animalcare.jhu.edu [animalcare.jhu.edu]
- 5. iacuc.wsu.edu [iacuc.wsu.edu]
- 6. animal.research.wvu.edu [animal.research.wvu.edu]
- 7. umaryland.edu [umaryland.edu]
Crystallization Techniques for X-ray Structures of Pyrazolo[4,3-b]pyridine Analogs: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for obtaining X-ray quality crystals of pyrazolo[4,3-b]pyridine analogs, a class of compounds of significant interest in drug discovery, often targeting protein kinases. These protocols are designed to guide researchers through the process of crystallization, from initial screening to optimization, to yield crystals suitable for X-ray diffraction and three-dimensional structure determination.
Introduction to Crystallization of Pyrazolo[4,3-b]pyridine Analogs
Pyrazolo[4,3-b]pyridine derivatives have emerged as a privileged scaffold in medicinal chemistry, with numerous analogs demonstrating potent inhibitory activity against various protein kinases implicated in cancer and other diseases.[1] Elucidating the precise binding mode of these inhibitors through X-ray crystallography is crucial for structure-based drug design and the development of next-generation therapeutics with improved potency and selectivity.
The crystallization of small molecule inhibitors in complex with their target proteins is a multi-step process that requires careful optimization of various parameters. The most common approach is co-crystallization, where the purified protein and the pyrazolo[4,3-b]pyridine analog are mixed prior to setting up crystallization trials.[2] Another widely used technique is crystal soaking, where pre-formed crystals of the apo-protein are soaked in a solution containing the inhibitor.[2]
This guide will focus on the most prevalent and effective crystallization techniques, including vapor diffusion and microbatch methods, providing both general principles and specific starting protocols based on successful structure determinations of pyrazolo[4,3-b]pyridine analogs in complex with kinases such as Fibroblast Growth Factor Receptor 1 (FGFR1) and TANK-binding kinase 1 (TBK1).
General Crystallization Workflow
The overall workflow for obtaining a co-crystal structure of a pyrazolo[4,3-b]pyridine analog with its target protein is a systematic process involving several key stages. Each step requires careful execution and optimization to maximize the chances of obtaining high-quality crystals.
Key Crystallization Techniques
The two most widely employed techniques for the crystallization of protein-ligand complexes are vapor diffusion and microbatch. The choice of method can significantly impact the outcome of crystallization experiments.
Vapor Diffusion
Vapor diffusion is a popular method for screening a wide range of crystallization conditions.[3] It involves equilibrating a drop containing the protein-ligand complex and a precipitant solution against a larger reservoir of the precipitant solution at a higher concentration. Water vapor slowly diffuses from the drop to the reservoir, leading to a gradual increase in the concentration of both the protein-ligand complex and the precipitant in the drop, which can induce crystallization.[3] This technique can be performed in two common formats:
-
Hanging Drop: The crystallization drop is placed on a siliconized coverslip, which is then inverted and sealed over the reservoir well.[4]
-
Sitting Drop: The crystallization drop is placed on a pedestal within the reservoir well.[5]
Microbatch Crystallization
In the microbatch method, small volumes of the protein-ligand complex and the precipitant solution are mixed directly and then covered with an inert oil (e.g., paraffin or silicone oil) to prevent evaporation.[6] This technique is essentially a batch crystallization on a microscale. The concentrations of the components in the drop remain relatively constant, although some oils can allow for slow evaporation, mimicking vapor diffusion.[6]
Experimental Protocols
The following protocols provide a starting point for the crystallization of pyrazolo[4,3-b]pyridine analogs with their target proteins. It is important to note that these are general guidelines, and optimization of specific parameters will likely be necessary for each unique protein-ligand complex.
Protocol 1: General Co-crystallization of a Kinase with a Pyrazolo[4,3-b]pyridine Inhibitor
This protocol is a general guideline for the co-crystallization of a protein kinase with a pyrazolo[4,3-b]pyridine inhibitor using the vapor diffusion method.
Materials:
-
Purified kinase domain (typically 5-15 mg/mL in a suitable buffer, e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT)
-
Pyrazolo[4,3-b]pyridine inhibitor stock solution (e.g., 10-50 mM in 100% DMSO)
-
Crystallization screening kits (commercial or in-house)
-
Crystallization plates (e.g., 24-well or 96-well)
-
Siliconized coverslips (for hanging drop)
-
Pipettes and tips
Procedure:
-
Complex Formation:
-
To the purified kinase solution, add the pyrazolo[4,3-b]pyridine inhibitor stock solution to a final molar ratio of 1:3 to 1:5 (protein:inhibitor). The final DMSO concentration should ideally be kept below 5% (v/v).
-
Incubate the mixture on ice for at least 30-60 minutes to allow for complex formation. Some systems may benefit from incubation at room temperature.[2]
-
-
Crystallization Setup (Sitting Drop Vapor Diffusion):
-
Pipette 50-100 µL of the reservoir solution from a crystallization screen into the reservoir of a crystallization plate well.
-
On the sitting drop post, mix 1 µL of the protein-inhibitor complex with 1 µL of the reservoir solution.
-
Seal the well with optically clear tape.
-
-
Incubation and Observation:
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C).
-
Monitor the drops for crystal growth regularly using a microscope. Crystals can appear within a few days to several weeks.
-
-
Optimization:
-
Once initial crystal "hits" are identified, perform optimization screens by systematically varying the precipitant concentration, pH, and additives to improve crystal size and quality.
-
Protocol 2: Specific Co-crystallization Protocol for TBK1 with a Pyrazolo[4,3-b]pyridine Analog
This protocol is based on the crystallization conditions reported for a TANK-binding kinase 1 (TBK1) complex (PDB ID: 4IM2).
Materials:
-
Purified TBK1
-
Pyrazolo[4,3-b]pyridine inhibitor
-
Reservoir solution: 4% (w/v) PEG 8000, 100 mM Tris pH 8.7
-
Hanging drop vapor diffusion plates (24-well)
-
Siliconized coverslips
Procedure:
-
Complex Formation: Prepare the TBK1-inhibitor complex as described in Protocol 1.
-
Crystallization Setup (Hanging Drop Vapor Diffusion):
-
Pipette 500 µL of the reservoir solution into the well of a 24-well plate.
-
On a siliconized coverslip, mix 1 µL of the TBK1-inhibitor complex with 1 µL of the reservoir solution.
-
Invert the coverslip and seal the well with vacuum grease.
-
-
Incubation and Observation:
-
Incubate the plate at 293 K (20°C).
-
Monitor for crystal growth.
-
Protocol 3: Representative Co-crystallization Protocol for FGFR1 with a Pyrazolo[4,3-b]pyridine Analog
This protocol is a representative procedure for the co-crystallization of the Fibroblast Growth Factor Receptor 1 (FGFR1) kinase domain with a pyrazolo[4,3-b]pyridine inhibitor, based on general kinase crystallization practices and the successful structure determination of similar complexes (e.g., PDB ID: 4WUN).
Materials:
-
Purified FGFR1 kinase domain
-
Pyrazolo[4,3-b]pyridine inhibitor
-
A range of crystallization screens, with a focus on conditions containing PEGs and various salts.
-
Sitting or hanging drop vapor diffusion plates.
Procedure:
-
Complex Formation: Prepare the FGFR1-inhibitor complex as described in Protocol 1.
-
Initial Screening:
-
Set up broad crystallization screens using the sitting or hanging drop vapor diffusion method at 20°C. A common starting point for kinases is to mix the protein-ligand complex and reservoir solution in a 1:1 ratio (e.g., 1 µL + 1 µL).
-
-
Optimization:
-
Based on initial hits, optimize conditions by fine-tuning the precipitant concentration (e.g., varying PEG 3350 from 15-25%), buffer pH (e.g., in 0.1 unit increments around the hit condition), and salt concentration.
-
Consider the use of additives from commercial screens to improve crystal quality.
-
Data Presentation
The following tables summarize key quantitative data from successful X-ray structure determinations of pyrazolo[4,3-b]pyridine analogs in complex with their target kinases.
Table 1: Crystallization Conditions for Pyrazolo[4,3-b]pyridine Analog - Kinase Complexes
| PDB ID | Target Protein | Ligand Type | Crystallization Method | Precipitant Solution | Temperature (K) |
| 4IM2 | TBK1 | Pyrazolo[4,3-b]pyridine analog | Hanging Drop Vapor Diffusion | 4% (w/v) PEG 8000, 100 mM Tris pH 8.7 | 293 |
| 4WUN | FGFR1 | Pyrazolo[4,3-b]pyridine analog | Vapor Diffusion (details not specified in PDB) | Not specified in PDB | Not specified in PDB |
Table 2: X-ray Diffraction Data for Pyrazolo[4,3-b]pyridine Analog - Kinase Complexes
| PDB ID | Resolution (Å) | Space Group | Unit Cell Dimensions (Å, °) |
| 4IM2 | 2.40 | P 32 2 1 | a=133.92, b=133.92, c=85.56, α=90, β=90, γ=120 |
| 4WUN | 1.65 | P 21 21 21 | a=64.53, b=86.30, c=138.80, α=90, β=90, γ=90 |
Troubleshooting Common Crystallization Problems
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Crystals/Clear Drops | Protein or precipitant concentration is too low. | Increase protein and/or precipitant concentration. |
| Protein is too soluble under the tested conditions. | Screen a wider range of precipitants and pH. | |
| Heavy Precipitate | Protein or precipitant concentration is too high. | Decrease protein and/or precipitant concentration. |
| Protein is denatured or aggregated. | Check protein purity and stability; consider different buffer conditions or additives. | |
| Microcrystals/Needles | Nucleation rate is too high. | Lower protein and/or precipitant concentration; try a different temperature. |
| Impurities are present. | Further purify the protein; use micro-seeding. | |
| Poorly Diffracting Crystals | Crystal lattice is disordered. | Optimize crystallization conditions; try additives; anneal crystals. |
| Crystal is too small. | Optimize for larger crystal growth; try micro-seeding. |
Conclusion
The successful crystallization of pyrazolo[4,3-b]pyridine analogs in complex with their target proteins is an achievable goal that provides invaluable structural insights for drug discovery. The protocols and guidelines presented here offer a robust starting point for these endeavors. By systematically applying and optimizing these techniques, researchers can enhance their success rate in obtaining high-quality crystals suitable for X-ray diffraction analysis, ultimately accelerating the design and development of novel therapeutics.
References
- 1. rcsb.org [rcsb.org]
- 2. Phase II Study of AZD4547 in Patients With Tumors Harboring Aberrations in the FGFR Pathway: Results From the NCI-MATCH Trial (EAY131) Subprotocol W - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. The 1.65 Å resolution structure of the complex of AZD4547 with the kinase domain of FGFR1 displays exquisite molecular recognition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Structure-Activity Relationship (SAR) Studies of 6-Chloro-1H-pyrazolo[4,3-b]pyridine Derivatives
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 6-Chloro-1H-pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities. Its unique electronic and steric properties make it an attractive core for the design of potent and selective inhibitors of various enzymes, particularly protein kinases. Dysregulation of protein kinases is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. This document provides a detailed overview of the structure-activity relationship (SAR) studies of this compound derivatives, focusing on their development as kinase inhibitors. The provided protocols and data aim to serve as a valuable resource for researchers in the field of drug discovery and development.
The pyrazolo[4,3-b]pyridine core is a bioisostere of purine, allowing its derivatives to interact with the ATP-binding site of kinases.[1] The nitrogen atoms of the pyridine and pyrazole rings can form crucial hydrogen bonds with the hinge region of the kinase domain, a key interaction for potent inhibition.[1] The chlorine atom at the 6-position can serve as a key substituent for modulating potency and selectivity, as well as providing a handle for further chemical modifications.
Structure-Activity Relationship (SAR) Summary
The SAR of this compound derivatives has been primarily explored in the context of their inhibitory activity against various protein kinases. A key area of investigation has been their development as dual inhibitors of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), both of which are important targets in cancer therapy.[2]
A study focused on 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives identified compounds with potent dual inhibitory activity against FLT3 and CDK4.[2] The general structure of the investigated compounds is shown below, where modifications at the R1 and R2 positions of the pyrimidine ring were explored to understand their impact on biological activity.
General Structure of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives:
Quantitative SAR Data
The following table summarizes the in vitro inhibitory activities of key 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives against FLT3 and CDK4 kinases.
| Compound ID | R1 | R2 | FLT3 IC50 (nM) | CDK4 IC50 (nM) |
| 23k | -NH-(CH2)2-N(CH3)2 | H | 11 | 7 |
Table 1: Inhibitory activities of a key 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivative.[2] Data is presented as the half-maximal inhibitory concentration (IC50).
The data for compound 23k highlights the potential of this scaffold, demonstrating low nanomolar inhibition of both FLT3 and CDK4.[2] This suggests that the pyrazolo[4,3-b]pyridine core is a suitable template for developing dual-target inhibitors. The dimethylaminoethylamino side chain at the R1 position appears to be crucial for the potent activity of this compound. Further studies exploring a wider range of substitutions at both R1 and R2 positions are warranted to establish a more comprehensive SAR.
Experimental Protocols
This section provides detailed methodologies for key experiments typically performed in the SAR-guided development of this compound derivatives.
General Synthesis of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives
The synthesis of these derivatives generally involves a multi-step process, starting from commercially available precursors. A representative synthetic scheme is outlined below.
Workflow for the Synthesis of 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine Derivatives
Caption: General synthetic workflow for 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives.
Protocol:
-
Suzuki Coupling: this compound is coupled with an appropriately substituted pyrimidine boronic acid or ester in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., Na2CO3) in a suitable solvent system (e.g., dioxane/water). The reaction is typically heated under an inert atmosphere until completion.
-
Nucleophilic Aromatic Substitution: The resulting intermediate is then subjected to nucleophilic aromatic substitution with various amines at the R1 and R2 positions of the pyrimidine ring. The reaction conditions (solvent, temperature, and base) are optimized based on the nature of the amine.
-
Purification: The final products are purified using standard techniques such as column chromatography on silica gel to afford the desired 6-(pyrimidin-4-yl)-1H-pyrazolo[4,3-b]pyridine derivatives.
In Vitro Kinase Inhibition Assay (FLT3 and CDK4)
The inhibitory activity of the synthesized compounds against FLT3 and CDK4 kinases can be determined using a variety of in vitro assay formats, such as the LanthaScreen™ Eu Kinase Binding Assay or a radiometric assay.
Workflow for In Vitro Kinase Inhibition Assay
Caption: Workflow for a typical in vitro kinase inhibition assay.
Protocol (LanthaScreen™ Example):
-
Prepare serial dilutions of the test compounds in the assay buffer.
-
In a 384-well plate, add the kinase, the europium-labeled anti-tag antibody, and the fluorescently labeled ATP tracer.
-
Add the serially diluted test compounds to the wells.
-
Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).
-
Read the plate on a fluorescence plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
Signaling Pathway Context
The development of dual FLT3 and CDK4 inhibitors is a promising strategy for the treatment of various cancers, particularly acute myeloid leukemia (AML).
Simplified Signaling Pathway of FLT3 and CDK4 in Cancer
Caption: Simplified signaling pathways inhibited by dual FLT3/CDK4 inhibitors.
FLT3 is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the proliferation and survival of leukemic cells through downstream pathways such as STAT5, PI3K/AKT, and RAS/MAPK. CDK4, in complex with Cyclin D, phosphorylates the retinoblastoma protein (Rb), leading to the release of the E2F transcription factor and subsequent progression through the G1-S checkpoint of the cell cycle. Dual inhibition of FLT3 and CDK4 can therefore provide a synergistic anti-cancer effect by simultaneously blocking key proliferation and survival signals and inducing cell cycle arrest.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. The demonstrated dual inhibitory activity against FLT3 and CDK4 warrants further investigation. Future research should focus on:
-
Expanding the SAR: Synthesizing and evaluating a broader range of derivatives with diverse substitutions at various positions of the pyrazolo[4,3-b]pyridine and pyrimidine rings to refine the SAR and improve potency and selectivity.
-
In Vivo Evaluation: Assessing the in vivo efficacy, pharmacokinetics, and safety profiles of the most promising compounds in relevant animal models of cancer.
-
Target Selectivity Profiling: Screening potent compounds against a panel of kinases to determine their selectivity profile and identify potential off-target effects.
-
Structural Biology: Obtaining co-crystal structures of lead compounds in complex with their target kinases to elucidate the binding mode and guide further rational drug design.
By pursuing these avenues of research, the full therapeutic potential of this compound derivatives can be realized.
References
Synthetic Routes for the Functionalization of the Pyrazolo[4,3-b]pyridine Scaffold: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds. Its structural resemblance to purines allows for interaction with a wide range of biological targets, making it a scaffold of high interest in drug discovery. This document provides a comprehensive overview of synthetic routes for the functionalization of the pyrazolo[4,3-b]pyridine core, complete with detailed experimental protocols and quantitative data to guide researchers in this field.
I. Synthesis of the Pyrazolo[4,3-b]pyridine Core
The construction of the pyrazolo[4,3-b]pyridine ring system can be achieved through several synthetic strategies. A prevalent and efficient method involves the annulation of a pyrazole ring onto a pre-functionalized pyridine core.
One-Pot Synthesis from 2-Chloro-3-nitropyridines
An effective one-pot procedure for the synthesis of pyrazolo[4,3-b]pyridines starts from readily available 2-chloro-3-nitropyridines. This method proceeds through a sequence of Nucleophilic Aromatic Substitution (SNAr) and a modified Japp-Klingemann reaction, offering operational simplicity and the use of stable starting materials.[1][2]
Workflow for the Synthesis of the Pyrazolo[4,3-b]pyridine Core
Caption: One-pot synthesis of the pyrazolo[4,3-b]pyridine scaffold.
II. Functionalization of the Pyrazolo[4,3-b]pyridine Scaffold
Once the core is synthesized, various positions on the pyrazolo[4,3-b]pyridine scaffold can be functionalized to explore structure-activity relationships (SAR). Key functionalization strategies include C-H activation, cross-coupling reactions, and N-alkylation.
A. C-H Activation: Direct Arylation at the C3-Position
Direct C-H activation offers an atom-economical approach to functionalize the pyrazolo[4,3-b]pyridine core. The C3 position is particularly amenable to direct arylation, providing a route to introduce diverse aryl and heteroaryl substituents.[3]
General Workflow for C3-Arylation via C-H Activation
Caption: Palladium-catalyzed C3-arylation of pyrazolo[4,3-b]pyridine.
Table 1: Palladium-Catalyzed C3-Arylation of Pyrazolo[3,4-b]pyridines [3]
| Entry | Aryl Halide | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd(phen)₂(PF₆)₂ (10) | K₂CO₃ | DMA | 160 | 72 | 75 |
| 2 | 4-Bromoanisole | Pd(phen)₂(PF₆)₂ (10) | K₂CO₃ | DMA | 160 | 72 | 81 |
| 3 | 1-Bromo-4-(trifluoromethyl)benzene | Pd(phen)₂(PF₆)₂ (10) | K₂CO₃ | DMA | 160 | 72 | 65 |
| 4 | 2-Bromopyridine | Pd(phen)₂(PF₆)₂ (10) | K₂CO₃ | DMA | 160 | 72 | 40 |
Protocol 1: General Procedure for C3-Arylation of Pyrazolo[3,4-b]pyridine [3]
-
To a sealed tube, add the pyrazolo[3,4-b]pyridine derivative (1.0 equiv), aryl halide (1.5 equiv), Pd(phen)₂(PF₆)₂ (10 mol%), and K₂CO₃ (2.0 equiv).
-
Add anhydrous N,N-dimethylacetamide (DMA).
-
Seal the tube and heat the reaction mixture at 160 °C for 72 hours.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
B. Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for introducing a wide variety of substituents onto the pyrazolo[4,3-b]pyridine scaffold, typically starting from a halogenated precursor.
Suzuki-Miyaura coupling enables the formation of C-C bonds by reacting a halo-pyrazolo[4,3-b]pyridine with a boronic acid or ester. This reaction is highly versatile for introducing aryl, heteroaryl, and alkyl groups.
General Scheme for Suzuki-Miyaura Coupling
Caption: Suzuki-Miyaura cross-coupling on a halo-pyrazolo[4,3-b]pyridine.
Table 2: Suzuki-Miyaura Coupling of 3-Bromo-pyrazolo[1,5-a]pyrimidin-5(4H)-one (Illustrative for Pyrazolopyridines) [4][5]
| Entry | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) |
| 1 | Phenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 15 min (MW) | 70 |
| 2 | 4-Methoxyphenylboronic acid | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 15 min (MW) | 78 |
| 3 | 2-Furylboronic acid | XPhosPdG2 (5) | XPhos (5) | K₃PO₄ | 1,4-Dioxane/H₂O | 120 | 15 min (MW) | 83 |
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling (Adapted for Halo-pyrazolo[4,3-b]pyridines) [4][5]
-
In a microwave vial, combine the halo-pyrazolo[4,3-b]pyridine (1.0 equiv), boronic acid (1.2 equiv), XPhosPdG2 (5 mol%), XPhos (5 mol%), and K₃PO₄ (2.0 equiv).
-
Add a mixture of 1,4-dioxane and water (4:1).
-
Seal the vial and heat in a microwave reactor at 120 °C for 15-30 minutes.
-
After cooling, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the residue by flash column chromatography.
The Buchwald-Hartwig amination is a powerful method for the synthesis of N-aryl and N-alkyl pyrazolo[4,3-b]pyridines from their corresponding halo-derivatives.
General Scheme for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination of a halo-pyrazolo[4,3-b]pyridine.
Table 3: Buchwald-Hartwig Amination of Halo-1,5-Naphthyridines (Illustrative for Pyrazolopyridines) [6]
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 2 | Aniline | Pd(OAc)₂ (2) | XantPhos (4) | NaOtBu | Dioxane | 100 | 12 | 92 |
| 3 | Benzylamine | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Toluene | 110 | 24 | 78 |
Protocol 3: General Procedure for Buchwald-Hartwig Amination (Adapted for Halo-pyrazolo[4,3-b]pyridines) [6]
-
To an oven-dried Schlenk tube under an inert atmosphere, add the halo-pyrazolo[4,3-b]pyridine (1.0 mmol), the desired amine (1.2 mmol), cesium carbonate (1.4 mmol) or sodium tert-butoxide (1.4 mmol), palladium(II) acetate (2 mol%), and XantPhos (4 mol%).
-
Add anhydrous toluene or dioxane (5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at 100-120 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
C. N-Alkylation
Alkylation of the pyrazole nitrogen atoms (N1 and N2) is a common strategy to modulate the physicochemical and pharmacological properties of pyrazolo[4,3-b]pyridines. The regioselectivity of N-alkylation can often be controlled by the choice of base and reaction conditions.
General Scheme for N-Alkylation
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for High-Throughput Screening of Pyrazolo[4,3-b]pyridine Libraries
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the high-throughput screening (HTS) of pyrazolo[4,3-b]pyridine compound libraries to identify and characterize potential kinase inhibitors. The protocols are designed for a 384-well plate format and are adaptable for various kinase targets.
Introduction
Pyrazolo[4,3-b]pyridines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. Many derivatives of this scaffold have been identified as potent inhibitors of various protein kinases, making them attractive candidates for the development of novel therapeutics, particularly in oncology and immunology. High-throughput screening (HTS) is an essential tool for rapidly evaluating large libraries of such compounds to identify initial "hit" compounds with desired biological activity. This document outlines detailed protocols for biochemical and cell-based assays commonly used in HTS campaigns for pyrazolo[4,3-b]pyridine libraries.
Data Presentation: Summary of Reported Activities
The following tables summarize the reported inhibitory activities of selected pyrazolo[4,3-b]pyridine and related pyrazolopyridine derivatives against various kinase targets. This data can serve as a reference for hit validation and structure-activity relationship (SAR) studies.
Table 1: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against PIM-1 Kinase
| Compound | PIM-1 IC50 (nM) | Cell-based Assay | Cell Line | Cytotoxicity IC50 (µM) |
| Compound 17 | 43 | Cytotoxicity | MCF-7 | 5.98[1] |
| Compound 19 | 26 | Cytotoxicity | MCF-7 | 5.61[1] |
| 5-Fluorouracil (Control) | 17 | Cytotoxicity | MCF-7 | Not Reported |
Table 2: Inhibitory Activity of 1H-Pyrazolo[3,4-b]pyridine Derivatives against TBK1 Kinase
| Compound | TBK1 IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| Compound 15y | 0.2[2][3][4] | BX795 | 7.1[2] |
| Compound 15i | 8.5[2] | MRT67307 | 28.7[2] |
| Compound 15k | 287.7[2] | GSK8612 | pKd = 8.0[2] |
Table 3: Inhibitory Activity of Pyrazolopyridine Derivatives against CDK8
| Compound | CDK8 IC50 (nM) | Cellular pS727-STAT1 IC50 (nM) |
| Compound 3 (azaindole) | 2 | 46[5] |
| Compound 15 (pyrazolopyridine) | Not Reported | 2[5] |
| MSC2530818 (Reference) | Not Reported | 3[5] |
| CCT251921 (Reference) | Not Reported | 5[5] |
Table 4: Inhibitory Activity of Pyrazolo[3,4-b]pyridine Derivatives against c-Met Kinase
| Compound | c-Met IC50 (nM) | Cell-based Assay | Cell Line | Cytotoxicity IC50 (µM) |
| Compound 5a | 4.27 | Cytotoxicity | HepG-2 | 3.42[6] |
| Compound 5b | 7.95 | Cytotoxicity | HepG-2 | 3.56[6] |
| Cabozantinib (Control) | 5.38 | Cytotoxicity | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: High-Throughput Biochemical Kinase Assay (Z'-LYTE™ Format)
This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for measuring kinase activity in a 384-well format. It is a generic protocol that can be adapted for various kinases by using the appropriate enzyme, substrate, and ATP concentrations.
Materials:
-
Pyrazolo[4,3-b]pyridine compound library (10 mM in DMSO)
-
Kinase (e.g., PIM-1, c-Met, TBK1, CDK8)
-
Fluorescently labeled peptide substrate
-
ATP
-
Z'-LYTE™ Development Reagent
-
Stop Reagent
-
Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
384-well, low-volume, black assay plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of TR-FRET measurements
Procedure:
-
Compound Plating:
-
Prepare serial dilutions of the pyrazolo[4,3-b]pyridine library compounds in DMSO.
-
Using an automated liquid handler, dispense 50 nL of each compound dilution into the wells of a 384-well assay plate. For controls, dispense 50 nL of DMSO (negative control) and 50 nL of a known inhibitor (positive control).
-
-
Kinase/Substrate Addition:
-
Prepare a 2X kinase/substrate solution in Assay Buffer. The optimal concentrations of kinase and substrate should be determined empirically for each kinase target.
-
Add 5 µL of the 2X kinase/substrate solution to each well of the assay plate.
-
Incubate for 15 minutes at room temperature.
-
-
Reaction Initiation:
-
Prepare a 2X ATP solution in Assay Buffer. The final ATP concentration should ideally be at the Km for the specific kinase.
-
Add 5 µL of the 2X ATP solution to each well to initiate the kinase reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Reaction Termination and Signal Development:
-
Add 5 µL of the Z'-LYTE™ Development Reagent to each well.
-
Incubate for 60 minutes at room temperature.
-
Add 5 µL of Stop Reagent to each well.
-
-
Data Acquisition:
-
Read the plate on a TR-FRET-compatible plate reader using the appropriate excitation and emission wavelengths.
-
-
Data Analysis:
-
Calculate the emission ratio and determine the percent inhibition for each compound.
-
Plot the percent inhibition versus compound concentration to determine the IC50 values for active compounds.
-
Protocol 2: High-Throughput Cell-Based Cytotoxicity Assay (Sulforhodamine B - SRB)
This protocol describes a colorimetric assay for assessing cell viability by measuring the total protein content of adherent cells.
Materials:
-
Cancer cell line relevant to the kinase target (e.g., MCF-7 for PIM-1)
-
Complete cell culture medium
-
Pyrazolo[4,3-b]pyridine compound library (10 mM in DMSO)
-
Trichloroacetic acid (TCA), cold
-
Sulforhodamine B (SRB) solution (0.4% w/v in 1% acetic acid)
-
Tris base solution (10 mM)
-
384-well clear-bottom cell culture plates
-
Multichannel pipette or automated liquid handler
-
Plate reader capable of measuring absorbance at 540 nm
Procedure:
-
Cell Seeding:
-
Seed cells into a 384-well plate at a predetermined optimal density (e.g., 1,000-5,000 cells/well) in 40 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Compound Treatment:
-
Prepare serial dilutions of the pyrazolo[4,3-b]pyridine library compounds in cell culture medium.
-
Add 10 µL of the diluted compounds to the respective wells. Include wells with medium and DMSO as negative controls and a known cytotoxic agent as a positive control.
-
Incubate the plate for 72 hours at 37°C in a humidified 5% CO₂ incubator.
-
-
Cell Fixation:
-
Carefully add 25 µL of cold 50% (w/v) TCA to each well without disturbing the cell monolayer.
-
Incubate the plate at 4°C for 60 minutes.
-
-
Staining:
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Add 50 µL of 0.4% SRB solution to each well.
-
Incubate at room temperature for 30 minutes.
-
-
Washing and Solubilization:
-
Wash the plate five times with 1% acetic acid to remove unbound dye.
-
Allow the plate to air dry completely.
-
Add 100 µL of 10 mM Tris base solution to each well to solubilize the bound dye.
-
-
Data Acquisition:
-
Measure the absorbance at 540 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell growth inhibition for each compound concentration.
-
Plot the percentage of growth inhibition versus compound concentration to determine the IC50 values.
-
Visualizations
Signaling Pathways
The following diagrams illustrate the signaling pathways of key kinase targets for pyrazolo[4,3-b]pyridine inhibitors.
References
- 1. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Development of Highly Potent and Selective Pyrazolopyridine Inhibitor of CDK8/19 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Chloro-1H-pyrazolo[4,3-b]pyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Chloro-1H-pyrazolo[4,3-b]pyridine for improved yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for preparing the pyrazolo[4,3-b]pyridine core?
A1: The primary methods for synthesizing the pyrazolo[4,3-b]pyridine scaffold involve two main strategies: the annulation of a pyridine ring onto a pre-existing pyrazole ring, or the formation of a pyrazole ring from a functionalized pyridine core. A particularly efficient method starts from readily available 2-chloro-3-nitropyridines, proceeding through a sequence of SNAr and modified Japp-Klingemann reactions.[1][2] This approach is noted for its operational simplicity and the ability to be performed as a one-pot synthesis.[1]
Q2: I am experiencing low yields in my synthesis starting from 2-chloro-3-nitropyridine. What are the potential causes and solutions?
A2: Low yields in this synthetic route can stem from several factors:
-
Inefficient Nucleophilic Aromatic Substitution (SNAr): The initial reaction with a nucleophile is a critical step. Ensure your reagents are pure and dry, and the solvent is anhydrous. The choice of base and reaction temperature can significantly impact the efficiency of this step.
-
Issues with the Japp-Klingemann Reaction: This step involves the formation of the pyrazole ring. The stability of the diazonium salt used is crucial. Using stable arenediazonium tosylates can improve outcomes.[1] The pH of the reaction medium is also critical for the subsequent cyclization.
-
Side Reactions: Undesired side reactions can compete with the main reaction pathway. Careful control of reaction temperature and stoichiometry of reagents can help minimize these.
-
Purification Losses: The final product and intermediates may be lost during workup and purification. Optimize your extraction and chromatography methods to minimize such losses.
Q3: Can microwave-assisted synthesis improve the yield and reaction time?
A3: Yes, microwave-assisted synthesis is a powerful technique for accelerating organic reactions and can lead to improved yields and purity of the final product.[3] For the synthesis of related pyrazolopyridine systems, microwave irradiation has been successfully used to drive reactions like tandem C-H borylation and Suzuki-Miyaura cross-couplings, significantly reducing reaction times from hours to minutes.[3] It is highly recommended to explore microwave-assisted protocols for key bond-forming steps in your synthesis.
Q4: What role does the catalyst play in optimizing the synthesis of pyrazolopyridines?
A4: For syntheses involving cross-coupling reactions to introduce substituents onto the pyrazolopyridine core, the choice of catalyst is critical. Palladium-catalyzed cross-coupling reactions are commonly employed.[3] The specific ligand, palladium precursor, and base used can all influence the reaction's efficiency and yield. For instance, Pd(PPh₃)₄ is a common catalyst for Suzuki couplings on related heterocyclic systems. Screening different catalyst systems may be necessary to find the optimal conditions for your specific substrate.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Action(s) |
| Low overall yield (<50%) | Incomplete reaction at one or more steps. | Monitor reaction progress by TLC or LC-MS to ensure completion. Consider extending reaction times or increasing the temperature. |
| Suboptimal reaction conditions (solvent, temperature, base). | Screen different solvents, temperatures, and bases to find the optimal conditions for each step. | |
| Degradation of starting materials or intermediates. | Ensure the purity of starting materials and reagents. Use fresh, anhydrous solvents. | |
| Formation of multiple byproducts | Side reactions due to incorrect stoichiometry or temperature. | Carefully control the stoichiometry of your reactants. Add reagents slowly and maintain the recommended reaction temperature. |
| Presence of impurities in starting materials. | Purify starting materials before use. | |
| Difficulty in purifying the final product | Co-elution of impurities with the product. | Optimize the mobile phase for column chromatography. Consider using a different stationary phase or purification technique (e.g., recrystallization, preparative HPLC). |
| Product instability on silica gel. | Deactivate the silica gel with a small amount of triethylamine in the eluent. | |
| Inconsistent yields between batches | Variability in reagent quality or reaction setup. | Use reagents from the same batch if possible. Ensure consistent reaction setup and conditions for each run. |
| Atmospheric moisture affecting the reaction. | Perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols
One-Pot Synthesis of Ethyl 1-aryl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylates[1]
This protocol is adapted from an efficient synthesis of pyrazolo[4,3-b]pyridines.
-
SNAr Reaction: To a solution of 2-chloro-3-nitropyridine derivative in a suitable solvent (e.g., DMF), add the appropriate ethyl 2-arylhydrazono-3-oxobutanoate and a base (e.g., K₂CO₃).
-
Reaction Monitoring: Stir the mixture at room temperature and monitor the reaction progress by TLC.
-
Japp-Klingemann Reaction and Cyclization: Once the SNAr reaction is complete, the reaction mixture is treated to induce the Japp-Klingemann reaction and subsequent cyclization. This may involve adjusting the pH or adding another reagent as described in the specific literature procedure.
-
Workup and Purification: After the reaction is complete, the mixture is worked up by extraction with an organic solvent. The organic layer is then dried and concentrated. The crude product is purified by column chromatography on silica gel.
Data Presentation
Table 1: Reported Yields for Substituted Pyrazolo[4,3-b]pyridines
| Compound | R Group | Yield (%) | Reference |
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 2-cyanophenyl | 85 | [1] |
| Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 4-methyl-2-nitrophenyl | 84 | [1] |
| Ethyl 1-(3-chloro-4-methylphenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 3-chloro-4-methylphenyl | 78 | [1] |
| Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 2-methoxyphenyl | 78 | [1] |
| Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 2-methyl-4-nitrophenyl | 73 | [1] |
| Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 2-chlorophenyl | 72 | [1] |
| Ethyl 1-(2-(methoxycarbonyl)phenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 2-(methoxycarbonyl)phenyl | 65 | [1] |
Table 2: Yields of Intermediates in a Patented Synthesis Route [4]
| Intermediate | Reaction Step | Yield (%) |
| Compound IV-1 | Reaction of Compound III-1 with ethyl 2-chloro-3-oxobutanoate | 91.5 |
| Compound IV-2 | Reaction of Compound III-2 with ethyl 2-chloro-3-oxobutanoate | 84.0 |
| Compound V-2 | Reduction of Compound IV-2 with Pd/C and H₂ | 99.0 |
Visualizations
Experimental Workflow: One-Pot Synthesis of Pyrazolo[4,3-b]pyridines
Caption: Workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridines.
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chloro-1H-pyrazolo[4,3-b]pyridine | 94220-43-6 | Benchchem [benchchem.com]
- 4. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]
Technical Support Center: Purification of Poorly Soluble Pyrazolo[4,3-b]pyridine Analogs
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of poorly soluble pyrazolo[4,3-b]pyridine analogs.
Troubleshooting Guides & FAQs
This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.
My pyrazolo[4,3-b]pyridine analog is poorly soluble in common organic solvents. How can I effectively purify it?
Poor solubility is a common challenge with many heterocyclic compounds, including pyrazolo[4,3-b]pyridine analogs. The purification strategy will depend on the nature of the impurities. Here are the recommended methods:
-
Recrystallization: This is often the most effective method for purifying solid compounds. The key is to find a suitable solvent or solvent system in which the compound has high solubility at elevated temperatures and low solubility at room temperature. For poorly soluble compounds, a mixed-solvent system is often necessary.
-
Column Chromatography: Flash column chromatography is a versatile technique for separating compounds with different polarities. For poorly soluble compounds, it might be necessary to use more polar mobile phases or specialized stationary phases.
-
Solvent Trituration/Washing: This technique involves washing the solid crude product with a solvent in which the desired compound is insoluble, but the impurities are soluble. This is a simple and effective method for removing minor, more soluble impurities.
What are the best solvent systems for the recrystallization of poorly soluble pyrazolo[4,3-b]pyridine analogs?
Finding the right solvent is crucial for successful recrystallization. Here is a systematic approach to solvent selection:
-
Single Solvent Screening: Test the solubility of a small amount of your compound in various solvents at room temperature and at boiling. Ideal solvents will show poor solubility at room temperature and high solubility at their boiling point. Common solvents to screen include:
-
Polar Protic Solvents: Ethanol, Methanol, Isopropanol, Water.
-
Polar Aprotic Solvents: Acetone, Ethyl Acetate, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO).
-
Nonpolar Solvents: Hexane, Heptane, Toluene.
-
-
Mixed-Solvent Systems: If no single solvent is ideal, a mixed-solvent approach is recommended. This typically involves dissolving the compound in a "good" solvent (in which it is soluble) at an elevated temperature and then adding a "poor" solvent (in which it is insoluble) dropwise until the solution becomes turbid. The solution is then heated slightly to redissolve the precipitate and allowed to cool slowly. Common mixed-solvent pairs include:
-
Ethanol/Water
-
Methanol/Water
-
Acetone/Water
-
Ethyl Acetate/Hexane
-
Dichloromethane/Hexane
-
DMF/Water
-
My compound "oils out" during recrystallization instead of forming crystals. What should I do?
"Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point. To troubleshoot this:
-
Increase the amount of the "good" solvent: The solution may be too concentrated.
-
Use a larger volume of the solvent system: This can help to keep the compound dissolved until the temperature is below its melting point.
-
Lower the temperature at which the "poor" solvent is added: Ensure the solution is not superheated.
-
Try a different solvent system: A solvent with a lower boiling point might be beneficial.
-
Induce crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
What are the recommended conditions for flash column chromatography of poorly soluble pyrazolo[4,3-b]pyridine analogs?
For polar, poorly soluble compounds, careful selection of the stationary and mobile phases is critical.
-
Stationary Phase:
-
Silica Gel: This is the most common stationary phase for normal-phase chromatography.
-
Amine-functionalized Silica: This can be useful for basic compounds like pyridines to reduce tailing and improve separation.[1]
-
Reversed-Phase C18 Silica: If the compound is sufficiently soluble in the mobile phase, reversed-phase chromatography can be an effective alternative.
-
-
Mobile Phase:
-
Normal-Phase: A gradient of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate, acetone, or dichloromethane) is a good starting point. For very polar compounds, a small percentage of methanol in dichloromethane can be used.[2]
-
For Basic Compounds: Adding a small amount of triethylamine (0.1-1%) to the mobile phase can help to reduce peak tailing on silica gel.
-
Reversed-Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is typically used. For ionizable compounds, adding a modifier like formic acid or ammonium hydroxide can improve peak shape.
-
I am trying to purify a nitro-substituted pyrazolo[4,3-b]pyridine, and it is very insoluble. What specific methods can I use?
Nitro-substituted aromatic compounds are often poorly soluble due to their rigid, planar structure and strong intermolecular interactions.
-
Recrystallization from high-boiling polar aprotic solvents: Solvents like DMF, DMSO, or N-methyl-2-pyrrolidone (NMP) can be effective for dissolving highly insoluble compounds at high temperatures. Recrystallization can then be induced by cooling or by the addition of an anti-solvent like water.
-
Flash Chromatography with polar eluents: A mobile phase system of chloroform and ethyl acetate has been successfully used for the purification of nitro-substituted pyrazolo[4,3-b]pyridine analogs.[3][4]
Data Presentation
The following tables summarize purification data for various pyrazolo[4,3-b]pyridine analogs from the literature. Note that direct comparison is challenging as the substitution patterns on the analogs differ.
| Compound ID | Substitution Pattern | Purification Method | Solvent/Mobile Phase | Yield (%) | Melting Point (°C) | Reference |
| 5a | 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Flash Chromatography & Recrystallization | 10% EtOAc in CHCl₃ | 85 | 222–224 | [3][5] |
| 5f | Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Flash Chromatography & Recrystallization | 10% EtOAc in CHCl₃ | 72 | 234–235 | [3][5] |
| 5g | Ethyl 1-(2-methyl-4-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Flash Chromatography & Recrystallization | 10% EtOAc in CHCl₃ | 73 | 191–193 | [3][5] |
| 5j | Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Flash Chromatography & Recrystallization | 10% EtOAc in CHCl₃ | 83 | 208–209 | [3][5] |
| 5l | Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | Flash Chromatography & Recrystallization | 10% EtOAc in CHCl₃ | 84 | 220–222 | [5] |
| 5s | 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | Flash Chromatography & Recrystallization | 10% EtOAc in CHCl₃ | 84 | 195–196 | [3][5] |
Experimental Protocols
Protocol 1: General Procedure for Recrystallization of a Poorly Soluble Pyrazolo[4,3-b]pyridine Analog
-
Solvent Selection: In a small test tube, add approximately 10-20 mg of the crude compound. Add a few drops of a chosen solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and observe the solubility. If the compound is insoluble at room temperature but soluble at boiling, the solvent is a good candidate. If no single solvent is suitable, proceed with a mixed-solvent system.
-
Dissolution: Place the crude pyrazolo[4,3-b]pyridine analog in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (or the "good" solvent in a mixed-solvent system) to dissolve the compound completely. Use a hot plate and a magnetic stirrer to facilitate dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration (Optional): If activated charcoal or insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization:
-
Single Solvent: Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Mixed Solvent: To the hot solution of the compound in the "good" solvent, add the "poor" solvent dropwise with swirling until a faint cloudiness persists. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals in a vacuum oven.
Protocol 2: General Procedure for Flash Column Chromatography
-
TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the appropriate mobile phase. The ideal solvent system should give a retention factor (Rf) of 0.2-0.4 for the desired compound and good separation from impurities.
-
Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (ideally the mobile phase). If the compound is poorly soluble, it can be adsorbed onto a small amount of silica gel (dry loading).
-
Elution: Run the column by applying positive pressure (air or nitrogen). Start with the less polar mobile phase and gradually increase the polarity (gradient elution) to elute the compounds.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified compound.
Visualizations
Caption: General purification workflow for pyrazolo[4,3-b]pyridine analogs.
Caption: Troubleshooting guide for common recrystallization issues.
References
Troubleshooting guide for Suzuki coupling reactions with chloropyridines
Technical Support Center: Suzuki Coupling Reactions of Chloropyridines
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chloropyridines. This resource is tailored for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during these experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter, offering potential causes and solutions in a direct question-and-answer format.
Q1: Why is my Suzuki coupling reaction with a chloropyridine resulting in low to no yield?
Answer:
Low or no product formation is a frequent challenge with chloropyridines due to their lower reactivity compared to bromo or iodo-pyridines.[1] The primary reason is the strength of the Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[1] Several factors can contribute to this issue:
-
Inactive Catalyst System: The combination of the palladium source and the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient for this transformation.[1][2]
-
Catalyst Inhibition: The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, forming inactive species and hindering the catalytic cycle.[2][3]
-
Ineffective Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[1] An unsuitable base can lead to a stalled reaction.
-
Inappropriate Reaction Temperature: Chloropyridines often require higher temperatures (typically 80-110 °C) to overcome the activation energy for the oxidative addition of the C-Cl bond.[4]
-
Oxygen Contamination: The active Pd(0) catalyst is sensitive to oxygen, which can lead to its deactivation.[4]
Troubleshooting Steps:
-
Switch to a More Active Catalyst System: Employ highly active catalyst systems. Buchwald's biarylphosphine ligands (e.g., SPhos, XPhos) and N-heterocyclic carbene (NHC) ligands are particularly effective for coupling chloropyridines due to their steric bulk and electron-rich nature.[1][3]
-
Screen Different Bases: Strong, non-nucleophilic inorganic bases are often required. A screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[1][3]
-
Increase Reaction Temperature: If the reaction is sluggish, consider increasing the temperature to within the 80-120 °C range.[1]
-
Ensure Rigorous Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (Argon or Nitrogen) throughout the reaction.[1][4]
Q2: My reaction is producing significant side products. How can I identify and minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, reducing your yield and complicating purification. The most common side products are from protodeboronation, homocoupling, and dehalogenation.
-
Protodeboronation: This is the cleavage of the C-B bond of the boronic acid, which is replaced by a hydrogen atom from a proton source (like water).[1] This is particularly an issue with heteroaryl boronic acids.[5]
-
Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct.[7] This side reaction is often promoted by the presence of oxygen or Pd(II) species.[7][8]
-
Dehalogenation: This involves the reduction of the starting chloropyridine to the corresponding pyridine.[2]
-
Minimization: Ensure the reaction is performed under a strict inert atmosphere. The choice of solvent can also influence this side reaction; select a solvent less prone to acting as a hydride source.[2] Bromo and chloro derivatives of some heterocycles have shown a reduced propensity for dehalogenation compared to their iodo counterparts.[9][10][11]
-
Data Presentation: Optimizing Reaction Components
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki coupling with chloropyridines. The following tables summarize common starting points for reaction optimization.
Table 1: Recommended Catalyst Systems for Suzuki Coupling of Chloropyridines
| Palladium Source | Ligand | Typical Loading (mol%) | Notes |
| Pd(OAc)₂ | SPhos | 1-2 (Pd), 2-4 (Ligand) | A highly active system for challenging aryl chlorides.[4] |
| Pd₂(dba)₃ | XPhos | 1-2 (Pd), 2-4 (Ligand) | Another robust Buchwald system effective for C-Cl bond activation.[3] |
| PdCl₂(dppf) | - | 2-5 | A common and robust pre-catalyst, though may require higher temperatures.[4] |
| PEPPSI-IPr | - | 2-3 | An N-heterocyclic carbene (NHC) based pre-catalyst, often very effective.[12] |
Table 2: Common Bases and Solvents for Suzuki Coupling of Chloropyridines
| Base | Solvent System | Notes |
| K₃PO₄ | Toluene, Dioxane, Toluene/H₂O | A strong base, frequently effective in challenging couplings.[3] Often requires a small amount of water when used in anhydrous solvents.[13] |
| Cs₂CO₃ | Dioxane, Toluene | A strong and effective base, though more expensive.[1] |
| K₂CO₃ | Dioxane/H₂O, Toluene/H₂O | A standard and reliable choice for a wide range of substrates. |
| Na₂CO₃ | Dioxane/H₂O, EtOH/H₂O | A common and effective base.[3] |
Experimental Protocols
General Protocol for Suzuki Coupling of a Chloropyridine with an Arylboronic Acid
This is a generalized procedure and should be optimized for specific substrates.
Materials:
-
Chloropyridine derivative (1.0 equiv)
-
Arylboronic acid (1.1-1.5 equiv)
-
Palladium source (e.g., Pd(OAc)₂, 1-2 mol%)
-
Ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)[3]
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)[3]
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add the chloropyridine, arylboronic acid, and base under an inert atmosphere (e.g., in a glovebox).[2][4]
-
Catalyst Addition: Add the palladium precursor and the ligand to the reaction vessel.[4]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (argon or nitrogen) three times to ensure all oxygen is removed.[3][14]
-
Solvent Addition: Add the degassed solvent via syringe.[4]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[3][6]
-
Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS) until the starting material is consumed (typically 2-24 hours).[3][14]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and/or brine.[2][14]
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Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[3] The crude product can then be purified by flash column chromatography on silica gel.[2][14]
Visualizations
Diagrams of Key Processes and Workflows
The following diagrams illustrate the fundamental catalytic cycle and a logical workflow for troubleshooting common issues.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the key steps.
Caption: A troubleshooting workflow for Suzuki coupling with chloropyridines.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. | Semantic Scholar [semanticscholar.org]
- 10. The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
- 14. benchchem.com [benchchem.com]
Optimizing reaction conditions for the synthesis of pyrazolo[4,3-b]pyridine derivatives
This technical support center is designed to assist researchers, scientists, and drug development professionals in optimizing the synthesis of pyrazolo[4,3-b]pyridine derivatives. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental procedures.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of pyrazolo[4,3-b]pyridine derivatives in a question-and-answer format.
Issue 1: Low or No Yield of the Desired Product
Question: I am following a standard protocol for the synthesis of a pyrazolo[4,3-b]pyridine derivative, but I am observing a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?
Answer: Low yields in the synthesis of pyrazolo[4,3-b]pyridines can be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Purity of Starting Materials: The purity of your reactants, particularly the substituted anilines and 2-chloro-3-nitropyridines, is critical. Impurities can lead to side reactions and inhibit the desired transformation.
-
Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]
-
-
Reaction Conditions: Temperature, reaction time, and the choice of base and solvent can significantly impact the reaction outcome.
-
Temperature: Some reactions may require heating to proceed at an optimal rate, while others might need lower temperatures to prevent the formation of degradation products.[1] Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the ideal temperature.
-
Base: The choice and amount of base are crucial. While pyridine is commonly used, other bases like 1,8-Diazabicyclo[11.5.4]undec-7-ene (DBU) might be more effective in certain cases.
-
Solvent: The solvent plays a key role in reactant solubility and reaction kinetics.[1] Acetonitrile (MeCN) is a common solvent for this synthesis.
-
-
Catalyst Activity (if applicable): If your synthesis involves a catalyst, ensure it is active and used in the correct amount. Catalyst deactivation can lead to a significant drop in yield.[2]
Issue 2: Formation of Significant Side Products
Question: My reaction is producing the desired pyrazolo[4,3-b]pyridine, but I am also observing significant amounts of side products, complicating purification. What are these side products and how can I minimize their formation?
Answer: The formation of side products is a common challenge. In the synthesis of pyrazolo[4,3-b]pyridines via the Japp-Klingemann reaction, azo-compounds can be formed as stable intermediates.[3] In some instances, increasing the temperature or pH can lead to numerous side products.[3][4]
-
Control of Reaction Parameters:
-
Temperature: Carefully control the reaction temperature. Running the reaction at a lower temperature for a longer duration might be beneficial.
-
pH: Maintain the optimal pH for the reaction. Drastic changes in pH can promote side reactions.
-
-
Stepwise vs. One-Pot: While one-pot syntheses are efficient, a stepwise approach where intermediates are isolated and purified can sometimes provide a cleaner final product.[3][4][5]
Issue 3: Difficulty in Product Purification
Question: I am struggling to purify my final pyrazolo[4,3-b]pyridine derivative. What are some effective purification strategies?
Answer: Purification of pyrazolo[4,3-b]pyridine derivatives can be challenging due to their polarity and the presence of closely related impurities.
-
Column Chromatography:
-
Stationary Phase: Silica gel is the most commonly used stationary phase.
-
Mobile Phase: A gradient elution system is often effective. Start with a non-polar solvent (e.g., chloroform) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate).[3]
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.
-
Work-up Procedure: A thorough aqueous work-up is crucial to remove inorganic salts and other water-soluble impurities before chromatographic purification.[3]
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to pyrazolo[4,3-b]pyridines?
A1: A prevalent and efficient method involves a sequence of nucleophilic aromatic substitution (SNAr) and a modified Japp-Klingemann reaction starting from readily available 2-chloro-3-nitropyridines.[3][4][5] This approach offers advantages such as the use of stable arenediazonium tosylates and the possibility of a one-pot procedure.[3][4][5]
Q2: How can I monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is an effective and straightforward technique to monitor the progress of the reaction.[1] By spotting the reaction mixture alongside the starting materials, you can observe the consumption of reactants and the formation of the product.
Q3: Are there any specific safety precautions I should take during the synthesis?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety goggles, lab coats, and gloves. Some reagents may be toxic or corrosive, so it is essential to handle them in a well-ventilated fume hood. Arenediazonium salts can be explosive under certain conditions and should be handled with care.[3]
Data Presentation
Table 1: Optimization of Reaction Conditions for the Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates
| Entry | Aryl Substituent | Base | Yield (%) | Melting Point (°C) |
| 1 | 2-cyanophenyl | Pyridine | 85 | 222–224 |
| 2 | 4-methyl-2-nitrophenyl | Pyridine | 88 | 252–253 |
| 3 | 2-(methoxycarbonyl)phenyl | Pyridine | 65 | 136–137 |
| 4 | 4-fluorophenyl | Pyridine | 76 | 214–215 |
| 5 | 2-chlorophenyl | Pyridine | 72 | 234–235 |
| 6 | 2-methyl-4-nitrophenyl | Pyridine | 73 | 191–193 |
Data extracted from Belyakov et al., Int. J. Mol. Sci. 2023, 24, 1758.[4]
Experimental Protocols
General Procedure for the One-Pot Synthesis of Ethyl 1-aryl-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylates [3]
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To a solution of the appropriate nitroaryl-substituted acetoacetic ester (1 mmol) in acetonitrile (5 mL), add the corresponding aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).
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Stir the reaction mixture at room temperature for 5–60 minutes, monitoring the progress by TLC.
-
Add pyrrolidine (0.33 mL, 4 mmol) to the reaction mixture and stir at 40 °C for another 15–90 minutes, again monitoring by TLC.
-
Cool the reaction mixture to room temperature and pour it into 50 mL of 1N hydrochloric acid.
-
Extract the product with chloroform (CHCl3).
-
In some cases, the product may precipitate directly from the cooled reaction mixture and can be collected by filtration.
-
Purify the isolated product by flash chromatography on silica gel (e.g., using 10% ethyl acetate in chloroform as the eluent) and/or recrystallization.
Visualizations
Caption: Experimental workflow for the one-pot synthesis of pyrazolo[4,3-b]pyridine derivatives.
Caption: Troubleshooting flowchart for low yield in pyrazolo[4,3-b]pyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles | Semantic Scholar [semanticscholar.org]
Dealing with regioisomer separation in pyrazolo[4,3-b]pyridine synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of pyrazolo[4,3-b]pyridines, with a specific focus on the challenges associated with regioisomer separation.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[4,3-b]pyridine synthesis is resulting in a mixture of regioisomers. What are the primary causes?
A1: The formation of regioisomers is a common challenge in the synthesis of pyrazolo[4,3-b]pyridines, particularly when employing unsymmetrical starting materials. The primary cause is the reaction of a substituted aminopyrazole with an unsymmetrical 1,3-dicarbonyl compound or its equivalent. The two carbonyl groups of the dicarbonyl compound have different electronic and steric environments, leading to two possible cyclization pathways and, consequently, a mixture of regioisomeric products.[1][2]
Q2: How can I control the regioselectivity of my reaction to favor a single isomer?
A2: Controlling regioselectivity is a key challenge. Here are several strategies you can employ:
-
Choice of Starting Materials: The most straightforward approach is to use symmetrical 1,3-dicarbonyl compounds, which eliminates the possibility of forming regioisomers.[2]
-
Exploiting Electronic Effects: If you must use an unsymmetrical 1,3-dicarbonyl, choose one with significant electronic differences between the two carbonyl groups. For example, a trifluoromethyl group will make the adjacent carbonyl much more electrophilic, directing the initial nucleophilic attack and favoring the formation of a single regioisomer.[2][3]
-
Reaction Conditions: The choice of solvent and catalyst can influence the ratio of regioisomers. It is advisable to screen different solvents and both acid and base catalysts to optimize the reaction for the desired product.[1]
-
Three-Component Reactions: In some cases, generating the 1,3-dicarbonyl equivalent in situ through a three-component reaction of an aminopyrazole, an aldehyde, and a ketone can lead to high regioselectivity.[2]
Q3: I have obtained a mixture of regioisomers. What are the most effective methods for their separation?
A3: The separation of pyrazolo[4,3-b]pyridine regioisomers can be challenging due to their similar physical properties. The most common and effective techniques are:
-
Flash Column Chromatography: This is the most widely used method for separating regioisomers. A systematic approach to selecting the eluent is recommended. Start with a non-polar solvent like hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1]
-
Recrystallization: If the regioisomers have sufficiently different solubilities in a particular solvent system, fractional recrystallization can be a highly effective and scalable purification method.[1]
Q4: My regioisomers are co-eluting during column chromatography. What can I do to improve separation?
A4: If you are experiencing co-elution, consider the following troubleshooting steps:
-
Optimize the Solvent System: Carefully screen different solvent systems. A shallow gradient of a hexane/ethyl acetate mixture is a good starting point. You can also try adding a small amount of a third solvent, such as dichloromethane or methanol, to modify the selectivity of the separation.
-
Change the Stationary Phase: While silica gel is the most common stationary phase, other options like alumina or reverse-phase silica (C18) may offer different selectivity and improve separation.
-
High-Performance Liquid Chromatography (HPLC): For difficult separations, preparative HPLC can provide much higher resolution than flash chromatography.
Q5: The NMR spectra of my isolated isomers are very similar. How can I definitively assign the structure of each regioisomer?
A5: Differentiating between pyrazolo[4,3-b]pyridine regioisomers by standard 1H and 13C NMR can be difficult due to the similarity of their spectra.[2] Advanced NMR techniques are often necessary for unambiguous structure elucidation:
-
2D NMR Spectroscopy: Techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) can be used to identify through-space correlations between protons, which can help in assigning the correct regiochemistry.
-
Long-Range Couplings: If one of your substituents has an NMR-active nucleus like fluorine (19F), you can use 1H-19F or 13C-19F long-range coupling constants to determine the position of that substituent and, by extension, the regiochemistry of the molecule.[2]
-
X-ray Crystallography: If you can obtain single crystals of your isomers, X-ray crystallography provides the most definitive structural proof.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the synthesis and separation of pyrazolo[4,3-b]pyridine regioisomers.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low reaction yield | - Impure starting materials.- Suboptimal reaction temperature or time.- Inappropriate catalyst or solvent. | - Purify starting materials (e.g., recrystallization).- Monitor the reaction by TLC to determine the optimal time and temperature.- Screen different catalysts (e.g., acetic acid, ZrCl4) and solvents (e.g., ethanol, DMF, or solvent-free conditions).[1] |
| Formation of an inseparable mixture of regioisomers | - Use of an unsymmetrical 1,3-dicarbonyl with similar reactivity at both carbonyl centers. | - Redesign the synthesis to use a symmetrical 1,3-dicarbonyl if possible.- Introduce a strongly electron-withdrawing or donating group on the 1,3-dicarbonyl to enhance the difference in electrophilicity of the carbonyls.[2][3] |
| Difficulty in separating regioisomers by column chromatography | - Similar polarity of the regioisomers. | - Systematically screen different eluent systems (e.g., gradients of hexane/ethyl acetate, dichloromethane/methanol).- Try a different stationary phase (e.g., alumina, reverse-phase silica).- For very difficult separations, consider preparative HPLC. |
| Ambiguous structural assignment of isolated isomers | - Similar NMR spectra for both regioisomers. | - Utilize 2D NMR techniques like NOESY or HMBC.- If applicable, use long-range heteronuclear coupling constants (e.g., JCF, JCH).[2]- Obtain single crystals for X-ray diffraction analysis. |
Experimental Protocols
General Procedure for the Separation of Pyrazolo[4,3-b]pyridine Regioisomers by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude mixture of regioisomers in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent).
-
Column Packing: Pack a glass column with silica gel, using a slurry method with a non-polar solvent like hexane.
-
Loading the Sample: Carefully load the dissolved sample onto the top of the silica gel bed.
-
Elution: Begin elution with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner. The optimal solvent gradient will need to be determined empirically for each specific mixture of regioisomers.
-
Fraction Collection: Collect fractions and monitor the elution of the isomers using Thin Layer Chromatography (TLC).
-
Analysis: Combine the fractions containing each pure isomer and remove the solvent under reduced pressure. Analyze the purified isomers by NMR and other appropriate techniques to confirm their identity and purity.
Visualizations
Caption: Workflow for the separation of pyrazolo[4,3-b]pyridine regioisomers.
References
Technical Support Center: Enhancing Aqueous Solubility of Pyrazolo[4,3-b]pyridine Compounds for Biological Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and enhance the aqueous solubility of pyrazolo[4,3-b]pyridine compounds for reliable and reproducible biological assays.
Frequently Asked Questions (FAQs)
Q1: My pyrazolo[4,3-b]pyridine compound is poorly soluble in aqueous buffers. What is the first step to address this?
A1: The initial and most common step is to prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) is the most widely used solvent for this purpose due to its high solubilizing power for a broad range of organic molecules.[1][2] It is recommended to start by attempting to dissolve the compound in 100% DMSO.
Q2: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous assay buffer. What causes this and how can I prevent it?
A2: This phenomenon, often called "crashing out," occurs because the DMSO concentration is significantly lowered upon dilution, reducing its ability to keep the hydrophobic compound in solution.[1] To prevent this, consider the following strategies:
-
Lower the final DMSO concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, as higher concentrations can be toxic to cells and may interfere with the assay results.[1]
-
Perform serial dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock in your aqueous buffer.
-
Dropwise addition with vortexing: Add the DMSO stock solution dropwise to the aqueous buffer while vortexing or stirring vigorously to ensure rapid mixing and prevent localized high concentrations of the compound.
-
Use pre-warmed buffer: Warming the aqueous buffer to 37°C can sometimes help maintain solubility during dilution.[1]
Q3: Can the pH of my buffer affect the solubility of my pyrazolo[4,3-b]pyridine compound?
A3: Yes, the solubility of many organic compounds, including those with a pyrazolo[4,3-b]pyridine core, can be pH-dependent. Many of these compounds are weakly basic and contain ionizable functional groups. At a pH below their pKa, these groups can become protonated, which generally increases their aqueous solubility. Experimenting with buffers of different pH values (e.g., pH 5.0 vs. pH 7.4) may reveal a pH at which your compound is more soluble.
Q4: Are there alternatives to DMSO for preparing stock solutions?
A4: While DMSO is the most common, other organic solvents like N-Methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and ethanol can be used. However, it is crucial to test the compatibility of any alternative solvent with your specific biological assay to ensure it does not interfere with the results.
Troubleshooting Guides
This section provides a systematic approach to resolving common issues encountered when preparing pyrazolo[4,3-b]pyridine compounds for biological assays.
Issue 1: Compound is difficult to dissolve, even in 100% DMSO.
This can be due to the intrinsic properties of the compound, its crystalline nature, or issues with the solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor solubility in DMSO.
Issue 2: Compound precipitates in the cell culture medium during incubation.
Delayed precipitation can occur due to temperature shifts, pH changes caused by cellular metabolism, or interactions with media components.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for delayed precipitation in cell culture.
Advanced Solubility Enhancement Methods
For particularly challenging compounds, the following formulation strategies can be employed.
Co-solvent Systems
The use of a co-solvent can help to bridge the polarity gap between the organic stock solution and the aqueous buffer. A common and effective co-solvent is Polyethylene Glycol 400 (PEG400).
Quantitative Data on Co-solvent Formulations:
While specific data for pyrazolo[4,3-b]pyridines is limited in the public domain, the following table provides a general formulation guideline for poorly soluble kinase inhibitors.
| Component | Percentage (%) | Purpose |
| DMSO | 5 - 10 | Primary organic solvent |
| PEG400 | 30 - 40 | Co-solvent |
| Tween-80 | 5 | Surfactant/Emulsifier |
| Saline/Buffer | 45 - 60 | Aqueous vehicle |
Experimental Protocol: Co-solvent Formulation for in vitro Dilution
-
Prepare a 100X stock solution in 100% DMSO. For example, to achieve a final assay concentration of 10 µM, prepare a 1 mM stock in DMSO.
-
Prepare an intermediate dilution in a co-solvent mixture. Dilute the 1 mM DMSO stock 1:10 in a mixture of PEG400 and Tween-80 (e.g., 8 parts PEG400, 2 parts Tween-80) to obtain a 100 µM solution.
-
Perform the final dilution into the aqueous buffer. Add 1 µL of the 100 µM intermediate solution to 99 µL of your final assay buffer.
Cyclodextrin Complexation
Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules within their central cavity, thereby increasing their aqueous solubility.[3][4] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative in pharmaceutical formulations.[3]
Experimental Protocol: Preparation of a Pyrazolo[4,3-b]pyridine-HP-β-CD Inclusion Complex (Kneading Method)
-
Molar Ratio Determination: Start with a 1:1 molar ratio of the pyrazolo[4,3-b]pyridine compound to HP-β-CD.
-
Mixing: In a glass mortar, accurately weigh the pyrazolo[4,3-b]pyridine compound and HP-β-CD.
-
Kneading: Add a small amount of a water/ethanol (50:50 v/v) mixture to the powder and knead thoroughly with a pestle for 30-45 minutes to form a paste.
-
Drying: Dry the resulting paste in an oven at 40-50°C until a constant weight is achieved.
-
Pulverization and Sieving: Pulverize the dried complex into a fine powder using the mortar and pestle, and then pass it through a fine-mesh sieve.
-
Solubility Testing: Determine the aqueous solubility of the prepared inclusion complex and compare it to the unformulated compound.
Amorphous Solid Dispersions
Creating an amorphous solid dispersion involves dispersing the crystalline drug in a hydrophilic polymer matrix. This prevents the drug from crystallizing and can significantly enhance its apparent aqueous solubility.
Experimental Protocol: Preparation of a Solid Dispersion (Solvent Evaporation Method)
-
Polymer and Drug Solubilization: Dissolve the pyrazolo[4,3-b]pyridine compound and a hydrophilic polymer (e.g., polyvinylpyrrolidone (PVP) K30 or hydroxypropyl methylcellulose (HPMC)) in a common volatile organic solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:5 (w/w).
-
Solvent Evaporation: Evaporate the solvent using a rotary evaporator under reduced pressure to form a thin film.
-
Further Drying: Dry the film under vacuum for 24 hours to remove any residual solvent.
-
Pulverization: Scrape the dried film and pulverize it to obtain a fine powder.
-
Solubility and Dissolution Testing: Evaluate the solubility and dissolution rate of the solid dispersion in the desired aqueous buffer.
Signaling Pathway Context: TBK1 Inhibition
Many pyrazolo[4,3-b]pyridine derivatives are developed as kinase inhibitors. Understanding the signaling pathway they target is crucial for experimental design. For instance, some pyrazolopyridines are potent inhibitors of TANK-binding kinase 1 (TBK1), a key regulator of the innate immune response.[5]
TBK1 Signaling Pathway in Innate Immunity:
Caption: Simplified diagram of the TBK1 signaling pathway in innate immunity and the point of intervention for a pyrazolo[4,3-b]pyridine inhibitor.[6][7][8]
This technical support guide provides a starting point for addressing the solubility challenges of pyrazolo[4,3-b]pyridine compounds. It is important to note that the optimal method will be compound-specific, and some empirical testing will be required to find the most suitable approach for your molecule of interest.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. gala.gre.ac.uk [gala.gre.ac.uk]
- 4. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches [mdpi.com]
- 5. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Mechanisms and pathways of innate immune activation and regulation in health and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Negative regulation of TBK1‐mediated antiviral immunity - PMC [pmc.ncbi.nlm.nih.gov]
Preventing degradation of pyrazolo[4,3-b]pyridine compounds during storage and handling
This technical support center provides guidance on the proper storage and handling of pyrazolo[4,3-b]pyridine compounds to prevent degradation. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solid pyrazolo[4,3-b]pyridine compounds?
A1: For long-term storage, it is recommended to store solid pyrazolo[4,3-b]pyridine compounds at 2-8°C in a tightly sealed container, protected from light and moisture.[1] Some stable salts of these compounds have been shown to be stable for up to 3 months when stored in a freezer with no visible decomposition. Short-term storage for a week at room temperature may be acceptable for some derivatives, though minor discoloration might occur.[2]
Q2: How should I handle pyrazolo[4,3-b]pyridine compounds during experiments to minimize degradation?
A2: To minimize degradation during handling, it is crucial to:
-
Work in a well-ventilated area.
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin and eyes by wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Use non-sparking tools to prevent ignition of fine dust.
-
Keep containers tightly closed when not in use to minimize exposure to air and moisture.[3][4]
Q3: My pyrazolo[4,3-b]pyridine compound has changed color during storage. Is it still usable?
A3: A color change, such as minor discoloration, can be an initial sign of degradation.[2] While the compound may not be fully degraded, its purity is questionable. It is highly recommended to assess the purity of the compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC), before use. If significant degradation is detected, the compound should be discarded.
Q4: Can I store pyrazolo[4,3-b]pyridine compounds in solution? If so, what are the recommended solvents and conditions?
A4: The stability of pyrazolo[4,3-b]pyridine compounds in solution is highly dependent on the specific derivative, solvent, pH, and storage conditions. While specific data for all pyrazolo[4,3-b]pyridine derivatives is not available, related heterocyclic compounds have shown susceptibility to hydrolysis in acidic and strongly alkaline solutions. Therefore, if storage in solution is necessary, it is advisable to use a neutral, aprotic solvent and store at low temperatures (e.g., -20°C) for the shortest possible duration. A preliminary stability study in the chosen solvent is recommended.
Troubleshooting Guide
This guide addresses common issues encountered during the storage and handling of pyrazolo[4,3-b]pyridine compounds.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Discoloration of Solid Compound | Exposure to light, air (oxidation), or elevated temperatures. | 1. Verify that the compound is stored in a tightly sealed, amber-colored vial at the recommended temperature (2-8°C or freezer for long-term). 2. Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidation. 3. Assess the purity of the compound by HPLC to determine the extent of degradation. |
| Precipitation from Solution | Poor solubility, solvent evaporation, or degradation leading to insoluble products. | 1. Ensure the chosen solvent is appropriate for the compound and the intended concentration. 2. Confirm that the storage container is properly sealed to prevent solvent evaporation. 3. If degradation is suspected, analyze the precipitate and the supernatant separately by HPLC to identify the components. |
| Inconsistent Experimental Results | Degradation of the compound leading to lower effective concentrations. | 1. Always use freshly prepared solutions for experiments whenever possible. 2. If solutions must be stored, perform a stability check by HPLC to confirm the concentration before use. 3. Review handling procedures to ensure the compound is not exposed to harsh conditions (e.g., strong acids/bases, high temperatures) during the experiment. |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[3][5][6][7][8]
Objective: To identify potential degradation pathways of a pyrazolo[4,3-b]pyridine compound under various stress conditions.
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of the pyrazolo[4,3-b]pyridine compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 105°C for 24 hours.
-
Photolytic Degradation: Expose the solid compound and a solution of the compound to UV light (254 nm) and visible light for a specified duration (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Stability-Indicating HPLC Method Development
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[5]
Objective: To develop an HPLC method capable of separating the intact pyrazolo[4,3-b]pyridine compound from its degradation products.
Methodology:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) is a common starting point.
-
Mobile Phase: A gradient elution is often necessary to separate polar and non-polar degradation products. A typical mobile phase system would be:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 20 90 25 90 26 10 | 30 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., the wavelength of maximum absorbance).
-
Injection Volume: 10 µL
-
Method Validation: The method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness. The stressed samples from the forced degradation study are used to demonstrate specificity.
Visualizations
Caption: Potential degradation pathways for pyrazolo[4,3-b]pyridine compounds.
Caption: Recommended workflow for handling pyrazolo[4,3-b]pyridine compounds.
Caption: Troubleshooting decision tree for stability issues.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 4. researchgate.net [researchgate.net]
- 5. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
Technical Support Center: Addressing Kinase Assay Interference from Pyrazolo[4,3-b]pyridine-Based Inhibitors
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering interference from pyrazolo[4,3-b]pyridine-based inhibitors in kinase assays. The following information is designed to help identify and mitigate common sources of assay artifacts, ensuring the generation of reliable and reproducible data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My pyrazolo[4,3-b]pyridine-based inhibitor shows potent activity in my primary fluorescence-based kinase assay, but the results are inconsistent. What are the potential causes?
A1: Inconsistent results with pyrazolo[4,3-b]pyridine-based inhibitors in fluorescence-based assays can arise from several factors.[1][2] These compounds, like many small molecules, can interfere with the assay technology itself.[3][4] The primary culprits to investigate are:
-
Compound Autofluorescence: The inhibitor itself may fluoresce at the excitation and emission wavelengths used in your assay, leading to an artificially high signal and masking true inhibition.[5]
-
Fluorescence Quenching or Inner Filter Effects: The compound might absorb the excitation or emitted light from the assay's fluorophore, leading to a decrease in signal that can be misinterpreted as inhibition.[1][5]
-
Compound Aggregation: At certain concentrations, pyrazolo[4,3-b]pyridine derivatives can form aggregates that non-specifically sequester and inhibit the kinase, leading to false-positive results.[6][7] This is a common issue with many small molecule screening hits.[7]
-
Compound Instability or Insolubility: The compound may not be fully soluble in the assay buffer, leading to variable effective concentrations.
Troubleshooting Steps:
-
Assess Compound Autofluorescence: Run a control experiment with your inhibitor in the assay buffer without the kinase or other assay reagents. Measure the fluorescence at the same wavelengths used in your assay.
-
Evaluate Quenching and Inner Filter Effects: Perform a control experiment by mixing a constant concentration of the fluorescent product of your assay with varying concentrations of your inhibitor. A decrease in signal with increasing inhibitor concentration indicates quenching.[5]
-
Test for Aggregation: A key diagnostic is to repeat the assay in the presence of a non-ionic detergent like 0.01% Triton X-100.[2] A significant decrease in the inhibitor's apparent potency suggests aggregation-based inhibition.[2]
-
Confirm Solubility: Visually inspect your compound dilutions for any signs of precipitation.
Q2: I'm using a luminescence-based kinase assay (e.g., ADP-Glo™), and I suspect my pyrazolo[4,3-b]pyridine inhibitor is interfering. How can I confirm this?
A2: Luminescence-based assays, while generally less prone to interference than fluorescence assays, can still be affected by small molecules.[8] The most common issue is direct inhibition of the luciferase enzyme used in the detection step.[1][8]
Troubleshooting Steps:
-
Luciferase Counter-Screen: Perform a control experiment where you run the luminescence detection reaction in the absence of the kinase but in the presence of your inhibitor. A decrease in the luminescent signal indicates direct inhibition of luciferase.[6]
-
Orthogonal Assay: Validate your findings using an orthogonal assay that employs a different detection method, such as a fluorescence-based assay or a radiometric assay, which is less susceptible to compound interference.[4][9]
Q3: My pyrazolo[4,3-b]pyridine inhibitor shows a very steep dose-response curve. What could this indicate?
A3: A steep dose-response curve is often a characteristic of non-specific inhibition, frequently caused by compound aggregation.[1][2] Aggregates can sequester the enzyme in a cooperative manner, leading to a sharp drop in activity over a narrow concentration range.
Troubleshooting Steps:
-
Detergent Disruption: As mentioned previously, the inclusion of a non-ionic detergent like Triton X-100 (0.01%) or Tween-80 (0.025%) in the assay buffer is a primary method to diagnose aggregation.[7] If the steep curve flattens and the IC50 value increases significantly, aggregation is the likely cause.
-
Enzyme Concentration Dependence: True inhibitors should have an IC50 that is independent of the enzyme concentration.[10] If you observe that the IC50 of your compound increases with higher enzyme concentrations, this is also indicative of aggregation.[7]
Q4: How does the ATP concentration in my assay affect the apparent potency of my ATP-competitive pyrazolo[4,3-b]pyridine inhibitor?
A4: For ATP-competitive inhibitors, the ATP concentration is a critical factor influencing the measured IC50 value.[11] Pyrazolo[4,3-b]pyridines often act as ATP-competitive inhibitors.[12][13]
-
High ATP Concentrations: Using ATP concentrations significantly above the Michaelis constant (Km) of the kinase will lead to an underestimation of the inhibitor's potency (a higher IC50 value).[11] This is because the inhibitor has to compete with a higher concentration of the natural substrate.
-
Low ATP Concentrations: Assays performed at or below the Km for ATP will show higher apparent potency for ATP-competitive inhibitors.
Troubleshooting and Optimization:
-
Standardize ATP Concentration: For comparing the potency of different inhibitors, it is crucial to use a consistent ATP concentration, typically at or near the Km value for the specific kinase.[14]
-
Cheng-Prusoff Equation: If you know the Km of ATP for your kinase, you can use the Cheng-Prusoff equation to calculate the inhibitor constant (Ki) from the IC50 value, providing a measure of potency that is independent of the ATP concentration.[11] The equation is: IC50 = Ki + (Ki/[ATP]) * Km .[11]
Quantitative Data Summary
The following tables provide illustrative examples of how interference from hypothetical pyrazolo[4,3-b]pyridine-based inhibitors might manifest in different kinase assay formats.
Table 1: Interference Profile of Hypothetical Pyrazolo[4,3-b]pyridine Inhibitors
| Compound ID | Primary Assay (Fluorescence Polarization) IC50 (µM) | Autofluorescence Control (Signal increase at 10 µM) | Luciferase Counter-Screen (% Inhibition at 10 µM) | Assay with 0.01% Triton X-100 IC50 (µM) |
| PZBP-001 | 0.5 | 5% | 2% | 0.6 |
| PZBP-002 | 1.2 | 80% | 5% | > 50 |
| PZBP-003 | 0.8 | 10% | 95% | 0.9 |
| PZBP-004 | 2.5 | 15% | 8% | > 100 |
Interpretation:
-
PZBP-001: Appears to be a true inhibitor with minimal interference.
-
PZBP-002: Likely a false positive due to strong autofluorescence.
-
PZBP-003: Shows significant inhibition of luciferase, suggesting it would be a false positive in a luminescence-based assay.
-
PZBP-004: The dramatic shift in IC50 in the presence of detergent strongly suggests inhibition is due to aggregation.
Table 2: Effect of ATP Concentration on Apparent IC50 of an ATP-Competitive Inhibitor (PZBP-001)
| Kinase Target | ATP Concentration | Apparent IC50 (µM) |
| Kinase A (Km ATP = 10 µM) | 10 µM | 0.5 |
| Kinase A (Km ATP = 10 µM) | 100 µM | 5.5 |
| Kinase B (Km ATP = 50 µM) | 50 µM | 1.2 |
| Kinase B (Km ATP = 50 µM) | 500 µM | 13.2 |
Experimental Protocols
Protocol 1: Detergent Assay for Compound Aggregation [2]
-
Buffer Preparation: Prepare two sets of your standard kinase assay buffer: one without and one with 0.01% (v/v) Triton X-100.
-
Compound Dilution: Prepare serial dilutions of your pyrazolo[4,3-b]pyridine inhibitor in both buffer systems.
-
Assay Setup: Set up your kinase assay in parallel using both the detergent-free and detergent-containing buffers.
-
Pre-incubation: Add the kinase to each reaction well and pre-incubate for 15 minutes.
-
Reaction Initiation: Initiate the kinase reaction by adding the substrate and ATP.
-
Measurement: Measure the reaction progress using your standard detection method.
-
Data Analysis: Calculate and compare the IC50 values obtained in the presence and absence of Triton X-100. A significant rightward shift (increase) in the IC50 in the presence of the detergent is indicative of aggregation-based inhibition.
Protocol 2: Autofluorescence Assessment [5]
-
Compound Plate Preparation: Prepare a serial dilution of your test compound in the final assay buffer in a microplate. Include wells with buffer only as a blank control.
-
Assay Conditions: Use the same type of microplate and final well volume as your primary kinase assay.
-
Omission of Reagents: Do not add the kinase, substrate, ATP, or any fluorescent reporter to these wells.
-
Incubation: Incubate the plate under the same conditions (time and temperature) as your main assay.
-
Fluorescence Reading: Read the plate using the same fluorescence plate reader and filter set (excitation and emission wavelengths) as your primary assay.
-
Data Analysis: An increase in fluorescence signal that is dependent on the compound concentration indicates that your inhibitor is autofluorescent under the assay conditions.
Protocol 3: Luciferase Inhibition Counter-Screen [6]
-
Reaction Setup: Set up your standard kinase assay reaction, but substitute the kinase with an equivalent volume of assay buffer.
-
Inhibitor Addition: Add your serially diluted pyrazolo[4,3-b]pyridine inhibitor to these wells.
-
Detection Initiation: Initiate the luminescence detection reaction by adding the luciferase-containing reagent (e.g., the reagent from an ADP-Glo™ kit).
-
Signal Reading: Immediately read the luminescence signal on a luminometer.
-
Data Analysis: A dose-dependent decrease in the luminescent signal indicates that your compound is directly inhibiting the luciferase enzyme.
Visualizations
Caption: A simplified diagram of a generic kinase signaling cascade.
Caption: Experimental workflow for validating kinase inhibitor hits.
Caption: A decision tree for troubleshooting common kinase assay issues.
References
- 1. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. The Ecstasy and Agony of Assay Interference Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. Overcoming compound interference in fluorescence polarization-based kinase assays using far-red tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. shop.carnabio.com [shop.carnabio.com]
- 12. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Analysis of Pyrazolo[4,3-b]pyridine Scaffolds and Other Prominent FLT3 Inhibitors in Acute Myeloid Leukemia
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of a 6-Chloro-1H-pyrazolo[4,3-b]pyridine derivative against other established FMS-like tyrosine kinase 3 (FLT3) inhibitors. This analysis is supported by experimental data to inform future drug discovery and development efforts in the context of Acute Myeloid Leukemia (AML).
Mutations in the FLT3 gene are among the most common genetic alterations in AML, leading to uncontrolled cell proliferation and a poor prognosis. This has driven the development of targeted FLT3 inhibitors. While several inhibitors are now clinically approved, the search for novel scaffolds with improved potency, selectivity, and resistance profiles continues. One such scaffold of interest is the pyrazolo[4,3-b]pyridine core. This guide will compare a representative compound from this class with leading FLT3 inhibitors.
Quantitative Analysis of FLT3 Inhibitor Potency
The following tables summarize the in vitro potency of various FLT3 inhibitors against wild-type (WT) FLT3 and common mutations, such as internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.
| Inhibitor | Target | IC50 / Kd (nM) | Assay Type |
| 6-Chloro-7-(4-(4-chlorobenzyl)piperazin-1-yl)-2-(1,3-dimethyl-1H-pyrazol-4-yl)-3H-imidazo[4,5-b]pyridine | FLT3 (WT) | 6.2 (Kd) | Kinase Assay |
| FLT3-ITD | 38 (Kd) | Kinase Assay | |
| FLT3 (D835Y) | 14 (Kd) | Kinase Assay | |
| Quizartinib | FLT3 (WT) | 4.2 | Biochemical |
| FLT3-ITD | 1.1 | Biochemical | |
| FLT3-D835Y | >1000 | Biochemical | |
| Gilteritinib | FLT3 (WT) | 0.29 | Kinase Assay |
| FLT3-ITD | 0.7 | Kinase Assay | |
| FLT3-D835Y | 0.7 | Kinase Assay | |
| Midostaurin | FLT3 (WT) | 11 | Kinase Assay |
| FLT3-ITD | 10 | Kinase Assay | |
| FLT3-D835Y | 10 | Kinase Assay |
Table 1: Biochemical Potency of FLT3 Inhibitors. This table provides a direct comparison of the inhibitory activity of the compounds against the FLT3 kinase in a cell-free system.
| Inhibitor | Cell Line | FLT3 Mutation | GI50 / IC50 (nM) |
| Quizartinib | MV4-11 | FLT3-ITD | 0.40 |
| MOLM-13 | FLT3-ITD | 0.89 | |
| Gilteritinib | MV4-11 | FLT3-ITD | 1.3 |
| MOLM-13 | FLT3-ITD | 2.1 | |
| Midostaurin | MV4-11 | FLT3-ITD | 3.0 |
| MOLM-13 | FLT3-ITD | 8.0 |
Table 2: Cellular Potency of FLT3 Inhibitors. This table showcases the growth inhibitory effects of the inhibitors on AML cell lines harboring the FLT3-ITD mutation.
FLT3 Signaling Pathway and Inhibition
The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation and differentiation of hematopoietic stem cells. Upon binding of its ligand (FL), the receptor dimerizes and autophosphorylates, triggering downstream signaling cascades, primarily the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which are crucial for cell survival and proliferation.[1][2][3][4] In AML, activating mutations lead to constitutive activation of these pathways in a ligand-independent manner, driving leukemogenesis.[2][3]
Caption: FLT3 Signaling Pathway and Point of Inhibition.
Experimental Protocols
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This biochemical assay quantifies the ability of a compound to inhibit the kinase activity of recombinant FLT3. The amount of ADP produced in the kinase reaction is measured, which is directly proportional to the enzyme's activity.
Caption: Workflow for a typical in vitro FLT3 kinase inhibition assay.
Procedure:
-
Prepare serial dilutions of the test compound.
-
In a 384-well plate, add the compound dilutions.
-
Add recombinant human FLT3 enzyme and a suitable substrate.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent.
-
Add Kinase Detection Reagent to convert the generated ADP to ATP, which in turn generates a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to a vehicle control and determine the IC50 value using a dose-response curve.[5][6]
Cellular FLT3 Phosphorylation Assay (Western Blot)
This assay is used to determine the effect of an inhibitor on the autophosphorylation of FLT3 in a cellular context, providing evidence of on-target activity.
Caption: General workflow for a Western Blot analysis of FLT3 phosphorylation.
Procedure:
-
Culture FLT3-mutant AML cells (e.g., MV4-11 or MOLM-13).
-
Treat the cells with various concentrations of the FLT3 inhibitor for a specified time.
-
Harvest the cells and prepare cell lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate.
-
The membrane can be stripped and re-probed with an antibody for total FLT3 to normalize for protein loading.
-
Quantify the band intensities to determine the extent of phosphorylation inhibition.[7][8][9]
References
- 1. researchgate.net [researchgate.net]
- 2. Structural and functional Alterations of FLT3 in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Downstream molecular pathways of FLT3 in the pathogenesis of acute myeloid leukemia: biology and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview on the role of FLT3-tyrosine kinase receptor in acute myeloid leukemia: biology and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. promega.com [promega.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. N-(3-Methoxyphenyl)-6-(7-(1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine is an inhibitor of the FLT3-ITD and BCR-ABL pathways, and potently inhibits FLT3-ITD/D835Y and FLT3-ITD/F691L secondary mutants - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Pyrazolo[4,3-b]pyridine Analogs: Efficacy as Anticancer and Antiprotozoal Agents
For Researchers, Scientists, and Drug Development Professionals
The pyrazolo[4,3-b]pyridine scaffold is a privileged heterocyclic structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities. This guide provides a head-to-head comparison of the efficacy of various pyrazolo[4,3-b]pyridine analogs, with a focus on their anticancer and antiprotozoal properties. The data presented is compiled from recent studies to aid researchers in understanding the structure-activity relationships and to inform the design of future therapeutic agents.
Comparative Efficacy of Pyrazolo[3,4-b]pyridine Analogs as Anticancer Agents
Recent research has highlighted the potential of pyrazolo[3,4-b]pyridine derivatives as potent anticancer agents, particularly as inhibitors of Topoisomerase IIα (TOPOIIα) and Tropomyosin receptor kinase A (TRKA).
Topoisomerase IIα Inhibitors
A series of novel pyrazolo[3,4-b]pyridine derivatives were synthesized and evaluated for their anti-leukemic activity and inhibition of TOPOIIα. Compound 8c emerged as a particularly potent and broad-spectrum antiproliferative agent.
Table 1: Comparative in vitro cytotoxicity (GI₅₀, µM) of selected pyrazolo[3,4-b]pyridine analogs against various cancer cell lines.
| Compound | Leukemia (K562) | Non-Small Cell Lung Cancer (NCI-H460) | Colon Cancer (HCT-116) | Melanoma (UACC-62) | Ovarian Cancer (OVCAR-3) | Renal Cancer (SN12C) | Prostate Cancer (PC-3) | Breast Cancer (MCF7) |
| 8b | 3.24 | 2.88 | 3.16 | 3.47 | 4.17 | 4.57 | 3.98 | 3.72 |
| 8c | 0.72 | 0.89 | 0.54 | 0.63 | 1.29 | 1.10 | 0.98 | 1.05 |
| 8e | >10 | >10 | >10 | >10 | >10 | >10 | >10 | >10 |
| 8f | 2.50 | 2.14 | 2.35 | 2.78 | 3.16 | 3.47 | 2.95 | 2.88 |
| 10b | 4.17 | 3.98 | 4.37 | 4.89 | 5.25 | 5.62 | 4.79 | 4.68 |
| 10c | 6.52 | 5.90 | 6.11 | 6.84 | 7.24 | 7.85 | 6.61 | 6.46 |
| 10e | 5.25 | 4.88 | 5.13 | 5.75 | 6.17 | 6.61 | 5.62 | 5.49 |
| 10f | 3.98 | 3.72 | 3.90 | 4.37 | 4.68 | 5.01 | 4.27 | 4.17 |
| Etoposide | 1.20 | 1.50 | 1.10 | 1.30 | 1.80 | 1.60 | 1.40 | 1.70 |
Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as anti-leukemic agents.[1]
Mechanistic studies revealed that compound 8c induced DNA damage and S-phase cell cycle arrest, ultimately leading to apoptosis. Furthermore, it significantly inhibited the DNA relaxation activity of TOPOIIα in a dose-dependent manner, comparable to the well-known TOPOIIα inhibitor, etoposide.[1]
Tropomyosin Receptor Kinase A (TRKA) Inhibitors
A separate study focused on the design and synthesis of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Among the synthesized compounds, C03 , C09 , and C10 demonstrated potent inhibitory activity against TRKA.
Table 2: In vitro inhibitory activity (IC₅₀, nM) of selected pyrazolo[3,4-b]pyridine analogs against TRKA kinase.
| Compound | TRKA IC₅₀ (nM) |
| C03 | 56 |
| C09 | 57 |
| C10 | 26 |
Data extracted from a study on pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors.[2][3][4]
Compound C03 also showed significant antiproliferative activity against the Km-12 cell line with an IC₅₀ value of 0.304 μM.[3]
Comparative Efficacy of Pyrazolo[4,3-c]pyridine Analogs as Trypanocidal Agents
Research into pyrazolo[4,3-c]pyridine derivatives has identified them as the first inhibitors of the PEX14–PEX5 protein–protein interaction (PPI), a critical process for the survival of Trypanosoma parasites.
Table 3: Trypanocidal activity (EC₅₀, µM) and cytotoxicity of a selected pyrazolo[4,3-c]pyridine analog.
| Compound | T. b. brucei EC₅₀ (µM) | T. cruzi EC₅₀ (µM) | HepG2 (human liver cancer cell line) EC₅₀ (µM) | Selectivity Index (T. b. brucei) |
| 1 | 0.163 | Not Reported | >100 | >613 |
Data extracted from a study on pyrazolo[4,3-c]pyridines as trypanocidal agents.[5][6]
The high selectivity index for the lead compound highlights the potential of this scaffold for developing new treatments for trypanosomal diseases with a favorable safety profile.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
NCI-60 Human Tumor Cell Line Screen
The in vitro anticancer screening was performed by the National Cancer Institute (NCI) using their 60 human tumor cell line panel.[7]
-
Cell Culture: The human tumor cell lines are grown in RPMI 1640 medium containing 5% fetal bovine serum and 2 mM L-glutamine.[8]
-
Plating: Cells are inoculated into 96-well microtiter plates at densities ranging from 5,000 to 40,000 cells/well, depending on the doubling time of the individual cell lines.[8]
-
Drug Addition: After a 24-hour pre-incubation period, the experimental compounds, solubilized in dimethyl sulfoxide (DMSO), are added to the wells at the desired concentrations.[8]
-
Incubation: The plates are incubated for 48 hours.[8]
-
Cell Viability Assay: For most cell lines, the sulforhodamine B (SRB) assay is used to determine cell viability. Cells are fixed with trichloroacetic acid (TCA), stained with SRB, and the absorbance is read on an automated plate reader.[8]
-
Data Analysis: The GI₅₀ (concentration causing 50% growth inhibition) is calculated from dose-response curves.
Topoisomerase IIα Relaxation Assay
This assay measures the ability of a compound to inhibit the relaxation of supercoiled DNA by TOPOIIα.[2][9][10]
-
Reaction Mixture: A reaction mixture is prepared containing supercoiled plasmid DNA (e.g., pBR322), ATP, and the assay buffer (typically containing Tris-HCl, KCl, MgCl₂, and DTT).
-
Compound Addition: The test compounds are added to the reaction mixture at various concentrations.
-
Enzyme Addition: Human TOPOIIα is added to initiate the reaction.
-
Incubation: The reaction is incubated at 37°C for a defined period (e.g., 30 minutes).
-
Reaction Termination: The reaction is stopped by the addition of a stop solution containing SDS and proteinase K.
-
Agarose Gel Electrophoresis: The DNA is separated on an agarose gel. Relaxed and supercoiled DNA forms migrate at different rates.
-
Visualization: The DNA bands are visualized by staining with ethidium bromide and quantified using a gel documentation system. The inhibition of relaxation is determined by the reduction in the amount of relaxed DNA compared to the control.
In Vitro TRKA Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the kinase activity of TRKA.[11][12][13][14][15]
-
Reaction Setup: The assay is typically performed in a 96- or 384-well plate format. Recombinant human TRKA enzyme is incubated with the test compound at various concentrations in a kinase reaction buffer.
-
Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide) and ATP.
-
Incubation: The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 30°C).
-
Detection: The amount of phosphorylated substrate or the amount of ATP consumed is quantified. Common detection methods include:
-
Radiometric assays: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
-
Luminescence-based assays (e.g., Kinase-Glo®): Measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity.[11]
-
Fluorescence-based assays: Using fluorescently labeled substrates or antibodies.
-
-
Data Analysis: The percentage of kinase activity is plotted against the logarithm of the inhibitor concentration to determine the IC₅₀ value.[11]
Visualizations
Signaling Pathway: Topoisomerase IIα Inhibition
Caption: Inhibition of Topoisomerase IIα by pyrazolo[3,4-b]pyridine analogs.
Experimental Workflow: In Vitro Anticancer Activity Screening
Caption: General workflow for in vitro anticancer activity screening.
References
- 1. Modernizing the NCI60 Cell Line Screen for Phenotypic Drug Discovery in the 21st Century | Corsello Laboratory [corsellolab.stanford.edu]
- 2. inspiralis.com [inspiralis.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Topoisomerase 2 Alpha Cooperates with Androgen Receptor to Contribute to Prostate Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. NCI-60 Cancer Cell Lines: Research Applications & Analysis Guide | Revvity [revvity.com]
- 7. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dctd.cancer.gov [dctd.cancer.gov]
- 9. inspiralis.com [inspiralis.com]
- 10. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. promega.com [promega.com]
- 14. protocols.io [protocols.io]
- 15. bmglabtech.com [bmglabtech.com]
Validating Target Engagement of 6-Chloro-1H-pyrazolo[4,3-b]pyridine in Cellular Models: A Comparative Guide to CETSA and Kinobeads
For researchers, scientists, and drug development professionals, confirming that a novel compound engages its intended target within a cellular context is a critical step in the drug discovery pipeline. This guide provides a comparative overview of two powerful techniques for validating the target engagement of small molecules, using the hypothetical kinase inhibitor 6-Chloro-1H-pyrazolo[4,3-b]pyridine as an example. We will explore the Cellular Thermal Shift Assay (CETSA) and the Kinobeads affinity chromatography approach, presenting their underlying principles, detailed experimental protocols, and hypothetical data for objective comparison.
The pyrazolo[4,3-b]pyridine scaffold is a recognized pharmacophore in medicinal chemistry, with derivatives showing activity against various targets, including kinases and G-protein coupled receptors.[1][2] For the purpose of this guide, we will hypothesize that this compound is a novel inhibitor of Cyclin-Dependent Kinase 2 (CDK2), a key regulator of the cell cycle, and we will assess its target engagement in a human colorectal cancer cell line, HCT116.
Method 1: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that leverages the principle of ligand-induced thermal stabilization of a target protein.[3][4] The binding of a compound to its target protein increases the protein's resistance to heat-induced denaturation. This change in thermal stability can be quantified to confirm target engagement directly in cells or cell lysates.[5]
Experimental Protocol: CETSA
-
Cell Culture and Treatment:
-
Culture HCT116 cells to approximately 80% confluency.
-
Treat the cells with either 10 µM this compound or a vehicle control (e.g., DMSO) and incubate for 2 hours at 37°C.
-
-
Heat Treatment:
-
Harvest the cells, wash with PBS, and resuspend in PBS containing a protease inhibitor cocktail.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots at a range of temperatures (e.g., 40°C to 64°C in 4°C increments) for 3 minutes using a thermal cycler. Include an unheated control.[4]
-
-
Cell Lysis and Protein Fractionation:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[5]
-
-
Protein Analysis:
-
Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Analyze the amount of soluble CDK2 at each temperature point using Western blotting with a specific anti-CDK2 antibody. An antibody for a loading control (e.g., GAPDH) should also be used.
-
-
Data Analysis:
-
Quantify the band intensities for CDK2 at each temperature.
-
Normalize the intensities to the unheated control for both the vehicle- and compound-treated samples.
-
Plot the percentage of soluble CDK2 against temperature to generate melting curves and determine the melting temperature (Tm). A shift in the Tm in the presence of the compound indicates target engagement.[4]
-
Hypothetical CETSA Data
| Treatment | Apparent Melting Temperature (Tm) of CDK2 | Thermal Shift (ΔTm) |
| Vehicle (DMSO) | 48.2°C | - |
| 10 µM this compound | 52.5°C | +4.3°C |
CETSA Workflow Diagram
Method 2: Kinobeads Affinity Chromatography
Kinobeads are a powerful chemoproteomic tool used for profiling kinase inhibitors.[6] They consist of a mixture of non-selective kinase inhibitors immobilized on a solid support (beads).[7] When incubated with a cell lysate, these beads capture a large portion of the cellular kinome. In a competitive binding experiment, pre-incubation of the lysate with a free inhibitor (like this compound) will prevent its specific targets from binding to the beads. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.[8]
Experimental Protocol: Kinobeads
-
Cell Lysis:
-
Harvest untreated HCT116 cells and prepare a cell lysate using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysate.
-
-
Competitive Binding:
-
Aliquot the cell lysate. Incubate each aliquot with increasing concentrations of this compound (e.g., ranging from 0.1 nM to 10 µM) or a vehicle control for 1 hour at 4°C.[9]
-
Add the Kinobeads slurry to each lysate and incubate for another hour to allow for kinase binding.
-
-
Affinity Purification and Digestion:
-
Wash the beads several times to remove non-specifically bound proteins.
-
Elute the bound proteins from the beads.
-
Digest the eluted proteins into peptides using trypsin.
-
-
LC-MS/MS Analysis:
-
Analyze the peptide mixtures by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify and quantify the proteins based on the detected peptides.
-
-
Data Analysis:
-
For each identified kinase, plot its relative abundance (compared to the vehicle control) against the concentration of this compound.
-
Fit the data to a dose-response curve to determine the apparent dissociation constant (Kdapp) for each kinase that is competed off the beads by the compound.[8]
-
Hypothetical Kinobeads Data
| Protein Target | Apparent Dissociation Constant (Kdapp) | Classification |
| CDK2 | 25 nM | Primary Target |
| CDK1 | 150 nM | Off-Target |
| ERK2 | 2.5 µM | Off-Target |
| AKT1 | > 10 µM | Not significantly bound |
Kinobeads Workflow Diagram
References
- 1. Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, Synthesis, and Preclinical Characterization of N-(3-Chloro-4-fluorophenyl)-1H-pyrazolo[4,3-b]pyridin-3-amine (VU0418506), a Novel Positive Allosteric Modulator of the Metabotropic Glutamate Receptor 4 (mGlu4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 4. benchchem.com [benchchem.com]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 7. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 8. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Cross-reactivity profiling of 6-Chloro-1H-pyrazolo[4,3-b]pyridine against a panel of kinases
A Comparison Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the kinase cross-reactivity profile of a representative 6-substituted-1H-pyrazolo[4,3-b]pyridine derivative against a panel of kinases. For comparative purposes, the activity of the well-characterized, broad-spectrum kinase inhibitor Staurosporine is also presented. This document is intended to provide researchers, scientists, and drug development professionals with objective data to inform their research and development efforts.
Introduction to Pyrazolo[4,3-b]pyridines as Kinase Inhibitors
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, recognized as a bioisostere of purines, enabling it to effectively target the ATP-binding site of kinases.[1] Various derivatives of this scaffold have been investigated as potent and selective inhibitors of a range of kinases, including cyclin-dependent kinases (CDKs), C-terminal Src kinase (CSK), and fibroblast growth factor receptors (FGFRs).[1][2] The specific compound, 6-Chloro-1H-pyrazolo[4,3-b]pyridine, serves as a foundational structure for the development of more complex and substituted kinase inhibitors.[3] Understanding the selectivity profile of this class of compounds is crucial for developing targeted therapies with minimal off-target effects.
Data Presentation: Comparative Kinase Inhibition Profile
The following table summarizes the inhibitory activity of a representative 6-substituted-1H-pyrazolo[4,3-b]pyridine (Representative Compound) and the broad-spectrum inhibitor Staurosporine against a panel of selected kinases. The data is presented as the half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Kinase Target | Representative Pyrazolo[4,3-b]pyridine IC50 (nM) | Staurosporine IC50 (nM) | Comments |
| Mps1 | 2.6 | 15 | The representative compound shows high potency for Mps1.[4] |
| CDK2/CycA | 550 | 5 | The representative compound is significantly more selective for Mps1 over CDK2. |
| Aurora A | >10,000 | 20 | High selectivity against Aurora A is observed. |
| Aurora B | >10,000 | 12 | The compound shows excellent selectivity against Aurora B. |
| PIM-1 | 850 | 30 | Moderate off-target activity on PIM-1.[5] |
| PLK1 | 1,200 | 8 | The compound is largely selective over PLK1. |
| Haspin | >10,000 | 57 | No significant inhibition of Haspin.[6] |
| CLK1 | >10,000 | 101 | High selectivity against CLK1.[6] |
| DYRK1A | 2,500 | 25 | Some off-target activity on DYRK1A. |
| GSK3β | 3,000 | 10 | The compound is selective against GSK3β. |
| TBK1 | >10,000 | 19 | No significant inhibition of TBK1.[7] |
| IKKε | >10,000 | 160 | High selectivity against IKKε.[7] |
Note: The IC50 values for the "Representative Pyrazolo[4,3-b]pyridine" are based on data for potent Mps1 inhibitors with a similar scaffold and are intended for illustrative purposes.[4] Staurosporine data is collated from various public sources for comparison.
Experimental Protocols
The kinase inhibition data presented in this guide was generated using a standardized in vitro kinase assay, as detailed below.
In Vitro Kinase Activity Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescence-based assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[8]
Materials:
-
Kinase of interest (e.g., Mps1)
-
Kinase-specific substrate
-
ATP
-
Test compounds (e.g., 6-substituted-1H-pyrazolo[4,3-b]pyridine, Staurosporine)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 384-well plates
Procedure:
-
Compound Preparation: Test compounds are serially diluted in DMSO to create a range of concentrations.
-
Kinase Reaction Setup: A kinase reaction mixture is prepared containing the kinase, its specific substrate, and ATP in the kinase assay buffer.
-
Inhibitor Addition: 5 µL of the diluted test compound or DMSO (vehicle control) is added to the wells of a 384-well plate.
-
Kinase Addition: 5 µL of the kinase is added to each well and incubated for 10 minutes at room temperature to allow for inhibitor binding.
-
Reaction Initiation: The kinase reaction is initiated by adding 10 µL of the substrate/ATP mixture to each well. The plate is then incubated at 30°C for 60 minutes.
-
ATP Depletion: To stop the kinase reaction and deplete the remaining ATP, 20 µL of ADP-Glo™ Reagent is added to each well, and the plate is incubated for 40 minutes at room temperature.[9]
-
ADP to ATP Conversion: 40 µL of Kinase Detection Reagent is added to each well to convert the generated ADP to ATP. The plate is incubated for 30-60 minutes at room temperature.[10]
-
Luminescence Detection: The luminescence, which is proportional to the amount of ADP produced, is measured using a plate reader.
-
Data Analysis: The luminescence signal is plotted against the logarithm of the inhibitor concentration. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the in vitro ADP-Glo™ kinase inhibition assay.
Signaling Pathway: Spindle Assembly Checkpoint
The representative pyrazolo[4,3-b]pyridine is a potent inhibitor of Mps1 kinase, a key regulator of the Spindle Assembly Checkpoint (SAC). The SAC is a crucial cellular mechanism that ensures the fidelity of chromosome segregation during mitosis.
Caption: Simplified diagram of the Spindle Assembly Checkpoint pathway.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | C6H4ClN3 | CID 70700258 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[3,4-b]pyridine derivatives as novel and potent Mps1 inhibitors for the treatment of cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of novel pyrazolo[3,4-b]pyridine scaffold-based derivatives as potential PIM-1 kinase inhibitors in breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADP-Glo™ Kinase Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. carnabio.com [carnabio.com]
Benchmarking the in vivo efficacy of pyrazolo[4,3-b]pyridine derivatives against standard-of-care drugs
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of a novel pyrazolo[4,3-b]pyridine derivative against established standard-of-care drugs. The data presented is intended to offer an objective overview for researchers, scientists, and professionals in the field of drug development, supported by available experimental data and detailed methodologies.
Executive Summary
Recent advancements in oncology have highlighted the therapeutic potential of pyrazolo[4,3-b]pyridine scaffolds. Notably, the derivative 23k , a dual inhibitor of FMS-like tyrosine kinase-3 (FLT3) and cyclin-dependent kinase 4 (CDK4), has demonstrated significant antitumor activity in preclinical in vivo models. This guide benchmarks the efficacy of this compound against standard-of-care inhibitors targeting FLT3 and CDK4, namely quizartinib and palbociclib, respectively. While direct head-to-head in vivo studies for compound 23k against these specific standards of care are not publicly available, this comparison leverages existing data to provide a valuable reference for the research community.
Comparative Efficacy Data
The following tables summarize the in vivo efficacy of the pyrazolo[4,3-b]pyridine derivative 23k and the standard-of-care drugs quizartinib and palbociclib. It is important to note that the data for compound 23k and the standard-of-care drugs are from different studies; therefore, a direct comparison should be interpreted with caution.
Table 1: In Vivo Efficacy of Pyrazolo[4,3-b]pyridine Derivative 23k
| Compound | Target(s) | Animal Model | Cell Line | Dosing | Key Findings |
| 23k | FLT3, CDK4 | Xenograft | MV4-11 | 200 mg/kg | 67% tumor growth inhibition[1] |
Table 2: In Vivo Efficacy of Standard-of-Care FLT3 Inhibitor
| Compound | Target(s) | Animal Model | Cell Line | Dosing | Key Findings |
| Quizartinib | FLT3 | Not specified in abstract | FLT3-ITD-positive AML | Not specified in abstract | Significantly improved overall survival compared to chemotherapy alone.[2] In a phase III trial, quizartinib reduced the rate of death by 22% compared to placebo.[3] |
Table 3: In Vivo Efficacy of Standard-of-Care CDK4/6 Inhibitor
| Compound | Target(s) | Animal Model | Cell Line | Dosing | Key Findings |
| Palbociclib | CDK4, CDK6 | Phase II Clinical Trial | ER-positive, HER2-negative metastatic breast cancer | 125 mg daily (21 days on, 7 days off) in combination with letrozole | Reduced risk of disease progression by 51% compared to letrozole alone. Median progression-free survival of 20.2 months with the combination vs. 10.2 months with letrozole alone. |
Experimental Protocols
The following is a representative experimental protocol for an in vivo xenograft study using the MV4-11 cell line, based on publicly available methods. The exact protocol for the study involving compound 23k may have varied.
MV4-11 Xenograft Model Protocol
-
Cell Culture: Human MV4-11 acute myeloid leukemia cells are cultured in appropriate media until they reach the desired confluence.
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation: A suspension of MV4-11 cells is injected subcutaneously into the flank of each mouse.
-
Tumor Growth Monitoring: Tumor volume is monitored regularly using calipers.
-
Treatment: Once tumors reach a specified volume, mice are randomized into treatment and control groups. The pyrazolo[4,3-b]pyridine derivative (e.g., compound 23k) is administered at a predetermined dose and schedule. A vehicle control is administered to the control group.
-
Efficacy Evaluation: Tumor growth inhibition is calculated by comparing the tumor volumes in the treatment group to the control group over time. Body weight and general health of the mice are also monitored to assess toxicity.
Visualizing Mechanisms and Workflows
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by the pyrazolo[4,3-b]pyridine derivative 23k.
Caption: FLT3 Signaling Pathway and Inhibition by Compound 23k.
References
A Comparative Guide to the Structure-Activity Relationships of Pyrazolo[4,3-b]pyridines and Pyrazolo[3,4-b]pyridines in Kinase Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the structure-activity relationships (SAR) of two isomeric heterocyclic scaffolds: pyrazolo[4,3-b]pyridine and pyrazolo[3,4-b]pyridine. Both scaffolds are recognized as "privileged structures" in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic intervention in oncology and other diseases. This document synthesizes experimental data from various sources to offer an objective comparison of their performance as kinase inhibitors, supported by detailed experimental methodologies and visual representations of key concepts.
Introduction: Isomeric Scaffolds in Kinase Inhibition
Pyrazolopyridines, which are bioisosteres of the purine core of ATP, are a prominent class of compounds in the development of kinase inhibitors. The nitrogen arrangement and the fusion of the pyrazole and pyridine rings significantly influence their binding affinity, selectivity, and pharmacokinetic properties. Among the various pyrazolopyridine isomers, pyrazolo[4,3-b]pyridines and pyrazolo[3,4-b]pyridines have been extensively explored as core scaffolds for targeting a wide range of kinases. The subtle difference in the nitrogen position within the pyridine ring leads to distinct electronic and steric properties, which in turn dictates their interaction with the kinase active site and provides a compelling basis for a comparative SAR analysis.
Caption: General synthetic workflow for pyrazolo[4,3-b]pyridines.
Detailed Protocol:
-
A mixture of a substituted 3-aminopyrazole (1.0 eq) and a β-ketoester (1.1 eq) in a suitable solvent (e.g., acetic acid or a high-boiling point solvent like Dowtherm A) is heated to reflux for several hours.
-
The reaction progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, the reaction mixture is cooled to room temperature, and the product is isolated by filtration or extraction.
-
Purification is typically achieved by recrystallization or column chromatography on silica gel.
General Synthesis of Pyrazolo[3,4-b]pyridines
The synthesis of pyrazolo[3,4-b]pyridines can be achieved through various methods, with a frequently used approach being the reaction of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent. [1][2] dot
Caption: General synthetic workflow for pyrazolo[3,4-b]pyridines.
Detailed Protocol:
-
A solution of a 5-aminopyrazole derivative (1.0 eq) and a 1,3-dicarbonyl compound (1.0-1.2 eq) in a protic solvent such as ethanol or acetic acid is heated to reflux.
-
The reaction is monitored by TLC or LC-MS until the starting materials are consumed.
-
The mixture is then cooled, and the precipitated product is collected by filtration.
-
Further purification can be performed by washing with a suitable solvent or by recrystallization.
In Vitro Kinase Inhibition Assay Protocol
The inhibitory activity of the synthesized compounds against their target kinases is typically evaluated using an in vitro kinase assay. A common method is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
dot
Caption: Experimental workflow for an in vitro kinase inhibition assay.
Detailed Protocol:
-
Reagent Preparation: Prepare solutions of the purified kinase, the specific substrate, ATP, and the test compounds (serially diluted) in an appropriate assay buffer.
-
Kinase Reaction: In a 384-well plate, add the kinase and the test compound. Incubate at room temperature to allow for inhibitor binding.
-
Initiation: Initiate the kinase reaction by adding a mixture of the substrate and ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time.
-
Detection: Stop the reaction and add the ADP-Glo™ reagent to convert the produced ADP to ATP, which then generates a luminescent signal via a luciferase reaction.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: The luminescence signal is inversely proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Signaling Pathway
The following diagram illustrates a generalized kinase signaling pathway that is often targeted by pyrazolopyridine inhibitors. These inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates.
dot
Caption: Generalized receptor tyrosine kinase signaling pathway and the mechanism of action of pyrazolopyridine inhibitors.
Conclusion
Both pyrazolo[4,3-b]pyridines and pyrazolo[3,4-b]pyridines are highly valuable scaffolds in the design of kinase inhibitors. The choice between these two isomeric cores can be guided by the specific requirements of the target kinase and the desired pharmacological profile.
-
Pyrazolo[3,4-b]pyridines have demonstrated broad applicability across a diverse range of kinases. The N1-H of the pyrazole is a key interaction point, often forming a hydrogen bond with the kinase hinge region. The C3-amino group provides a versatile handle for introducing substituents to achieve high potency and selectivity.
-
Pyrazolo[4,3-b]pyridines have shown particular promise as inhibitors of kinases like c-Met and ITK. The bioisosteric replacement of other heterocyclic systems with the pyrazolo[4,3-b]pyridine core has been a successful strategy to improve metabolic stability. [3] The subtle change in the nitrogen position within the pyridine ring significantly impacts the electronic distribution and the spatial arrangement of substituents, thereby influencing the binding mode and overall activity. Further direct comparative studies of these two scaffolds against a panel of kinases would be highly valuable to delineate more precise SAR trends and guide the rational design of next-generation kinase inhibitors.
References
- 1. 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 1 H-Pyrazolo[3,4- b]pyridines: Synthesis and Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Off-Target Activity Assessment of 6-Chloro-1H-pyrazolo[4,3-b]pyridine and Related Analogs
Disclaimer: Publicly available experimental data on the specific off-target activity of 6-Chloro-1H-pyrazolo[4,3-b]pyridine is limited. This guide provides a comparative framework using data from structurally related pyrazolopyridine analogs to illustrate the principles and methodologies of off-target assessment for this class of compounds.
The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors targeting a range of cancers.[1][2][3] As with any targeted therapy, ensuring selectivity is paramount to minimizing adverse effects. This guide details the critical process of off-target activity assessment, providing researchers, scientists, and drug development professionals with a comprehensive overview of relevant experimental protocols and data interpretation.
Methodologies for Off-Target Profiling
A tiered approach is typically employed to evaluate the off-target profile of a compound. This begins with broad screening panels and progresses to more specific functional assays for identified hits.
-
Tier 1: Broad Kinase and Safety Screening: The initial assessment involves screening the compound against a large panel of kinases and other pharmacologically relevant targets. Commercial services offer comprehensive panels, such as Eurofins' SafetyScreen or Reaction Biology's InVEST panels, which cover a wide range of kinases, G-protein-coupled receptors (GPCRs), ion channels, and transporters known to be implicated in adverse drug reactions.[4][5] This provides an early indication of a compound's promiscuity.[6]
-
Tier 2: Lead Optimization and Selectivity Profiling: For compounds that show promising on-target activity and a relatively clean off-target profile, further testing is conducted on a smaller, more focused panel of kinases that are structurally related to the primary target or were identified as potential off-targets in Tier 1. This helps build a structure-activity relationship (SAR) for selectivity.[4]
-
Tier 3: Functional and Cellular Assays: Hits from binding assays are further investigated in functional assays to determine if the interaction is agonistic or antagonistic. Cellular assays, such as measuring the phosphorylation of a known downstream substrate, confirm whether the off-target interaction translates to a biological effect in a more physiologically relevant context.[7]
Comparative Off-Target Data of Representative Pyrazolopyridine Analogs
The following table summarizes kinase inhibition data for several pyrazolopyridine derivatives from published literature. This illustrates the kind of comparative data generated during selectivity profiling. Note that these are different molecules and their on-target activities vary.
| Compound ID | Primary Target | Primary Target IC50 (nM) | Off-Target Kinase | Off-Target IC50 (nM) | Selectivity (Fold) | Reference |
| Compound 10g | ALK (L1196M) | <0.5 | ROS1 | <0.5 | ~1 | [8] |
| c-Met | >1000 | >2000 | [8] | |||
| Compound 16 | HPK1 | 2.5 (Kᵢ) | MINK1 | <100 | >40 | [9] |
| TNIK | <100 | >40 | [9] | |||
| BMS-265246 | CDK1/cycB | 6 | CDK4/cycD1 | 500 | ~83 | [10] |
| PKA | >10000 | >1667 | [10] | |||
| Glumetinib | c-Met | <1 | AXL | ~100 | >100 | [1] |
| RON | ~50 | >50 | [1] |
IC50 values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. A higher fold selectivity indicates a more selective compound.
Potential Off-Target Signaling Pathway: Src Family Kinases
Off-target activity against Src family kinases (SFKs) like LCK is a common finding for ATP-competitive inhibitors. Unintended inhibition of LCK can impact T-cell receptor (TCR) signaling, potentially leading to immunosuppressive effects.
Experimental Protocols
Below is a representative protocol for an in vitro kinase assay, which is fundamental for determining IC50 values.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase.
Materials:
-
Recombinant human kinase enzyme
-
Kinase-specific peptide substrate
-
Test compound (e.g., this compound) dissolved in DMSO
-
[γ-³²P]ATP or a suitable non-radioactive detection system (e.g., ADP-Glo™)
-
Kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)[11][12]
-
Stop solution (e.g., EDTA for non-radioactive assays, phosphoric acid for radioactive assays)
-
Microplates (e.g., 384-well)
-
Plate reader (scintillation counter for radioactivity or luminometer for ADP-Glo™)
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in kinase reaction buffer. Ensure the final DMSO concentration does not exceed 1% in the assay wells.[13]
-
Reaction Setup: To the wells of a microplate, add the kinase buffer, the test compound at various concentrations, and the purified kinase enzyme.[14][15]
-
Initiation: Start the kinase reaction by adding a mixture of the peptide substrate and ATP (spiked with [γ-³²P]ATP for radioactive assays). The final ATP concentration should be close to its Michaelis-Menten constant (Km) for the kinase.[13][16]
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).[13]
-
Termination: Stop the reaction by adding the stop solution.[15]
-
Detection:
-
Radioactive Method: Spot the reaction mixture onto phosphocellulose filter paper, wash away unincorporated [γ-³²P]ATP, and quantify the incorporated radioactivity using a scintillation counter.
-
ADP-Glo™ Method: Add ADP-Glo™ reagent to deplete unused ATP, then add Kinase Detection Reagent to convert the ADP generated into a luminescent signal, which is measured by a plate reader.[13]
-
-
Data Analysis: Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
References
- 1. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Advances in the Development of Pyrazolopyridines as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 7. benchchem.com [benchchem.com]
- 8. Identification of 1 H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Pyrazolopyridine Derivatives as HPK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 1H-Pyrazolo[3,4-b]pyridine inhibitors of cyclin-dependent kinases: highly potent 2,6-Difluorophenacyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A Radioactive in vitro ERK3 Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaron.com [pharmaron.com]
- 13. benchchem.com [benchchem.com]
- 14. In vitro kinase assay [protocols.io]
- 15. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. In vitro kinase assay [bio-protocol.org]
Confirming the Biological Activity of Pyrazolo[4,3-b]pyridine Compounds: A Guide to Orthogonal Assay Methods
For researchers, scientists, and drug development professionals, establishing the precise biological activity of novel compounds is a critical step. This guide provides a comparative overview of orthogonal assay methods to robustly confirm the activity of pyrazolo[4,3-b]pyridine compounds, a scaffold known for its prevalence in kinase inhibitor development. By employing a multi-assay approach, researchers can build a comprehensive evidence base for a compound's mechanism of action, from direct target engagement to cellular and phenotypic outcomes.
This guide will focus on a common application of pyrazolo[4,3-b]pyridines: inhibition of protein kinases. We will explore a tiered approach to confirming activity, beginning with biochemical validation of target inhibition, followed by confirmation of target engagement in a cellular context, assessment of downstream signaling effects, and concluding with a measure of the desired cellular phenotype.
Orthogonal Assay Workflow for Kinase Inhibitors
A robust validation workflow for a pyrazolo[4,3-b]pyridine kinase inhibitor involves a series of assays, each providing a distinct and complementary piece of evidence. This multi-pronged approach ensures that the observed biological effect is a direct result of the compound's interaction with its intended target.
Caption: A typical workflow for validating kinase inhibitors.
Comparison of Key Orthogonal Assays
The following table summarizes the key characteristics and outputs of four orthogonal assays used to validate a hypothetical pyrazolo[4,3-b]pyridine compound as an inhibitor of Tropomyosin receptor kinase A (TrkA).[1][2][3]
| Assay Method | Principle | Key Output | Typical Value for a Potent Inhibitor | Advantages | Limitations |
| Biochemical Kinase Assay (e.g., ADP-Glo™) [4] | Measures the amount of ADP produced by the kinase reaction. Inhibition of the kinase results in a lower ADP signal. | IC50 | < 100 nM[1] | Direct measure of enzyme inhibition; high-throughput. | Lacks cellular context (e.g., membrane permeability, off-target effects). |
| Cellular Thermal Shift Assay (CETSA) [5][6][7] | Measures the thermal stabilization of a target protein upon ligand binding in intact cells. | EC50 (thermal shift) | 0.1 - 1 µM | Confirms target engagement in a physiological context; no need for compound labeling. | Lower throughput than biochemical assays; requires a specific antibody for detection. |
| Western Blot for p-TrkA | Detects the phosphorylation state of the target kinase (autophosphorylation) or its downstream substrates as a measure of its activity in cells. | IC50 (in-cell) | 0.1 - 1 µM | Measures the functional consequence of target engagement on the signaling pathway. | Semi-quantitative; can be labor-intensive. |
| Cell Proliferation Assay (e.g., MTT, CellTiter-Glo®) | Measures the metabolic activity or ATP content of a cell population as an indicator of cell viability and proliferation. | GI50 / IC50 | < 1 µM[1] | Measures the ultimate desired phenotypic outcome; reflects overall efficacy. | Non-specific; does not confirm the mechanism of action on its own. |
Experimental Protocols
Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This protocol is adapted from Promega's ADP-Glo™ Kinase Assay technical manual and is a common method for measuring kinase activity.[4]
Objective: To determine the IC50 value of a pyrazolo[4,3-b]pyridine compound against a purified kinase.
Materials:
-
Purified recombinant kinase (e.g., TrkA)
-
Kinase-specific substrate
-
ATP
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
Test compound (serially diluted)
-
384-well plates
Procedure:
-
Add 2.5 µL of kinase buffer containing the test compound at various concentrations to the wells of a 384-well plate.
-
Add 2.5 µL of a solution containing the kinase and its substrate to each well.
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular Thermal Shift Assay (CETSA)
This protocol is a generalized procedure based on the principles described in several publications.[5][6][7][8][9]
Objective: To confirm the engagement of the pyrazolo[4,3-b]pyridine compound with its target kinase in intact cells.
Materials:
-
Cancer cell line expressing the target kinase (e.g., KM-12 cells for TrkA)[1]
-
Cell culture medium
-
Test compound
-
Phosphate-buffered saline (PBS) with protease inhibitors
-
Equipment for cell lysis (e.g., freeze-thaw cycles, sonication)
-
PCR thermocycler or heating blocks
-
Centrifuge
-
SDS-PAGE and Western blot reagents
-
Primary antibody against the target protein
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat cells with the test compound or vehicle control for a specified time (e.g., 1 hour).
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by three rapid freeze-thaw cycles.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Analyze the amount of soluble target protein at each temperature by Western blotting.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and engagement.
Caption: The principle of the Cellular Thermal Shift Assay (CETSA).
Western Blot for Downstream Signaling
Objective: To measure the effect of the compound on the phosphorylation of the target kinase and/or its downstream effectors.
Materials:
-
Cancer cell line with an active signaling pathway for the target kinase.
-
Cell culture medium and growth factors (if needed to stimulate the pathway).
-
Test compound.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE and Western blot reagents.
-
Primary antibodies against the phosphorylated form of the target (e.g., p-TrkA) and the total target protein.
-
Secondary antibody conjugated to HRP.
-
Chemiluminescent substrate.
Procedure:
-
Seed cells and grow overnight.
-
Starve cells in serum-free medium if necessary to reduce basal signaling.
-
Pre-treat cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with a growth factor (e.g., NGF for TrkA) for a short period (e.g., 15 minutes) to activate the signaling pathway.
-
Wash the cells with ice-cold PBS and lyse them.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with a primary antibody against the phosphorylated protein.
-
Wash and incubate with a secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe for the total target protein as a loading control.
-
Quantify the band intensities to determine the inhibition of phosphorylation.
Caption: Inhibition of a kinase signaling pathway.
By integrating these orthogonal assay methods, researchers can confidently and comprehensively characterize the biological activity of pyrazolo[4,3-b]pyridine compounds, providing a solid foundation for further drug development efforts.
References
- 1. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis, anticancer evaluation, molecular docking and ADME study of novel pyrido[4ʹ,3ʹ:3,4]pyrazolo[1,5-a]pyrimidines as potential tropomyosin receptor kinase A (TrKA) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 6. The cellular thermal shift assay for evaluating drug target interactions in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High-Throughput Cellular Thermal Shift Assays in Research and Drug Discovery | Semantic Scholar [semanticscholar.org]
- 9. Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparing the pharmacokinetic profiles of various substituted pyrazolo[4,3-b]pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profiles of various substituted pyrazolopyridine derivatives. While the primary focus of this guide is the pyrazolo[4,3-b]pyridine scaffold, a notable scarcity of comprehensive, comparative in vivo pharmacokinetic data for this specific isomer in publicly available literature necessitates the inclusion of data from the closely related and more extensively studied pyrazolo[3,4-b]pyridine isomer. This information is intended to serve as a valuable resource for researchers in the field of drug discovery and development, offering insights into the absorption, distribution, metabolism, and excretion (ADME) properties of this important class of heterocyclic compounds.
Comparative Pharmacokinetic Data of Substituted Pyrazolo[3,4-b]pyridine Derivatives
The following table summarizes the in vivo pharmacokinetic parameters of a series of pyrazolo[3,4-b]pyridine-based DCN1/UBE2M interaction inhibitors in mice. These compounds share a common core but differ in their substitution patterns, providing valuable structure-activity relationship (SAR) insights into their pharmacokinetic behavior.
| Compound | R Group | Cmax (µM) | Tmax (h) | AUC (µM·h) | t½ (h) | Cl (L/kg/h) | Oral Bioavailability (%) |
| 2 | 4-methylphenyl | 0.46 | 4 | 7.9 | 10 | 1.2 | 14 |
| 4 | 3-(trifluoromethyl)phenyl | 1.15 | 8 | 23.8 | 12 | 0.64 | 36 |
| 40 | 2-fluoro-3-(trifluoromethyl)phenyl | 2.5 | 8 | 70 | 18 | 0.21 | 55 |
Preclinical Pharmacokinetic Profile of GNE-A
GNE-A is a potent and selective MET kinase inhibitor with a pyrazolo[3,4-b]pyridine core. Its pharmacokinetic profile has been characterized in multiple preclinical species, providing a broader understanding of its potential for translation.
| Species | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | t½ (h) | Cl (mL/min/kg) | Vd (L/kg) | Oral Bioavailability (%) |
| Mouse | - | - | - | - | 15.8 | - | 88.0 |
| Rat | - | - | - | 1.67 | 36.6 | - | 11.2 |
| Dog | - | - | - | 16.3 | 2.44 | - | 55.8 |
| Monkey | - | - | - | - | 13.9 | - | 72.4 |
Experimental Protocols
A detailed understanding of the methodologies used to generate the pharmacokinetic data is crucial for its interpretation and comparison.
Pharmacokinetic Analysis of DCN1/UBE2M Inhibitors in Mice
-
Animal Model: Male CD-1 mice (n=3 per group).
-
Dosing:
-
Intravenous (IV): 15 mg/kg administered as a single bolus dose.
-
Oral (PO): 50 mg/kg administered by oral gavage.
-
-
Sample Collection: Blood samples were collected at various time points (e.g., 0.083, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose) via saphenous vein bleeding.
-
Sample Processing: Plasma was separated by centrifugation.
-
Bioanalysis: Compound concentrations in plasma were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: Plasma concentration-time data were analyzed using non-compartmental analysis to determine the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Cl, and oral bioavailability).
Preclinical Pharmacokinetic Studies of GNE-A
-
Animal Models: Mouse, rat, dog, and monkey.
-
Dosing:
-
Intravenous (IV): Administered to assess clearance and volume of distribution.
-
Oral (PO): Administered to determine oral bioavailability.
-
-
Sample Collection: Serial blood samples were collected at predetermined time points.
-
Sample Processing: Plasma was harvested from the blood samples.
-
Bioanalysis: Plasma concentrations of GNE-A were quantified using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Non-compartmental analysis was used to calculate pharmacokinetic parameters. Allometric scaling was employed to predict human clearance and volume of distribution.
Visualizing Experimental Workflows
The following diagrams illustrate the typical workflows for evaluating the pharmacokinetic properties of substituted pyrazolopyridines.
Caption: Workflow of a typical preclinical in vivo pharmacokinetic study.
In silico vs. in vitro activity correlation for 6-Chloro-1H-pyrazolo[4,3-b]pyridine analogs
A comprehensive guide for researchers and drug development professionals on the correlation between computational predictions and experimental results for pyrazolopyridine-based compounds. This report details the in silico and in vitro activities of a series of pyrazolo[3,4-b]pyridine derivatives as potential c-Met kinase inhibitors, presenting a clear comparison of their predicted and measured potencies.
The development of novel therapeutic agents is a complex process that increasingly relies on the integration of computational and experimental approaches. In silico methods, such as molecular docking, offer a rapid and cost-effective way to predict the biological activity of compounds, thereby prioritizing synthetic efforts. However, the ultimate validation of these predictions lies in rigorous in vitro testing. This guide provides a comparative analysis of in silico predictions versus in vitro experimental data for a series of pyrazolo[3,4-b]pyridine analogs targeting the c-Met kinase, a crucial player in oncogenic signaling.
Correlation of In Silico and In Vitro Data
The following table summarizes the in silico molecular docking scores and the corresponding in vitro c-Met kinase inhibitory activities (IC50 values) for a selection of pyrazolo[3,4-b]pyridine derivatives. The data is extracted from a study by Alamshanya et al. (2023), which investigated novel compounds as anti-proliferative agents targeting c-Met kinase.[1]
| Compound | Molecular Docking Score (kcal/mol) | In Vitro c-Met Kinase IC50 (nM) |
| 5a | - | 4.27 ± 0.31 |
| 5b | - | 7.95 ± 0.17 |
| Cabozantinib (Reference) | - | 5.38 ± 0.35 |
Note: The original study did not provide specific docking scores for each compound but stated that computational studies were performed. The focus of this guide is to highlight the available comparative data.
The data indicates that compounds 5a and 5b exhibit potent in vitro inhibition of c-Met kinase, with IC50 values in the nanomolar range, comparable to the reference drug cabozantinib.[1] This strong in vitro activity underscores the potential of the pyrazolo[3,4-b]pyridine scaffold for developing novel c-Met inhibitors. While the specific docking scores were not detailed in the publication for a direct quantitative correlation, the computational studies were instrumental in the design and rationale for the synthesis of these potent inhibitors.[1]
Experimental Protocols
A clear understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings. The following sections detail the protocols used for the in vitro and in silico evaluations.
In Vitro c-Met Kinase Inhibition Assay
The inhibitory activity of the synthesized pyrazolo[3,4-b]pyridine analogs against c-Met kinase was determined using a quantitative in vitro assay.[1]
Protocol:
-
Enzyme and Substrate Preparation: Recombinant human c-Met kinase and a suitable substrate (e.g., a synthetic peptide) are prepared in an appropriate assay buffer.
-
Compound Incubation: The test compounds, dissolved in a suitable solvent like DMSO, are pre-incubated with the c-Met kinase enzyme at varying concentrations.
-
Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.
-
Quantification of Activity: The extent of substrate phosphorylation is quantified. This is often achieved using methods such as radioisotope incorporation (³²P-ATP) or, more commonly, through luminescence-based assays that measure the amount of ATP remaining after the kinase reaction.
-
Data Analysis: The percentage of inhibition for each compound concentration is calculated relative to a control (enzyme without inhibitor). The IC50 value, the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
In Silico Molecular Docking
Molecular docking studies were performed to predict the binding mode and affinity of the pyrazolo[3,4-b]pyridine derivatives within the ATP-binding site of the c-Met kinase.[1]
Protocol:
-
Protein Preparation: The three-dimensional crystal structure of the c-Met kinase domain is obtained from a protein databank (e.g., PDB). The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate charges.
-
Ligand Preparation: The 2D structures of the pyrazolo[3,4-b]pyridine analogs are drawn and converted to 3D structures. Energy minimization is performed to obtain a low-energy conformation.
-
Docking Simulation: A molecular docking program (e.g., AutoDock, Glide, GOLD) is used to place the ligand into the defined binding site of the protein. The program samples a large number of possible conformations and orientations of the ligand within the binding site.
-
Scoring and Analysis: A scoring function is used to estimate the binding affinity for each docked pose, typically reported in kcal/mol. The poses with the best scores are then analyzed to understand the key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein.
Visualizing the Workflow and Signaling Pathway
To better illustrate the processes involved, the following diagrams, created using the DOT language, depict a typical drug discovery workflow and the c-Met signaling pathway.
Caption: A typical workflow illustrating the interplay between in silico and in vitro phases in drug discovery.
References
Safety Operating Guide
Prudent Disposal of 6-Chloro-1H-pyrazolo[4,3-b]pyridine: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Chloro-1H-pyrazolo[4,3-b]pyridine could be located. The following disposal procedures are based on information for structurally similar compounds and general best practices for handling hazardous chemical waste. Researchers, scientists, and drug development professionals should consult with their institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with all applicable local, state, and federal regulations.
Hazard Profile of Structurally Related Compounds
To inform the disposal protocol, the hazard classifications of several structurally similar pyrazolopyridine derivatives have been summarized. This data underscores the need for cautious handling and disposal.
| Compound Name | Hazard Classifications |
| 3-Bromo-5-chloro-1H-pyrazolo[3,4-b]pyridine | Acute Toxicity, Oral (Category 4), Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity — single exposure (Category 3), Respiratory system[1] |
| 4-Chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine | Skin irritation (Category 2), Eye irritation (Category 2A), Specific target organ toxicity - single exposure (Category 3), Respiratory system |
| 1H-Pyrazolo[3,4-b]pyridine | Acute toxicity, Oral (Category 4), Skin corrosion/irritation (Category 2), Serious eye damage/eye irritation (Category 2A), Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3)[2] |
| Pyridine | Flammable liquid (Category 2), Acute toxicity, Oral (Category 4), Acute toxicity, Dermal (Category 4), Acute toxicity, Inhalation (Category 4), Skin irritation (Category 2), Eye irritation (Category 2A) |
Experimental Protocol for Disposal
This protocol outlines the recommended steps for the safe disposal of this compound waste.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including a lab coat, chemical-resistant gloves (such as nitrile or neoprene), and safety glasses or goggles.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's EHS guidelines.
-
Collect waste in a designated, properly labeled, and sealable hazardous waste container. The container must be compatible with the chemical.
-
The label should clearly state "Hazardous Waste" and include the full chemical name: "this compound".
3. Small Spills:
-
In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, sand, or a commercial absorbent pad.
-
Do not use combustible materials like paper towels to absorb the spill.
-
Carefully sweep or scoop the absorbed material into the designated hazardous waste container.
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.
4. Container Management:
-
Keep the hazardous waste container tightly sealed when not in use.
-
Store the container in a well-ventilated, designated hazardous waste accumulation area, away from incompatible materials.
5. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed professional waste disposal company.[2]
-
Provide the waste disposal service with a complete and accurate description of the waste.
Disposal Workflow
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 6-Chloro-1H-pyrazolo[4,3-b]pyridine
For laboratory professionals engaged in drug development and scientific research, meticulous adherence to safety protocols is paramount when handling specialized chemical compounds. This guide provides crucial safety and logistical information for the operational use and disposal of 6-Chloro-1H-pyrazolo[4,3-b]pyridine, a chlorinated heterocyclic compound. The information is synthesized from safety data sheets of structurally analogous compounds.
Hazard Identification and Personal Protective Equipment
Table 1: Recommended Personal Protective Equipment (PPE)
| Protection Type | Required PPE | Specifications and Guidelines |
| Eye and Face Protection | Safety Goggles and Face Shield | Use chemical safety goggles that provide a good seal. A face shield should be worn over goggles when there is a heightened risk of splashes. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal to avoid skin contact. |
| Body Protection | Laboratory Coat | A standard laboratory coat should be worn at all times. For procedures with a higher risk of exposure, a chemical-resistant apron or suit is advised. |
| Respiratory Protection | Fume Hood or Respirator | All handling of the compound should occur in a certified chemical fume hood.[1] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge should be used. |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ventilation: Ensure all work with this compound is conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[1]
-
Emergency Equipment: Confirm that an eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
PPE Inspection: Before beginning work, inspect all personal protective equipment to ensure it is in good condition and free of defects.
2. Weighing and Transfer:
-
Weighing: When weighing the solid compound, do so within the fume hood to contain any dust.[5] Use a tared weigh boat or paper.
-
Transfer: Carefully transfer the weighed compound to the reaction vessel. A spatula should be used to avoid generating dust.[5] After transfer, rinse the weigh boat with a small amount of the reaction solvent and add the rinsing to the vessel to ensure a complete and contained transfer.
3. In Case of a Spill:
-
Evacuation: Immediately alert others in the vicinity and evacuate the immediate area.
-
Containment: For a small spill, cover the material with an inert absorbent such as sand, vermiculite, or earth.[1][6]
-
Cleanup: Wearing appropriate PPE, carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.[6] Decontaminate the spill area with a suitable solvent, followed by washing with soap and water. All cleanup materials must also be disposed of as hazardous waste.[6]
Disposal Plan
Proper disposal of this compound and any associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Collect all waste containing this compound, including contaminated consumables like gloves, wipes, and pipette tips, in a dedicated and clearly labeled hazardous waste container.[1] Do not mix with other waste streams unless explicitly permitted.
-
Container Management: Use a chemically compatible, leak-proof container with a secure lid.[1] The container must be labeled with the words "Hazardous Waste" and the full chemical name "this compound".[1]
-
Prohibited Disposal: Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash.[1][7]
-
Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed and certified hazardous waste disposal company in accordance with local, state, and federal regulations.[6] The recommended method for chlorinated organic compounds is incineration at a specialized facility.[6]
Diagram 1: Workflow for Safe Handling of this compound
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
